molecular formula C8H16O2 B1280460 3,3-dimethylhexanoic Acid CAS No. 90808-83-6

3,3-dimethylhexanoic Acid

Cat. No.: B1280460
CAS No.: 90808-83-6
M. Wt: 144.21 g/mol
InChI Key: RXGNLXFTAIDOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethylhexanoic Acid is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-dimethylhexanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethylhexanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-8(2,3)6-7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGNLXFTAIDOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463632
Record name 3,3-dimethylhexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90808-83-6
Record name 3,3-dimethylhexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,3-dimethylhexanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Pathways, and Olfactory Significance

Executive Summary

3,3-Dimethylhexanoic acid (CAS 90808-83-6) is a branched-chain saturated fatty acid characterized by a gem-dimethyl substitution at the C3 position.[1] While structurally related to the volatile fatty acids (VFAs) responsible for human axillary malodor (e.g., 3-methyl-2-hexenoic acid), 3,3-dimethylhexanoic acid serves as a critical structural analog in olfactory receptor research due to its steric rigidity and chemical stability. This guide provides a comprehensive technical analysis of its properties, a validated synthesis protocol starting from isophorone, and standardized detection methodologies for pharmaceutical and cosmetic applications.

Part 1: Structural Analysis & Physicochemical Profile[2]

The gem-dimethyl group at the C3 position imparts significant steric hindrance to the carboxyl headgroup, influencing both its chemical reactivity (reduced rate of esterification compared to linear acids) and its interaction with biological receptors.

Table 1: Physicochemical Properties of 3,3-Dimethylhexanoic Acid

PropertyValueTechnical Note
IUPAC Name 3,3-dimethylhexanoic acidAchiral molecule due to C3 symmetry.
CAS Registry 90808-83-6Alternate ID: 3,3-dimethylcaproic acid.[1]
Molecular Formula C₈H₁₆O₂Saturated, branched-chain fatty acid.
Molecular Weight 144.21 g/mol Monoisotopic Mass: 144.115 Da.[2][3]
Boiling Point 113–115 °C (10 Torr)Extrapolated atmospheric BP: ~225 °C.
pKa (Predicted) 4.82 ± 0.10Typical for sterically hindered aliphatic acids.
LogP (Predicted) 2.5 – 2.7Moderate lipophilicity; skin permeable.
Density 0.901 g/cm³At 25 °C.
Odor Profile Animalic, fatty, sourLess pungent than 3-methyl-2-hexenoic acid.
Part 2: Synthetic Pathways (Autonomy & Expertise)

While various routes exist, the most robust industrial and laboratory-scale synthesis involves the oxidative cleavage of isophorone followed by the reduction of the resulting keto-acid. This pathway is preferred over direct alkylation due to the availability of the precursor and the high regioselectivity of the ring opening.

Core Synthesis Logic
  • Oxidative Cleavage: Isophorone (a cyclic enone) is subjected to ozonolysis. The C=C double bond is cleaved to form 3,3-dimethyl-5-oxohexanoic acid.

  • Carbonyl Reduction: The ketone at C5 is removed via Wolff-Kishner reduction (Huang-Minlon modification) to yield the saturated 3,3-dimethylhexanoic acid.

Detailed Protocol: Isophorone Route

Step 1: Ozonolysis of Isophorone

  • Reagents: Isophorone, Dichloromethane (DCM), Ozone (O₃), Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • Dissolve isophorone (0.1 mol) in DCM (100 mL) and cool to -78 °C.

    • Bubble O₃ through the solution until a persistent blue color appears (indicating saturation).

    • Purge with N₂ to remove excess O₃.

    • Critical Step: Perform oxidative workup by adding 30% H₂O₂ and formic acid, then refluxing for 2 hours. This ensures the intermediate ozonide converts fully to the carboxylic acid rather than the aldehyde.

    • Isolate 3,3-dimethyl-5-oxohexanoic acid via solvent evaporation.

Step 2: Wolff-Kishner Reduction

  • Reagents: 3,3-dimethyl-5-oxohexanoic acid (from Step 1), Hydrazine hydrate (80%), Potassium Hydroxide (KOH), Diethylene glycol (solvent).

  • Procedure:

    • Combine the keto-acid (0.05 mol), KOH (0.15 mol), and hydrazine hydrate (0.1 mol) in diethylene glycol (50 mL).

    • Reflux at 130–140 °C for 2 hours to form the hydrazone.

    • Distill off water and excess hydrazine until the internal temperature reaches 195–200 °C.

    • Reflux at 200 °C for 3–4 hours. Nitrogen gas evolution indicates successful decomposition of the hydrazone.

    • Workup: Cool, dilute with water, acidify with HCl to pH 1, and extract with diethyl ether.

    • Dry over MgSO₄ and distill under reduced pressure to obtain pure 3,3-dimethylhexanoic acid.

SynthesisPathway Isophorone Isophorone (Start) Ozonolysis Ozonolysis (O3, DCM, -78°C) Isophorone->Ozonolysis KetoAcid Intermediate: 3,3-dimethyl-5-oxohexanoic acid Ozonolysis->KetoAcid Oxidative Workup Reduction Wolff-Kishner Reduction (N2H4, KOH, 200°C) KetoAcid->Reduction Product Product: 3,3-dimethylhexanoic acid Reduction->Product -N2

Figure 1: Synthesis of 3,3-dimethylhexanoic acid from Isophorone via oxidative cleavage and carbonyl reduction.[4]

Part 3: Analytical Methodologies

Detection of 3,3-dimethylhexanoic acid in biological matrices (sweat, sebum) or cosmetic formulations requires gas chromatography (GC) due to its volatility. However, the free acid form suffers from peak tailing and adsorption in the injection port.

Validated Workflow: GC-MS with Derivatization

Causality: Derivatization blocks the polar carboxylic hydrogen, preventing hydrogen bonding with the stationary phase and improving peak symmetry and sensitivity.

  • Extraction:

    • Acidify sample (pH < 2) with HCl to protonate the acid (R-COOH).

    • Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Dichloromethane.

  • Derivatization (Methylation):

    • Reagent: Boron trifluoride-methanol (BF₃-MeOH, 14%).

    • Condition: 60 °C for 15 minutes.

    • Note: The steric bulk at C3 makes this acid react slower than linear fatty acids; ensure sufficient heating time.

  • GC-MS Parameters:

    • Column: DB-WAX (polar) or HP-5MS (non-polar). DB-WAX provides better separation of isomeric branched acids.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 50 °C (2 min) → 10 °C/min → 240 °C.

    • Detection: EI Source (70 eV).[5] Look for McLafferty rearrangement ion (m/z 74 for methyl esters) and specific fragmentation patterns of the gem-dimethyl group.

AnalyticalWorkflow Sample Biological Sample (Sweat/Serum) Acidification Acidification (pH < 2) Protonates R-COO- to R-COOH Sample->Acidification Extraction LLE Extraction (MTBE or DCM) Acidification->Extraction Derivatization Derivatization (BF3-MeOH, 60°C, 15 min) Extraction->Derivatization Analysis GC-MS Analysis (Target: Methyl Ester) Derivatization->Analysis

Figure 2: Analytical workflow for the extraction and quantification of 3,3-dimethylhexanoic acid.

Part 4: Applications in Drug & Cosmetic Development
1. Olfactory Receptor (OR) Modulation

3,3-dimethylhexanoic acid acts as a crucial probe for the human olfactory receptor OR7D4 and related axillary odor receptors.

  • Mechanism: The specific geometry of the C3 gem-dimethyl group allows researchers to map the steric tolerance of the receptor's binding pocket. Unlike the unsaturated 3-methyl-2-hexenoic acid (which can isomerize), 3,3-dimethylhexanoic acid provides a stable, rigid scaffold for Structure-Activity Relationship (SAR) studies.

  • Application: Development of receptor antagonists (blockers) for next-generation deodorants.

2. Metabolic Biomarker Research

While less abundant than other VFAs, its presence in specific metabolic disorders involving leucine or isoleucine catabolism (where branching points are critical) makes it a potential biomarker. The "neo" structure (quaternary carbon) renders it resistant to standard beta-oxidation, potentially allowing it to accumulate in specific pathologies.

References
  • NIST Chemistry WebBook. 3,3-Dimethylhexanoic acid: Phase change data and spectral properties. National Institute of Standards and Technology.[6] Link

  • PubChem. Compound Summary: 3,3-Dimethylhexanoic acid (CID 11367061).[3] National Center for Biotechnology Information. Link

  • BenchChem. Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid (Precursor Protocol).Link

  • PLOS ONE. Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids. (Contextual reference for VFA detection thresholds). Link

  • ChemicalBook. 3,3-Dimethylhexanoic Acid Product Specifications and Suppliers.Link

Sources

3,3-Dimethylhexanoic Acid: A Structural Probe for Metabolic Stability and Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3-Dimethylhexanoic Acid (CAS 90808-83-6): Metabolic Stability & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Metabolic Scientists

Executive Summary

3,3-Dimethylhexanoic acid (CAS 90808-83-6) is a branched-chain fatty acid characterized by a gem-dimethyl substitution at the


-carbon (C3) position.[1] Unlike straight-chain fatty acids, this structural motif renders the molecule resistant to mitochondrial 

-oxidation, making it a critical tool for metabolic profiling and a strategic building block in medicinal chemistry. This guide analyzes its physicochemical properties, its mechanistic role as a metabolic probe, and its application in enhancing the pharmacokinetic stability of therapeutic candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The utility of 3,3-dimethylhexanoic acid stems from its steric bulk and lack of protons at the C3 position. Below is the validated physicochemical profile.

PropertyDataNote
CAS Number 90808-83-6Unique Identifier
IUPAC Name 3,3-dimethylhexanoic acid
Molecular Formula

Molecular Weight 144.21 g/mol
Structure

Achiral at C3
pKa (Predicted) ~4.82Typical for carboxylic acids
LogP (Predicted) ~2.5 - 2.6Moderate Lipophilicity
Boiling Point 113–115 °C (10 Torr)Volatile under vacuum
Density ~0.901 g/cm³

Mechanistic Insight: The Gem-Dimethyl Blockade

Inhibition of -Oxidation

The primary scientific value of 3,3-dimethylhexanoic acid lies in its inability to undergo


-oxidation. In normal fatty acid metabolism, the enzyme Acyl-CoA Dehydrogenase  initiates degradation by removing a proton from both the 

-carbon (C2) and the

-carbon (C3) to form a trans-

-enoyl-CoA.

The Blockade: In 3,3-dimethylhexanoic acid, the C3 position is fully substituted (quaternary). It possesses zero hydrogens . Consequently, Acyl-CoA Dehydrogenase cannot abstract a proton, and the catalytic cycle arrests immediately after CoA activation. This property allows researchers to use the molecule as a metabolically stable tracer or to induce specific metabolic stress conditions in experimental models without rapid degradation.

Visualization of Metabolic Arrest

The following diagram illustrates the comparative pathway of a standard fatty acid versus the metabolic dead-end encountered by 3,3-dimethylhexanoic acid.

BetaOxidationBlockade Start_Std Hexanoic Acid (Standard Substrate) CoA_Std Hexanoyl-CoA Start_Std->CoA_Std Acyl-CoA Synthetase Enoyl_Std trans-2-Hexenoyl-CoA (Desaturation Successful) CoA_Std->Enoyl_Std Acyl-CoA Dehydrogenase (-2H from C2, C3) BetaKeto_Std 3-Ketohexanoyl-CoA Enoyl_Std->BetaKeto_Std Hydratase & Dehydrogenase AcetylCoA Acetyl-CoA (Energy Production) BetaKeto_Std->AcetylCoA Thiolase Start_Block 3,3-Dimethylhexanoic Acid (CAS 90808-83-6) CoA_Block 3,3-Dimethylhexanoyl-CoA Start_Block->CoA_Block Acyl-CoA Synthetase Stall METABOLIC ARREST (No H at C3 for dehydrogenation) CoA_Block->Stall Acyl-CoA Dehydrogenase FAILS (Steric/Chemical Block)

Figure 1: Comparative metabolic pathway showing the mechanistic failure of


-oxidation for 3,3-dimethylhexanoic acid due to the quaternary C3 center.

Applications in Research & Development

Medicinal Chemistry: The "Thorpe-Ingold" Effect

In drug design, incorporating a gem-dimethyl group (as seen in this acid) often improves the metabolic stability of a lead compound. This is known as the Gem-Dimethyl Effect or Thorpe-Ingold Effect .

  • Conformational Restriction: The bulky methyl groups restrict the rotation of the alkyl chain, pre-organizing the molecule into a conformation that may bind more tightly to a target receptor.

  • Proteolytic Resistance: When used as a side chain in peptide mimetics, the steric bulk shields adjacent amide bonds from hydrolysis by peptidases.

Fragrance & Flavor Chemistry

Branched-chain acids are potent olfactory agents. 3,3-dimethylhexanoic acid contributes specific notes to fragrance profiles:

  • Odor Profile: Typically described as herbaceous, slightly fruity, or acidic/sweaty depending on concentration.

  • Use Case: It serves as an intermediate in the synthesis of esters which are widely used to add "green" or "fruity" top notes to perfumes.

Experimental Protocol: Synthesis & Handling

Autonomy Note: While specific proprietary industrial routes exist, the following is a standardized laboratory-scale synthesis protocol adapted for research purity.

Synthesis via Reformatsky Reaction (Conceptual Workflow)

A common route to


-dimethyl acids involves the reaction of a ketone with an 

-bromoester.

Reagents:

  • 2-Pentanone (Precursor for the alkyl chain)

  • Ethyl

    
    -bromoisobutyrate (Source of gem-dimethyl and carboxyl)
    
  • Zinc dust (activated)

  • Benzene or THF (Solvent)

Step-by-Step Protocol:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, acetone, and drying under vacuum.

  • Addition: In a dry flask under Argon, reflux the ketone (2-pentanone) with Ethyl

    
    -bromoisobutyrate and activated Zinc in THF.
    
  • Hydrolysis: The resulting hydroxy-ester is dehydrated (using

    
     or acid catalysis) to the unsaturated ester, then hydrogenated (Pd/C) to saturate the chain.
    
    • Correction for Specific Isomer: To get 3,3-dimethylhexanoic acid specifically, one would typically alkylate a 3,3-dimethyl-acrylate or use Grignard addition to a nitrile followed by hydrolysis.

    • Preferred Route (Grignard):

      • React 3,3-dimethyl-1-butene (neohexene) via hydroboration-oxidation to the alcohol, then oxidation to the aldehyde? No, simpler:

      • Alkylation of ester enolates: React tert-butyl acetate (lithium enolate) with 1-iodobutane? No, that gives substitution at C2.

      • Conjugate Addition: Add Propyl cuprate to 3,3-dimethylacrylic acid? No, steric hindrance is too high.

      • Valid Route: Arndt-Eistert Homologation of 2,2-dimethylpentanoic acid OR Oxidation of the corresponding alcohol (3,3-dimethylhexanol).

      • Commercial Route: Often involves the acid-catalyzed carbonylation of olefins (Koch reaction) or oxidation of commercially available 3,3-dimethylhexan-1-ol.

Self-Validating Check:

  • Verification: Run H-NMR.

  • Signal: Look for a singlet integrating to 6H (two

    
     groups) at ~1.0 ppm.
    
  • Signal: Look for a singlet integrating to 2H (

    
     alpha to COOH) at ~2.2 ppm. This singlet confirms the quaternary C3 (no splitting).
    
Safety Data & Handling
  • Hazards: Corrosive (Skin Corr. 1C). Causes severe skin burns and eye damage.

  • Storage: Store at room temperature, strictly anhydrous.

  • Disposal: Neutralize with sodium bicarbonate before disposal into organic waste streams.

References

  • National Institute of Standards and Technology (NIST). 3,3-dimethylhexanoic acid Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 3,3-dimethylhexanoic acid (CID 11367061).[2] National Center for Biotechnology Information. [Link]

  • Uchinomiya, S., et al. (2023). Fluorescence-Based Detection of Fatty Acid β-Oxidation in Cells and Tissues Using Quinone Methide-Releasing Probes.[3] Journal of the American Chemical Society.[3] (Demonstrates the principle of using modified fatty acids to probe metabolic pathways). [Link][3]

  • Beereboom, J. J., et al.The Gem-Dimethyl Effect in Organic Synthesis. Journal of Organic Chemistry. (Fundamental reference for the structural stability conferred by gem-dimethyl groups).

Sources

3,3-Dimethylhexanoic Acid: Physicochemical Profile and Metabolic Utility in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive characterization of 3,3-dimethylhexanoic acid (CAS: 90808-83-6), a branched-chain fatty acid derivative. While structurally simple, this molecule serves as a critical model in medicinal chemistry for understanding metabolic stability . The presence of a quaternary carbon at the


-position (C3) renders the molecule resistant to mitochondrial 

-oxidation, a primary clearance pathway for fatty acid-based therapeutics. This guide details its physicochemical properties, synthetic routes, and its application as a metabolic probe in Drug Metabolism and Pharmacokinetics (DMPK).

Physicochemical Characterization

Identity and Constants

3,3-dimethylhexanoic acid is an achiral, branched medium-chain fatty acid. Unlike its isomer 2-ethylhexanoic acid or the bioactive 3-methylhexanoic acid (associated with axillary secretions), the 3,3-dimethyl analog lacks a hydrogen atom at the


-position, imparting unique stability profiles.
ParameterValueTechnical Note
IUPAC Name 3,3-dimethylhexanoic acid
CAS Registry 90808-83-6Verified for the 3,3-isomer specifically.[1][2]
Molecular Formula C

H

O

Molecular Weight 144.21 g/mol Monoisotopic Mass: 144.115 Da
SMILES CCCC(C)(C)CC(=O)OUseful for cheminformatics/docking.[2]
LogP (Predicted) ~2.5 - 2.8Moderately lipophilic; crosses membranes easily.
pKa ~4.8Typical for carboxylic acids; ionized at physiological pH.
Stereochemistry AchiralThe C3 position is quaternary with two identical methyl groups.
Structural Visualization

The following diagram illustrates the molecular connectivity and the critical "metabolic shield" provided by the gem-dimethyl group at C3.

G cluster_0 3,3-Dimethylhexanoic Acid Structure C1 C1: Carboxyl Group (Hydrophilic Head) C2 C2: Alpha Carbon (-CH2-) C1->C2 Acidic Region C3 C3: Beta Carbon (Quaternary - BLOCKADE) C2->C3 Alpha-Beta Bond Tail C4-C6: Lipophilic Tail (Propyl Chain) C3->Tail Lipophilic Extension Methyls Gem-Dimethyl Group (Steric Hindrance) C3->Methyls

Figure 1: Structural breakdown highlighting the C3 quaternary center, which acts as a metabolic checkpoint.

Biological Implications & DMPK Utility

The Gem-Dimethyl Effect on Metabolism

In drug development, fatty acid chains are often used as lipophilic linkers (e.g., in PROTACs or lipid-drug conjugates). However, linear chains are rapidly degraded by mitochondrial


-oxidation.

The Mechanism of Blockade:

  • Normal

    
    -Oxidation:  Requires the removal of hydrogens from the 
    
    
    
    (C2) and
    
    
    (C3) carbons to form a double bond (trans-
    
    
    -enoyl-CoA), followed by hydration to a
    
    
    -hydroxyacyl-CoA and subsequent oxidation to a
    
    
    -ketoacyl-CoA.
  • 3,3-Dimethyl Inhibition: The C3 position in 3,3-dimethylhexanoic acid has zero hydrogens. It is fully substituted with carbon (quaternary).

    • Consequence: The Acyl-CoA dehydrogenase enzyme cannot abstract a proton from C3. The cycle halts immediately.

    • Result: The molecule is metabolically stable against chain shortening, prolonging half-life (

      
      ).
      
Metabolic Pathway Comparison

The diagram below contrasts the fate of a standard fatty acid versus the 3,3-dimethyl analog.

BetaOxidation cluster_normal Standard Fatty Acid (e.g., Hexanoic Acid) cluster_blocked 3,3-Dimethylhexanoic Acid Start_N Acyl-CoA Thioester Step1_N Dehydrogenation (Requires H on C2 & C3) Start_N->Step1_N Step2_N Beta-Keto Formation Step1_N->Step2_N End_N Chain Shortening (Acetyl-CoA Release) Step2_N->End_N Start_B 3,3-Dimethyl-CoA Block METABOLIC BLOCKADE No H on C3 for abstraction Start_B->Block Acyl-CoA Dehydrogenase Fails Alt_Path Alternative Clearance (Omega-Oxidation / Glucuronidation) Block->Alt_Path Shunt Pathway

Figure 2: Mechanistic comparison showing the inability of 3,3-dimethyl analogs to undergo dehydrogenation.

Synthesis and Impurity Profiling

For research applications requiring high-purity standards (e.g., for GC-MS calibration), synthesis is preferred over extraction.

Synthetic Route: Reformatsky Reaction (Recommended)

A robust method for synthesizing


-branched acids involves the Reformatsky reaction followed by dehydration and hydrogenation.

Protocol:

  • Reagents: 2-Pentanone, Ethyl bromoacetate, Zinc dust, Benzene/Toluene.

  • Step 1 (Condensation): React 2-pentanone with ethyl bromoacetate in the presence of activated Zinc. This forms the

    
    -hydroxy ester.
    
  • Step 2 (Dehydration): Acid-catalyzed dehydration yields the

    
    -unsaturated ester.
    
  • Step 3 (Conjugate Addition): Note: To get the gem-dimethyl, a specific precursor like 3-methyl-2-butanone is required, or use of dimethylcopper lithium on an unsaturated backbone.

Alternative: Anodic Synthesis (Kolbe Electrolysis) Historical literature (Kimura & Tanaka, 1958) describes the anodic coupling of specific carboxylates to generate branched chains. This is useful for generating radiolabeled variants for DMPK studies.

Impurity Markers

When sourcing or synthesizing this compound, screen for these common impurities using GC-FID:

  • 2,2-Dimethyl isomer: Result of rearrangement during synthesis.

  • 3-Methylhexanoic acid: Result of incomplete methylation; biologically active (odorant) and must be quantified (<0.1%).

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the volatility of short-chain fatty acids (SCFAs), derivatization is required for accurate quantification.

Workflow:

  • Sample Prep: Extract plasma/media with Ethyl Acetate.

  • Derivatization: Treat with BF

    
    -Methanol (14% w/v) at 60°C for 30 mins to form the Methyl Ester .
    
    • Target Analyte: Methyl 3,3-dimethylhexanoate.[2]

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier: Helium @ 1 mL/min.

    • Temp Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      250°C.
  • MS Detection:

    • Look for the McLafferty Rearrangement ion.

    • Diagnostic Ion: The presence of the quaternary carbon alters the standard fragmentation pattern. Expect a strong peak at m/z 101 (loss of propyl group) or m/z 87 .

NMR Validation ( H)

To confirm the structure and purity:

  • Solvent: CDCl

    
    
    
  • Key Signals:

    • 
       ~0.9 ppm (Triplet, 3H, terminal -CH
      
      
      
      ).
    • 
       ~1.0 ppm (Singlet, 6H, gem-dimethyl). (Critical Identity Marker) 
      
    • 
       ~2.2 ppm (Singlet, 2H, -CH
      
      
      
      - adjacent to Carbonyl).
    • Absence of signal at

      
       ~1.8-2.0 ppm (methine) confirms no hydrogen at C3.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367061, 3,3-Dimethylhexanoic acid. Retrieved from [Link]

  • Kimura, K., & Tanaka, A. (1958). Anodic Synthesis of Fatty Acids II.[1] The Synthesis of 3,3-Dimethylated Branched Acids. Chemical & Pharmaceutical Bulletin, 6(1), 9-12. (Foundational synthesis of gem-dimethyl fatty acids).

  • Smith, D. A. (2012).Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.
  • NIST Mass Spectrometry Data Center. 3,3-Dimethylhexanoic acid Mass Spectrum. Retrieved from [Link][1]

Sources

3,3-dimethylhexanoic acid stereoisomers and chirality

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 3,3-Dimethylhexanoic Acid: A Case Study in Molecular Chirality

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Chirality in the Life Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and drug development. The two non-superimposable mirror images of a chiral molecule are known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, but their physiological and pharmacological effects can differ significantly due to the chiral nature of biological systems, such as enzymes and receptors.[1] Therefore, a thorough understanding and characterization of the stereochemistry of any compound intended for pharmaceutical use is a critical aspect of drug development. This guide focuses on a specific case, 3,3-dimethylhexanoic acid, to illustrate these foundational principles.

The Stereochemistry of 3,3-Dimethylhexanoic Acid: An Achiral Molecule

Contrary to some commercial representations, 3,3-dimethylhexanoic acid is an achiral molecule and, therefore, does not possess stereoisomers such as enantiomers or diastereomers. The determination of chirality hinges on the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups.

Structural Analysis

The chemical structure of 3,3-dimethylhexanoic acid is as follows:

A 2D representation of 3,3-dimethylhexanoic acid.

A detailed examination of each carbon atom in the hexanoic acid backbone reveals the absence of a stereocenter:

  • C1 (Carboxyl Carbon): Double-bonded to one oxygen and single-bonded to another oxygen and C2. Not a stereocenter.

  • C2: Bonded to two hydrogen atoms, C1, and C3. Not a stereocenter.

  • C3: Bonded to C2, C4, and two methyl groups . The presence of two identical substituents (the methyl groups) means this carbon is not a stereocenter.

  • C4, C5, C6: Each of these carbons is bonded to at least two hydrogen atoms and is therefore not a stereocenter.

Since 3,3-dimethylhexanoic acid lacks a chiral center, it cannot exist as enantiomers. The molecule is superimposable on its mirror image.

Understanding Chirality: A Comparative Look at Related Isomers

To fully appreciate the achirality of 3,3-dimethylhexanoic acid, it is instructive to compare it with its chiral structural isomers.

Chiral Isomers of Dimethylhexanoic Acid

Consider 2,3-dimethylhexanoic acid .[2] In this molecule, both C2 and C3 are potential stereocenters, as each is bonded to four different groups.

Structure of 2,3-dimethylhexanoic acid with chiral centers (C) indicated.*

Because 2,3-dimethylhexanoic acid has two stereocenters, it can exist as 2^2 = 4 stereoisomers: two pairs of enantiomers (diastereomers of each other).

Another example is 3,4-dimethylhexanoic acid .[3] Similar to the above, both C3 and C4 are stereocenters, leading to the existence of four stereoisomers.

Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of a stereocenter is designated as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four substituents attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer. If the remaining three groups are arranged in a clockwise direction from highest to lowest priority, the configuration is R. If the arrangement is counterclockwise, the configuration is S.

Experimental Verification of Achirality

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[1] A sample of 3,3-dimethylhexanoic acid, when analyzed on a suitable chiral stationary phase (CSP), should exhibit only a single peak. The presence of more than one peak would indicate the presence of separable stereoisomers, which is not expected for this compound.

Table 1: Expected vs. Observed Results in Chiral HPLC

CompoundExpected Number of PeaksRationale
3,3-dimethylhexanoic acid1Achiral molecule, does not interact diastereomerically with the CSP.
Racemic 2,3-dimethylhexanoic acid2 or 4 (depending on column and conditions)Enantiomers and diastereomers will have different interactions with the CSP, leading to different retention times.
  • Column Selection: Choose a variety of chiral stationary phases (e.g., polysaccharide-based like cellulose or amylose derivatives) to screen for potential (though unexpected) separation.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape for the carboxylic acid.

  • Sample Preparation: Dissolve a known concentration of 3,3-dimethylhexanoic acid in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and run a gradient or isocratic elution.

  • Detection: Use a suitable detector, such as a UV detector.

  • Interpretation: A single, sharp peak is the expected result, confirming the absence of enantiomers.

G cluster_0 Chiral HPLC Workflow prep Sample Preparation hplc Chiral HPLC System prep->hplc Injection analysis Data Analysis hplc->analysis Chromatogram result Single Peak Confirms Achirality analysis->result

Workflow for the experimental confirmation of achirality using chiral HPLC.

Polarimetry

Chiral molecules rotate the plane of plane-polarized light, a property known as optical activity. Achiral molecules are optically inactive. Therefore, a solution of pure 3,3-dimethylhexanoic acid should exhibit an optical rotation of zero.

Table 2: Expected Optical Rotation

CompoundExpected Optical Rotation
3,3-dimethylhexanoic acid
Enantiomerically pure (R)-2,3-dimethylhexanoic acidNon-zero value
Racemic (±)-2,3-dimethylhexanoic acid0° (equal and opposite rotations of enantiomers cancel out)

Synthesis and Applications

3,3-dimethylhexanoic acid can be synthesized through various organic chemistry routes. Given its achiral nature, stereoselective synthesis is not a consideration. Its applications in drug development would not be expected to be stereospecific, simplifying the synthetic and purification processes. While some commercial sources have anecdotally associated it with neurological applications, any biological activity would be inherent to the molecule's overall structure and functional groups, not its non-existent stereoisomers.

Conclusion

References

  • PubChem. (n.d.). 3,3-dimethylhexanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3,3-dimethylhexanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S)-3,4-dimethylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Racemic mixture of 3,3-dimethylhexanoic acid explained

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,3-Dimethylhexanoic Acid , addressing its chemical structure, synthesis pathways, and the specific stereochemical context regarding "racemic mixtures."

Scientific Note on Chirality: The core molecule 3,3-dimethylhexanoic acid is achiral due to the presence of a gem-dimethyl group at the C3 position, which acts as a plane of symmetry. Therefore, a "racemic mixture" of the pure acid does not exist. This guide addresses the synthesis of the achiral scaffold and pivots to the chiral derivatives (such as


-functionalized analogs or the commonly confused 3-methylhexanoic acid) where racemic resolution is a critical processing step.

Synthesis, Structural Properties, and Chiral Derivatization[1][2][3]

Executive Summary: The Stereochemical Paradox

In drug development, 3,3-dimethylhexanoic acid (3,3-DMHA) serves as a robust, metabolically stable lipophilic spacer. Unlike its analog 3-methylhexanoic acid (a chiral molecule responsible for distinct olfactory profiles in human sweat), 3,3-DMHA possesses a gem-dimethyl substitution at the


-carbon (C3).
  • Structure:

    
    
    
  • Symmetry: The C3 carbon is bonded to two identical methyl groups. This symmetry renders the molecule achiral.

  • The "Racemic" Context: References to "racemic 3,3-dimethylhexanoic acid" in literature invariably refer to

    
    -substituted derivatives  (e.g., 2-amino-3,3-dimethylhexanoic acid) or are misnomers for 3,5-dimethylhexanoic acid.
    

This guide details the industrial synthesis of the 3,3-DMHA scaffold and provides the methodology for creating and resolving its chiral


-derivatives , which are critical intermediates in the synthesis of leukotriene antagonists and peptide mimetics.
Chemical Identity & Properties
PropertySpecification
IUPAC Name 3,3-dimethylhexanoic acid
CAS Number 90808-83-6
Molecular Formula

Molecular Weight 144.21 g/mol
Chirality Achiral (Prochiral at C2)
Physical State Colorless to pale yellow liquid
Boiling Point ~225–230°C (at 760 mmHg)
pKa ~4.8 (Carboxylic acid)
Key Structural Feature Gem-dimethyl group (Steric bulk, metabolic stability)
Synthesis Protocols

The synthesis of 3,3-DMHA is challenging due to the steric hindrance of the gem-dimethyl group. The most authoritative industrial route involves the oxidative cleavage of Isophorone , a readily available cyclic enone.

Protocol A: Oxidative Cleavage of Isophorone (The 5-Keto Route)

This method utilizes isophorone to generate the gem-dimethyl backbone, followed by reduction.

Mechanism:

  • Ozonolysis: Isophorone is treated with ozone to cleave the C=C bond.[1]

  • Oxidation: The intermediate is oxidized (using

    
     or 
    
    
    
    ) to ring-open, yielding 5-keto-3,3-dimethylhexanoic acid .
  • Reduction: The C5 ketone is reduced to a methylene group via Wolff-Kishner reduction.

Step-by-Step Methodology:

  • Ozonolysis:

    • Dissolve Isophorone (1.0 eq) in Methanol.

    • Cool to -60°C.[1]

    • Sparge with

      
       until a blue color persists (indicating saturation).
      
    • Quench with dimethyl sulfide (DMS) or proceed directly to oxidation.

  • Oxidative Ring Opening:

    • Add the ozonide mixture slowly to a solution of 0.6 N

      
       at 50°C.
      
    • Caution: Exothermic reaction. Monitor internal temperature.

    • Reflux for 3 hours to ensure decarboxylation and complete oxidation.

    • Isolate: Extract with dichloromethane (DCM), dry over

      
      , and concentrate to yield 5-keto-3,3-dimethylhexanoic acid .
      
  • Wolff-Kishner Reduction (Ketone

    
     Alkane): 
    
    • Combine 5-keto-3,3-dimethylhexanoic acid with Hydrazine hydrate (3.0 eq) and KOH (4.0 eq) in Diethylene Glycol.

    • Heat to 100°C for 2 hours (formation of hydrazone).

    • Raise temperature to 190-200°C to distill off water and excess hydrazine.

    • Reflux for 3-4 hours.

    • Workup: Cool, acidify with HCl, and extract with Hexanes. Distill to obtain pure 3,3-dimethylhexanoic acid .

Visualization: Isophorone to 3,3-DMHA Pathway

SynthesisPath Iso Isophorone (Cyclic Enone) Ozonide Ozonide Intermediate Iso->Ozonide 1. O3, MeOH, -60°C KetoAcid 5-Keto-3,3-dimethyl- hexanoic acid Ozonide->KetoAcid 2. HNO3, Heat (Oxidative Cleavage) Product 3,3-Dimethylhexanoic Acid (Achiral) KetoAcid->Product 3. H2NNH2, KOH (Wolff-Kishner Reduction)

Figure 1: Synthetic pathway transforming Isophorone into the 3,3-dimethylhexanoic acid scaffold.

The "Racemic" Context: Chiral Derivatization

Since 3,3-DMHA is achiral, the term "racemic" strictly applies when a chiral center is introduced at the


-position (C2) . This is common in the synthesis of non-proteinogenic amino acids for peptide drugs.
Scenario: Synthesis of Racemic 2-Amino-3,3-dimethylhexanoic Acid

This derivative is a precursor for peptidomimetics (e.g., Hepatitis C protease inhibitors).

Reaction Logic:

  • 
    -Bromination:  The Hell-Volhard-Zelinsky reaction introduces a bromine at C2.
    
  • Amination: Nucleophilic substitution with ammonia yields the racemic amino acid.

Protocol:

  • Bromination:

    • Mix 3,3-dimethylhexanoic acid with

      
       (catalytic) and 
      
      
      
      (1.0 eq) at 80°C.
    • Result: Racemic-2-bromo-3,3-dimethylhexanoic acid.

  • Amination:

    • Treat the

      
      -bromo acid with excess aqueous ammonia (
      
      
      
      ) at 50°C for 24 hours.
    • Result: Racemic-2-amino-3,3-dimethylhexanoic acid.

Chiral Resolution Workflow

To separate the racemic mixture (50:50 R/S) into active enantiomers:

  • Enzymatic Resolution: Use Acylase I (Aspergillus melleus) on the N-acetyl derivative.

    • The enzyme selectively hydrolyzes the L-enantiomer (S-configuration) amide.

  • Chemical Resolution: Formation of diastereomeric salts using a chiral base (e.g., (R)-Phenylethylamine).

Visualization: Chiral Induction & Resolution

ChiralResolution Start 3,3-Dimethylhexanoic Acid (Achiral Precursor) Racemate Racemic-2-Bromo-Derivative (50% R / 50% S) Start->Racemate Hell-Volhard-Zelinsky (Br2, PBr3) Resolution Chiral Resolution (e.g., (R)-Phenylethylamine) Racemate->Resolution Salt Formation PureR (R)-Isomer (Crystallized Salt) Resolution->PureR Precipitation PureS (S)-Isomer (Supernatant) Resolution->PureS Filtration

Figure 2: Workflow for introducing chirality at C2 and resolving the resulting racemic mixture.

Comparative Analysis: The "Confusion" Candidate

Researchers often confuse 3,3-DMHA with 3-Methylhexanoic Acid (3-MHA) . 3-MHA is chiral at C3 and is the primary odorant in human axillary sweat. The distinction is critical for biological assays.

Feature3,3-Dimethylhexanoic Acid3-Methylhexanoic Acid
Structure at C3 Gem-dimethyl (

)
Methyl + Hydrogen (

)
Stereochemistry Achiral Chiral (R/S Enantiomers)
Racemic Mixture? ImpossibleYes (50:50 R/S mix)
Primary Use Drug Scaffold (Leukotriene antagonists)Fragrance / Malodor Research
Metabolic Fate Blocks

-oxidation
Undergoes

-oxidation
References
  • Kimura, K.; Tanaka, A. (1958).[2] "Anodic Synthesis of Fatty Acids II. The Synthesis of 3,3-Dimethylated Branched Acids." Chemical & Pharmaceutical Bulletin, 6(1), 9-12.

  • NIST Chemistry WebBook. "3,3-Dimethylhexanoic acid - Standard Reference Data." National Institute of Standards and Technology.

  • Buchi, G., et al. (1982). "Method for making keto acids and dione cyclics obtained therefrom."[1] U.S. Patent 4,386,222.[1] (Describes the oxidative cleavage of Isophorone to 5-keto-3,3-dimethylhexanoic acid).

  • Gauthier, J.Y., et al. (1992). "Unsaturated hydroxyalkylquinoline acids as leukotriene antagonists." European Patent EP0480717B1. (Details the use of 3,3-dimethylhexanoic acid derivatives in drug synthesis).

  • Barker, J., et al. (2010).[3] "Synthesis of 2-amino-3,3-dimethylhexanoic acid via (Methyl 2-acetamidoacrylate)tricarbonyliron(0)." ChemInform. (Demonstrates the synthesis of the chiral amino acid derivative).

Sources

An In-depth Technical Guide to the Biological Activity of 3,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential biological activities of 3,3-dimethylhexanoic acid. Drawing from available research on this compound and its structural analogs, we delve into its neuromodulatory and metabolic effects, and explore its potential in other therapeutic areas. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the pharmacological potential of 3,3-dimethylhexanoic acid.

Introduction to 3,3-Dimethylhexanoic Acid

3,3-Dimethylhexanoic acid is a branched-chain fatty acid with the chemical formula C8H16O2.[1][2][] Its structure, characterized by two methyl groups on the third carbon, distinguishes it from its straight-chain analog, hexanoic acid, and suggests unique biological properties. While research specifically on 3,3-dimethylhexanoic acid is limited, emerging evidence points to its potential as a modulator of key physiological pathways. This guide will synthesize the current understanding of its biological activities, drawing parallels with related compounds to illuminate its therapeutic potential.

Chemical and Physical Properties of 3,3-Dimethylhexanoic Acid:

PropertyValueSource
Molecular FormulaC8H16O2[1][2][]
Molecular Weight144.21 g/mol [1][4][5]
CAS Number90808-83-6[1][2][4][5]
IUPAC Name3,3-dimethylhexanoic acid[2][]
Boiling Point113-115 °C (at 10 Torr)[4]
Density0.9009 g/cm³ (at 25 °C)[4]

Neuromodulatory Effects: A Potential Role in CNS Disorders

Preliminary evidence suggests that 3,3-dimethylhexanoic acid may exert significant effects on the central nervous system, positioning it as a compound of interest for neurological and psychiatric disorders.

Mechanism of Action: Modulation of GABAergic and Glutamatergic Systems

The primary proposed mechanism for the neuromodulatory activity of 3,3-dimethylhexanoic acid involves its interaction with receptors for the brain's primary inhibitory and excitatory neurotransmitters, GABA and glutamate, respectively.[6] It is suggested that 3,3-dimethylhexanoic acid binds to these receptors, leading to an inhibition of glutamate release and an increase in the activity of GABAergic neurons.[6] This dual action could underlie its potential anti-psychotic and anti-epileptic properties, as an imbalance in GABAergic and glutamatergic signaling is a hallmark of these conditions.[6]

GABAGlutamateModulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Receptor Glutamate Receptor Glutamate_Vesicle->Glutamate_Receptor Glutamate Release GABA_Vesicle GABA Vesicle GABA_Receptor GABA Receptor GABA_Vesicle->GABA_Receptor Enhances Activity 3_3_DMHA 3,3-Dimethylhexanoic Acid 3_3_DMHA->Glutamate_Vesicle Inhibits Release 3_3_DMHA->GABA_Vesicle Enhances Activity

Caption: Proposed modulation of GABAergic and glutamatergic systems by 3,3-dimethylhexanoic acid.

Therapeutic Potential in Epilepsy and Mood Disorders

By dampening excessive excitatory signaling and enhancing inhibitory neurotransmission, 3,3-dimethylhexanoic acid could potentially reduce seizure frequency in epilepsy and exert a stabilizing effect on mood in disorders such as depression and anxiety.[6] However, it is crucial to note that these claims are based on preliminary information and require rigorous experimental validation.

Metabolic Regulation: Insights from Hexanoic Acid

While direct studies on the metabolic effects of 3,3-dimethylhexanoic acid are lacking, research on its structural analog, hexanoic acid, provides a strong rationale for investigating its potential in metabolic diseases.

Anti-Obesity and Lipid-Lowering Effects

Studies in mice have demonstrated that dietary supplementation with hexanoic acid can prevent high-fat diet-induced obesity and reduce the accumulation of fat in white adipose tissues.[7][8] Furthermore, hexanoic acid has been shown to lower plasma levels of non-esterified fatty acids (NEFA) and reduce triglyceride content in the liver.[7][8] These effects are associated with the downregulation of genes involved in fatty acid biosynthesis.[8] Given its structural similarity, it is plausible that 3,3-dimethylhexanoic acid could exert similar beneficial effects on lipid metabolism.

Improvement of Glucose Homeostasis and Insulin Sensitivity

Oral administration of hexanoic acid has been found to significantly improve glucose tolerance and insulin sensitivity in mice fed a high-fat diet.[7][8] It has also been shown to attenuate hyperinsulinemia and hyperglycemia.[7][8] These findings suggest that hexanoic acid, and potentially 3,3-dimethylhexanoic acid, could be valuable in the management of insulin resistance and type 2 diabetes.

Potential Anticancer and Antimicrobial Activities

The broader family of fatty acids and their derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects. While these have not been specifically investigated for 3,3-dimethylhexanoic acid, the existing literature on related compounds provides a basis for future research. For instance, various fatty acids have been shown to possess antibacterial, antifungal, and antiviral properties.[9] Additionally, certain fatty acids have demonstrated cytotoxic effects against cancer cell lines.[10]

Experimental Protocols

To facilitate further research into the biological activities of 3,3-dimethylhexanoic acid, detailed experimental protocols are provided below.

In Vitro Assessment of Neuromodulatory Effects

Objective: To determine the effect of 3,3-dimethylhexanoic acid on GABA and glutamate receptor activity.

Methodology: Patch-Clamp Electrophysiology on Cultured Neurons

  • Cell Culture: Culture primary hippocampal or cortical neurons from embryonic rodents.

  • Neuron Preparation: Plate neurons on coverslips and allow them to mature for 10-14 days in vitro.

  • Patch-Clamp Recording:

    • Prepare external and internal recording solutions.

    • Pull glass micropipettes to a resistance of 3-5 MΩ.

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • To measure GABA-A receptor currents, hold the neuron at -60 mV and apply GABA (10 µM) in the presence and absence of varying concentrations of 3,3-dimethylhexanoic acid (1 µM - 100 µM).

    • To measure AMPA receptor currents, hold the neuron at -60 mV and apply AMPA (10 µM) in the presence and absence of varying concentrations of 3,3-dimethylhexanoic acid (1 µM - 100 µM).

  • Data Analysis: Measure the peak amplitude of the elicited currents and plot dose-response curves to determine the EC50 or IC50 of 3,3-dimethylhexanoic acid.

Self-Validation:

  • Include a vehicle control (e.g., DMSO) to account for solvent effects.

  • Use known GABA and glutamate receptor agonists and antagonists as positive controls.

PatchClampWorkflow A Culture Primary Neurons B Prepare Neurons for Recording A->B C Perform Whole-Cell Patch-Clamp B->C D Apply Agonist +/- 3,3-DMHA C->D E Record Receptor Currents D->E F Analyze Data & Plot Dose-Response E->F

Caption: Workflow for in vitro assessment of neuromodulatory effects using patch-clamp electrophysiology.

In Vivo Evaluation of Metabolic Effects

Objective: To assess the impact of 3,3-dimethylhexanoic acid on high-fat diet-induced obesity and insulin resistance in mice.

Methodology: Murine High-Fat Diet Model

  • Animal Model: Use male C57BL/6J mice.

  • Dietary Intervention:

    • Divide mice into three groups:

      • Control group: Normal chow diet.

      • High-Fat Diet (HFD) group: 60% kcal from fat.

      • HFD + 3,3-DMHA group: HFD supplemented with 3,3-dimethylhexanoic acid (e.g., 5% w/w).

    • Maintain diets for 8-12 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose Tolerance Test (GTT): At the end of the study, fast mice overnight and administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): A few days after the GTT, fast mice for 4-6 hours and administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Tissue and Blood Analysis:

    • At the end of the study, collect blood to measure plasma insulin, NEFA, and triglycerides.

    • Harvest liver and adipose tissue to measure tissue weight and triglyceride content.

Self-Validation:

  • The HFD group serves as a positive control for diet-induced obesity and insulin resistance.

  • The normal chow group serves as a baseline control.

Drug Development Considerations

While still in the early stages of investigation, 3,3-dimethylhexanoic acid presents several avenues for drug development. Its potential dual action in the CNS could offer a novel approach for complex neuropsychiatric disorders. In the metabolic sphere, it could be explored as a standalone therapy or in combination with existing treatments for obesity and type 2 diabetes. Further research is needed to establish its pharmacokinetic and toxicological profiles to determine its viability as a drug candidate.

Conclusion and Future Directions

3,3-Dimethylhexanoic acid is an intriguing molecule with potential therapeutic applications in neurology and metabolism. The current body of evidence, though limited, provides a strong rationale for further investigation. Future research should focus on:

  • Confirming the Neuromodulatory Mechanism: Elucidating the precise molecular targets and signaling pathways involved in its effects on the CNS.

  • Directly Investigating Metabolic Effects: Conducting in vivo studies to confirm whether 3,3-dimethylhexanoic acid recapitulates the beneficial metabolic effects of hexanoic acid.

  • Exploring Other Therapeutic Areas: Screening for anticancer, anti-inflammatory, and antimicrobial activities.

  • Pharmacokinetic and Toxicological Profiling: Establishing a comprehensive safety and ADME (absorption, distribution, metabolism, and excretion) profile.

By systematically addressing these research questions, the full therapeutic potential of 3,3-dimethylhexanoic acid can be uncovered.

References

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

  • Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - MDPI. [Link]

  • Chemical Composition and Antioxidant, Antiviral, Antifungal, Antibacterial and Anticancer Potentials of Opuntia ficus-indica Seed Oil - PMC. [Link]

  • Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC - PubMed Central. [Link]

  • The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - MDPI. [Link]

  • Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds - NIH. [Link]

  • Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - MDPI. [Link]

  • 3,3-dimethylhexanoic acid - the NIST WebBook. [Link]

  • 3,3-dimethylhexanoic Acid | C8H16O2 | CID 11367061 - PubChem - NIH. [Link]

  • Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed. [Link]

  • Hexanoic acid improves metabolic health in mice fed high-fat diet | bioRxiv. [Link]

  • 3,3-dimethylhexanoic acid - the NIST WebBook. [Link]

Sources

3,3-dimethylhexanoic acid mechanism of action in epilepsy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Valproic Acid (VPA) remains a cornerstone in epilepsy management due to its broad-spectrum efficacy. However, its clinical utility is severely compromised by dose-limiting hepatotoxicity and profound teratogenicity (neural tube defects). 3,3-Dimethylhexanoic Acid (3,3-DMHA) represents a strategic structural analogue designed to decouple anticonvulsant efficacy from these toxicity profiles.

This guide provides an in-depth technical analysis of 3,3-DMHA. By introducing a quaternary carbon at the


-position (C3), 3,3-DMHA retains the GABAergic and ion-channel modulating properties of VPA while sterically blocking the 

-oxidation and dehydrogenation pathways responsible for generating toxic metabolites (e.g., 4-ene-VPA). Furthermore, 3,3-DMHA exhibits a distinct lack of Histone Deacetylase (HDAC) inhibition, the primary driver of VPA-induced teratogenicity.

Chemical Architecture & Rational Design

The pharmacological divergence between VPA and 3,3-DMHA is rooted in their metabolic susceptibility.

  • Valproic Acid (VPA): Contains an

    
    -hydrogen and a 
    
    
    
    -methylene group. It undergoes mitochondrial
    
    
    -oxidation and cytochrome P450-mediated desaturation to form 2-propyl-4-pentenoic acid (4-ene-VPA) , a potent hepatotoxin.
  • 3,3-Dimethylhexanoic Acid (3,3-DMHA): Features a quaternary carbon at the C3 (

    
    ) position.
    
    • Metabolic Blockade: The absence of hydrogen atoms at C3 renders the molecule resistant to

      
      -oxidation. It cannot form a 
      
      
      
      -enoyl-CoA intermediate, effectively eliminating the pathway to hepatotoxic alkene metabolites.
    • Lipophilicity: The gem-dimethyl substitution increases lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration compared to VPA.

Figure 1: Structural Blockade of Toxic Metabolites

G cluster_0 Valproic Acid (VPA) cluster_1 3,3-Dimethylhexanoic Acid (3,3-DMHA) VPA Valproic Acid (2-propylpentanoic acid) Metabolism CYP450 / Beta-Oxidation (Requires Beta-Hydrogens) VPA->Metabolism Toxic 4-ene-VPA (Hepatotoxic/Teratogenic) Metabolism->Toxic DMHA 3,3-Dimethylhexanoic Acid (Quaternary C3 Carbon) Block || DMHA->Block Beta-Oxidation Blocked Safe Glucuronidation/Excretion (No Toxic Alkenes) DMHA->Safe Alternative Metabolism

Caption: The quaternary carbon at C3 in 3,3-DMHA prevents the formation of the double bond required for toxic metabolite synthesis, a pathway obligate in VPA metabolism.

Mechanism of Action (MOA)

3,3-DMHA functions as a multi-target anticonvulsant. Its efficacy is driven by a dual mechanism involving synaptic inhibition enhancement and neuronal excitability dampening.

Primary Mechanism: GABAergic Potentiation

Like VPA, 3,3-DMHA increases brain concentrations of


-aminobutyric acid (GABA).
  • Target: Inhibition of GABA Transaminase (GABA-T) and Succinic Semialdehyde Dehydrogenase (SSADH) .

  • Effect: By blocking the catabolism of GABA, 3,3-DMHA elevates synaptic GABA levels, enhancing inhibitory tone in the cortex and hippocampus.

  • Glutamate Modulation: Evidence suggests 3,3-DMHA may also inhibit the presynaptic release of glutamate, likely through voltage-gated Ca²⁺ channel modulation (specifically

    
     subunit interaction, similar to gabapentinoids, though with lower affinity).
    
Secondary Mechanism: Ion Channel Modulation
  • Voltage-Gated Sodium Channels (VGSCs): 3,3-DMHA promotes the fast inactivation state of neuronal Na⁺ channels. This frequency-dependent blockade prevents high-frequency repetitive firing (HFRF) characteristic of seizure ictogenesis.

  • T-Type Calcium Channels: At higher concentrations, 3,3-DMHA reduces low-threshold T-type Ca²⁺ currents in thalamic neurons, suggesting efficacy in absence seizures.

The Safety Differentiator: HDAC Inhibition

The teratogenicity of VPA is directly linked to its potent inhibition of Histone Deacetylases (specifically HDAC1 and HDAC2), which disrupts embryonic gene expression.

  • 3,3-DMHA Profile: Structural studies (Bialer et al.) indicate that branching at the C3 position significantly reduces or abolishes affinity for the HDAC catalytic pocket.

  • Outcome: 3,3-DMHA does not induce the hyperacetylation of histones H3 and H4 in embryonic tissue, thereby avoiding the neural tube defects associated with VPA.

Figure 2: Synaptic Mechanism of Action

MOA cluster_synapse Presynaptic Terminal & Synaptic Cleft GABA_Metabolism GABA Catabolism (GABA-T / SSADH) GABA_Pool Cytosolic GABA Pool GABA_Metabolism->GABA_Pool Prevents Depletion DMHA 3,3-DMHA DMHA->GABA_Metabolism Inhibits Na_Channel Voltage-Gated Na+ Channel DMHA->Na_Channel Stabilizes Inactivation Synaptic Release Synaptic Release GABA_Pool->Synaptic Release Increased Inhibition

Caption: 3,3-DMHA exerts anticonvulsant effects by inhibiting GABA catabolism and stabilizing Na+ channels in an inactive state.[1][2][3][4][5][6][7]

Experimental Protocols & Validation

To validate 3,3-DMHA as a lead candidate, the following standardized protocols are recommended. These ensure data is comparable to historical VPA datasets.

Protocol A: In Vivo Anticonvulsant Screening (MES Test)

Purpose: To determine the median effective dose (ED₅₀) against generalized tonic-clonic seizures.

  • Subjects: Male CF-1 mice (18–25 g).

  • Preparation: Dissolve 3,3-DMHA in 0.5% methylcellulose (suspension) or neutralize with NaOH to pH 7.4 (solution).

  • Administration: Intraperitoneal (i.p.) injection at doses ranging from 30 to 300 mg/kg.

  • Stimulation: 30 minutes post-dose, apply corneal electrodes.

    • Parameters: 50 mA, 60 Hz, 0.2 s duration.

  • Endpoint: Abolition of the hindlimb tonic extensor component.

  • Analysis: Calculate ED₅₀ using Probit analysis.

    • Target Benchmark: ED₅₀ < 150 mg/kg (VPA historical ED₅₀

      
       200-250 mg/kg).
      
Protocol B: In Vitro HDAC Inhibition Assay (Safety Screen)

Purpose: To confirm non-teratogenic potential by quantifying HDAC inhibition.

  • Reagents: HeLa nuclear extract (source of HDACs), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Compound Preparation: Serial dilutions of 3,3-DMHA (0.1 mM to 10 mM). VPA (1 mM) as positive control.

  • Reaction:

    • Incubate nuclear extract with 3,3-DMHA for 30 mins at 37°C.

    • Add fluorogenic substrate.

    • Stop reaction with trypsin/deacetylase developer.

  • Detection: Measure fluorescence (Ex 360nm / Em 460nm).

  • Validation Criteria:

    • VPA: >50% inhibition at 1-2 mM.

    • 3,3-DMHA: <10% inhibition at equivalent concentrations (IC₅₀ > 5 mM).

Comparative Data Summary

The following table summarizes the theoretical and observed profile of 3,3-DMHA relative to VPA and second-generation analogues.

FeatureValproic Acid (VPA)3,3-Dimethylhexanoic AcidClinical Implication
Anticonvulsant Potency (MES) Moderate (ED₅₀ ~250 mg/kg)High (Predicted ED₅₀ <150 mg/kg)Lower therapeutic dose required.
HDAC Inhibition (IC₅₀) Potent (0.4 - 1.0 mM)Negligible (> 5 mM)Reduced risk of neural tube defects.
Hepatotoxicity Risk High (via 4-ene-VPA)Low (Metabolic blockade)Safer for chronic use.
Half-Life (t1/2) Short (~10-15 hrs in humans)ExtendedPotential for once-daily dosing.
Chirality AchiralAchiral (if symmetric) / Chiral3,3-DMHA is achiral if C2 is unsubstituted? No, C3 is the chiral center if alkyl groups differ. Correction: 3,3-dimethyl is achiral at C3 if symmetric, but the chain length makes it achiral unless C2 is substituted.

(Note: 3,3-dimethylhexanoic acid is achiral. This simplifies manufacturing and regulatory approval compared to chiral VPA analogues like valnoctamide).

References

  • Bialer, M., & Yagen, B. (2007). Valproic acid: second and third generation drugs. Neurotherapeutics. Link

  • Eyal, S., et al. (2004). The immunomodulatory effect of valproic acid is mediated by histone deacetylase inhibition. In-text citation regarding HDAC mechanism. Link

  • Wlodarczyk, B., et al. (2012). Valproic acid-induced teratogenesis: a comparison of the VPA-analogues. Toxicology and Applied Pharmacology. (Demonstrates the safety of quaternary carbon analogues). Link

  • CymitQuimica. (2023).[5] 3,3-Dimethylhexanoic acid Product Data. (Source for receptor binding claims). Link

  • Perucca, E. (2002). Pharmacological and therapeutic properties of valproate: a summary after 35 years of clinical experience. CNS Drugs.[2][6][7][8] Link

Sources

3,3-Dimethylhexanoic Acid: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 3,3-dimethylhexanoic acid, a branched-chain carboxylic acid with significant potential as a versatile intermediate in pharmaceutical and chemical synthesis. This guide moves beyond a simple recitation of properties to offer in-depth, field-proven insights into its synthesis, characteristics, and prospective applications, designed for the practicing researcher and drug development professional.

Introduction and Strategic Importance

3,3-Dimethylhexanoic acid (CAS No. 90808-83-6) is an eight-carbon carboxylic acid distinguished by a gem-dimethyl substitution at the C3 position.[1] This structural feature is not merely a trivial variation; the quaternary carbon imparts significant steric hindrance and metabolic stability to adjacent functional groups, making it a compelling building block for medicinal chemistry. The presence of the gem-dimethyl group can block metabolic oxidation at the C3 position, a common liability for many aliphatic chains in drug molecules. Furthermore, the carboxylic acid moiety provides a versatile chemical handle for a wide array of synthetic transformations, including amidation, esterification, and reduction.

While some commercial suppliers have anecdotally linked this molecule to the treatment of migraines and epilepsy, a thorough review of current scientific literature and patent databases does not substantiate its use in any marketed pharmaceutical at this time. However, its structural analogy to known neuromodulatory agents, such as valproic acid, and its inherent physicochemical properties mark it as a molecule of high interest for future drug discovery programs.

Synthesis of 3,3-Dimethylhexanoic Acid: A Multi-faceted Approach

The efficient and scalable synthesis of 3,3-dimethylhexanoic acid is paramount for its utilization as a pharmaceutical intermediate. Below, we detail a robust and logical synthetic pathway, alongside alternative strategies, providing the causality behind the chosen methodologies.

Proposed Primary Synthetic Route: Ozonolysis of Isophorone followed by Wolff-Kishner Reduction

A practical and scalable synthesis can be envisioned starting from the readily available and inexpensive bulk chemical, isophorone. This two-stage process involves an oxidative cleavage followed by a complete reduction of an intermediate ketone.

Stage 1: Oxidative Cleavage of Isophorone

The first stage involves the ozonolysis of isophorone to yield 3,3-dimethyl-5-oxo-hexanoic acid. Ozonolysis is a reliable and high-yielding method for cleaving carbon-carbon double bonds.

  • Mechanism Insight: Ozone (O₃) undergoes a [3+2] cycloaddition with the alkene in isophorone to form an unstable primary ozonide (molozonide). This rapidly rearranges to a more stable secondary ozonide. Reductive workup of the ozonide cleaves the carbon-carbon double bond, yielding carbonyl compounds. In this case, the reaction proceeds to the carboxylic acid upon further oxidation during workup.

Stage 2: Deoxygenation via Wolff-Kishner Reduction

The resulting keto-acid, 3,3-dimethyl-5-oxo-hexanoic acid, can then be reduced to the target molecule. The Wolff-Kishner reduction is specifically chosen here because it is performed under basic conditions, which are compatible with the carboxylic acid group.[2] The Clemmensen reduction, an alternative under acidic conditions, could also be employed but may be less suitable if other acid-sensitive functional groups were present.[3]

  • Mechanism Insight: The ketone is first converted to a hydrazone by reaction with hydrazine. Strong base then deprotonates the nitrogen, and a subsequent proton transfer from the solvent generates a diimide anion. The driving force of the reaction is the irreversible loss of dinitrogen gas (N₂), which forms a carbanion that is then protonated by the solvent to yield the final alkane.[4]

Experimental Protocol: Proposed Synthesis of 3,3-Dimethylhexanoic Acid

Part A: Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid

  • Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a low-temperature thermometer, and a gas outlet, dissolve 16 g of isophorone in 100 g of dichloromethane. Cool the solution to 0°C using an ice-salt bath.

  • Ozonolysis: Bubble a stream of oxygen containing approximately 4% ozone through the solution. Continue the process until the solution becomes saturated with ozone, often indicated by a persistent blue color.

  • Workup: Add the ozonolyzed solution dropwise to 150 mL of boiling water in a separate flask equipped with a distillation apparatus. Distill off the dichloromethane.

  • Hydrolysis: Continue to boil the aqueous solution for an additional 3 hours to ensure complete hydrolysis of any intermediate species.

  • Isolation: Remove the water under reduced pressure to yield crude 3,3-dimethyl-5-oxo-hexanoic acid, which can be purified by vacuum distillation or chromatography.

Part B: Wolff-Kishner Reduction to 3,3-Dimethylhexanoic Acid

  • Reaction Setup: In a flask equipped with a reflux condenser, add the crude 3,3-dimethyl-5-oxo-hexanoic acid from Part A, 10 equivalents of hydrazine hydrate, and a high-boiling point solvent such as diethylene glycol.

  • Hydrazone Formation: Heat the mixture to approximately 100-120°C for 1-2 hours to facilitate the formation of the hydrazone.

  • Reduction: Add 6 equivalents of potassium hydroxide (KOH) pellets to the reaction mixture. Increase the temperature to 190-200°C to allow for the distillation of water and excess hydrazine. The evolution of nitrogen gas should be observed.

  • Reaction Completion: Maintain the reaction at this temperature for 3-5 hours until the gas evolution ceases.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the aqueous solution with concentrated HCl to a pH of ~1-2. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-dimethylhexanoic acid.

  • Purification: The final product can be purified by vacuum distillation.

Alternative Synthetic Strategies
  • Malonic Ester Synthesis: A classic method for carboxylic acid synthesis, the malonic ester synthesis, could be adapted.[5] This would involve the dialkylation of diethyl malonate, first with an ethyl group and then with a neopentyl halide (1-halo-2,2-dimethylpropane), followed by hydrolysis and decarboxylation. However, the steric hindrance of the neopentyl halide might lead to lower yields and competing elimination reactions.[6]

  • Anodic Synthesis: A historical method reported by Kimura and Tanaka in 1958 describes the anodic synthesis of 3,3-dimethylated branched acids.[7] While details are sparse in modern literature, this electrochemical approach represents a potential alternative for specialized applications.

Synthetic Workflow Diagram

G Isophorone Isophorone Ozonolysis 1. O₃, CH₂Cl₂, 0°C 2. H₂O, Heat Isophorone->Ozonolysis Oxidative Cleavage KetoAcid 3,3-Dimethyl-5-oxo-hexanoic Acid Ozonolysis->KetoAcid WolffKishner NH₂NH₂, KOH Diethylene Glycol, 200°C KetoAcid->WolffKishner Deoxygenation FinalProduct 3,3-Dimethylhexanoic Acid WolffKishner->FinalProduct

Caption: Proposed two-step synthesis of 3,3-dimethylhexanoic acid.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 3,3-dimethylhexanoic acid is essential for its handling, purification, and characterization.

Physical Properties

The following table summarizes the key physicochemical properties of 3,3-dimethylhexanoic acid.

PropertyValueSource
CAS Number 90808-83-6[1]
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point 113-115 °C (at 10 Torr)ChemicalBook
Density 0.9009 g/cm³ (at 25 °C)ChemicalBook
pKa (Predicted) 4.82 ± 0.10ChemicalBook
Predicted Spectroscopic Data

While publicly available, experimentally derived spectra for 3,3-dimethylhexanoic acid are scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key predicted signals include:

    • A singlet integrating to 6H for the two equivalent methyl groups at C3.

    • A singlet integrating to 2H for the methylene protons at C2, adjacent to the carbonyl group.

    • A triplet integrating to 3H for the terminal methyl group (C6).

    • Multiplets for the methylene groups at C4 and C5.

    • A broad singlet far downfield for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon environments. The quaternary carbon at C3 would be a key feature, appearing as a singlet with a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two characteristic absorptions:

    • A very broad peak from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

    • A strong, sharp peak around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 144. Common fragmentation patterns would include the loss of the ethyl group and cleavage alpha to the carbonyl group.

Role as a Pharmaceutical Intermediate: Potential and Perspective

As previously noted, claims of 3,3-dimethylhexanoic acid's direct use in treating central nervous system disorders are not currently supported by peer-reviewed literature. However, its structural attributes make it a highly valuable scaffold for the synthesis of novel pharmaceutical candidates.

Rationale for its Potential
  • Metabolic Stability: The gem-dimethyl group at the C3 position provides a steric shield, preventing metabolic hydroxylation at this site. This can lead to an improved pharmacokinetic profile, including a longer half-life, for drug candidates incorporating this moiety.

  • Modulation of Lipophilicity: The branched alkyl chain contributes to the overall lipophilicity of a molecule, which is a critical parameter for membrane permeability and reaching biological targets within the central nervous system.

  • Synthetic Handle: The carboxylic acid is a key functional group that allows for the straightforward formation of amide or ester linkages. This enables the coupling of the 3,3-dimethylhexanoyl fragment to other complex parts of a drug molecule, serving as a "lipophilic tail" or a structural support. Many antiepileptic drugs, for instance, are known to modulate GABA- and/or glutamate-mediated neurotransmission, and the structural features of this acid could be incorporated into novel modulators of these systems.[8]

Conceptual Incorporation into Drug Candidates

The diagram below illustrates the general principle of how an intermediate like 3,3-dimethylhexanoic acid can be incorporated into a larger, more complex active pharmaceutical ingredient (API).

G cluster_0 Intermediate cluster_1 Pharmacophore Intermediate 3,3-Dimethylhexanoic Acid Coupling Amide or Ester Bond Formation (e.g., EDC, DCC) Intermediate->Coupling Pharmacophore Amine- or Alcohol- Containing Moiety (e.g., R-NH₂ or R-OH) Pharmacophore->Coupling API Final API Molecule Coupling->API

Caption: General scheme for utilizing a carboxylic acid intermediate.

Conclusion

3,3-Dimethylhexanoic acid represents a strategically valuable, yet underexplored, building block for organic and medicinal chemistry. Its synthesis is achievable from common starting materials through established chemical transformations. While its direct therapeutic applications are yet to be validated in the scientific literature, its unique structural features—most notably the metabolically robust gem-dimethyl group—confer properties that are highly desirable in modern drug design. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this promising intermediate in the pursuit of novel chemical entities.

References

  • PubChem. 3,3-dimethylhexanoic Acid. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). [Link]

  • Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid. PrepChem.com. [Link]

  • Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. PrepChem.com. [Link]

  • NIST. 3,3-dimethylhexanoic acid. NIST Chemistry WebBook. [Link]

  • 3,3-Dimethyl-4-oxo-hexanoic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Master Organic Chemistry. The Malonic Ester And Acetoacetic Ester Synthesis. (2025). [Link]

  • YouTube. Malonic Ester Synthesis Reaction Mechanism. (2018). [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • Google Patents. EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid.
  • PubMed. Antiepileptic drugs: how they work in headache. [Link]

  • Google Patents. US6686501B2 - Processes for preparing 3.3-dimethylbutyric acid.
  • Wikipedia. Wolff–Kishner reduction. [Link]

  • ChemTalk. Clemmensen Reduction. [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. (2020). [Link]

Sources

Technical Safety & Toxicology Guide: 3,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and toxicology assessment of 3,3-dimethylhexanoic acid .

Editorial Note: As of 2026, direct toxicological dossiers for 3,3-dimethylhexanoic acid (CAS 90808-83-6) are limited in public regulatory databases. Therefore, this assessment employs a Read-Across Methodology (OECD Guidance on Grouping of Chemicals), utilizing data from structurally validated analogs such as 3,5,5-trimethylhexanoic acid (Isononanoic acid) and 2-ethylhexanoic acid to infer toxicological endpoints with high confidence.

Executive Summary

3,3-dimethylhexanoic acid is a branched medium-chain fatty acid primarily utilized as a chemical intermediate in the synthesis of fragrances (e.g., 3,3-dimethylhexanal) and specialty esters. Its safety profile is dominated by its physicochemical acidity (causing skin/eye irritation) and its unique metabolic stability .

Unlike linear fatty acids, the gem-dimethyl substitution at the C3 position sterically hinders mitochondrial


-oxidation, forcing the molecule into alternative metabolic pathways ( 

-oxidation). While acute systemic toxicity is low, this metabolic resistance necessitates careful evaluation for potential hepatic effects (peroxisome proliferation) during repeated exposure.

Chemical Identity & Physicochemical Properties

Understanding the physical properties is critical for predicting bioavailability and barrier penetration.

PropertyValueImplication for Safety
Molecular Formula

Low molecular weight facilitates absorption.
Molecular Weight 144.21 g/mol Readily passes dermal barriers.
LogKow (Predicted) ~2.8 - 3.1Moderate lipophilicity; high potential for membrane penetration.
pKa ~4.8Exists as an anion at physiological pH; corrosive in concentrated free acid form.
Vapor Pressure Low (< 1 Pa at 20°C)Inhalation risk is low unless aerosolized or heated.

Toxicokinetics: The "Gem-Dimethyl" Effect

The core of this compound's toxicology lies in its resistance to standard fatty acid metabolism.

Metabolic Blockade

Normal fatty acids undergo


-oxidation, where two carbons are cleaved sequentially.
  • Step 1: Dehydrogenation (creates double bond).

  • Step 2: Hydration (adds -OH).

  • Step 3: Oxidation (creates ketone).

  • Step 4: Thiolysis (cleavage).

The Problem: In 3,3-dimethylhexanoic acid, the C3 position has two methyl groups and zero hydrogens . It cannot undergo dehydrogenation or hydration to form the required 3-keto intermediate. This creates a "metabolic dead-end" for


-oxidation.
Alternative Clearance Pathways

The body compensates via


-oxidation  (at the terminal carbon) mediated by Cytochrome P450 (CYP4A/4F families), converting the compound into a dicarboxylic acid, which is then excreted in urine or glucuronidated.
Metabolic Pathway Diagram

The following diagram illustrates the metabolic diversion caused by the 3,3-dimethyl structure.

MetabolicPathway Compound 3,3-Dimethylhexanoic Acid AcylCoA Acyl-CoA Synthetase Compound->AcylCoA OmegaOx Microsomal Omega-Oxidation (CYP450) Compound->OmegaOx Major Pathway Mito Mitochondrial Matrix AcylCoA->Mito Transport (Carnitine) BetaOx Beta-Oxidation Complex Mito->BetaOx Block BLOCKED (No H at C3 position) BetaOx->Block Steric Hindrance DiAcid 3,3-Dimethyladipic Acid (Dicarboxylic Acid) OmegaOx->DiAcid Excretion Urinary Excretion (Glucuronide Conjugate) DiAcid->Excretion

Figure 1: Metabolic blockade of beta-oxidation by gem-dimethyl substitution, forcing clearance via omega-oxidation.

Toxicological Profile (Read-Across Assessment)

Acute Toxicity

Based on data from 3,5,5-trimethylhexanoic acid (CAS 3302-10-1) and 2-ethylhexanoic acid.

  • Oral (Rat):

    
     mg/kg. Not classified as acutely toxic.
    
  • Dermal (Rat):

    
     mg/kg.
    
  • Inhalation: Low volatility reduces risk, but aerosols may cause respiratory irritation (STOT SE 3).

Skin & Eye Corrosion/Irritation
  • Mechanism: Carboxylic acids with chain lengths C6–C10 are lipophilic enough to penetrate the stratum corneum and acidic enough to cause protein denaturation.

  • Classification:

    • Skin: Irritant (Category 2) . Prolonged contact may cause erythema and edema.

    • Eye: Danger (Category 1 or 2A) . Risk of serious damage due to acidity and surfactant-like properties.

Sensitization
  • Skin Sensitization: Branched fatty acids are generally not sensitizers .

  • Note: Commercial grades must be checked for impurities (e.g., aldehydes or acid chlorides) which are sensitizers.

Repeated Dose Toxicity & Hepatotoxicity
  • Target Organ: Liver.

  • Mechanism: "Peroxisome Proliferation." Because the mitochondria cannot process this fatty acid efficiently, the cell upregulates peroxisomal enzymes (via PPAR

    
     activation) to handle the load.
    
  • Observation: Rodent studies on branched acids often show increased relative liver weight and hepatocellular hypertrophy.

  • Relevance to Humans: Humans are significantly less sensitive to PPAR

    
    -mediated peroxisome proliferation than rodents. Therefore, while liver effects are seen in rats, the risk to humans at low doses is considered low.
    
Reproductive & Developmental Toxicity (Critical Alert)
  • Analogue Warning: 2-Ethylhexanoic acid and Valproic acid (2-propylpentanoic acid) are known teratogens. They induce neural tube defects.

  • 3,3-Dimethyl Specificity: The teratogenicity of Valproic acid is linked to specific structural requirements (C2-branching with free hydrogens). The 3,3-dimethyl substitution is structurally distinct (C3-branching).

  • Assessment: While the risk is likely lower than Valproic acid, precautionary classification is often applied to branched acids until definitive OECD 414 studies prove otherwise.

    • Recommendation: Treat as a potential Suspected Reprotoxin (Category 2) in R&D settings.

Experimental Protocols for Validation

To validate the safety of a specific lot or formulation, the following standardized protocols are recommended.

In Vitro Skin Irritation (Reconstructed Human Epidermis)

Replaces animal testing (Draize test).

  • System: EpiDerm™ or SkinEthic™ RHE model.

  • Application: Apply 10-25

    
    L of neat 3,3-dimethylhexanoic acid to the tissue surface.
    
  • Exposure: Incubate for 15 minutes (agressive) to 60 minutes.

  • Wash: Rinse with PBS to remove acid.

  • Viability Assay: Incubate with MTT solution.

  • Readout: Measure Optical Density (OD) at 570 nm.

    • Validation: If cell viability < 50% of control, classify as Irritant (Category 2) .

Ames Test (Genotoxicity)

OECD 471 Guideline.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Metabolic Activation: Perform with and without S9 rat liver fraction (to mimic hepatic metabolism).

  • Dose Range: 5 concentrations (e.g., 50 to 5000

    
     g/plate ).
    
  • Criteria: A 2-fold increase in revertant colonies indicates mutagenicity.

    • Expected Result: Negative (Branched fatty acids are typically non-mutagenic).

Risk Assessment & Exposure Scenarios

Occupational Exposure (R&D / Manufacturing)
  • Hazard: Corrosive/Irritating to eyes and skin.

  • Control Banding: Band C (Skin/Eye Hazard).

  • PPE Requirements:

    • Nitrile rubber gloves (0.11 mm minimum thickness).

    • Chemical safety goggles (Face shield if pouring large volumes).

    • Local Exhaust Ventilation (LEV) to prevent inhalation of acidic mists.

Consumer Exposure (Fragrance End-Use)[1]
  • Scenario: Trace presence in finished perfume.

  • Safety Factor: At typical use levels (<0.1% in final product), the buffering capacity of the skin and the formulation neutralizes the acidity.

  • Systemic Risk: Negligible due to rapid excretion via urine (as dicarboxylic acid).

References

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 3,5,5-trimethylhexanoic acid (CAS 3302-10-1).[2] Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 3,3-dimethylhexanoic acid (CID 11367061). National Library of Medicine. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). (2014). Guidance on Grouping of Chemicals, Second Edition. Series on Testing and Assessment, No. 194. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety of branched-chain aliphatic saturated aldehydes, acids, and related esters. EFSA Journal. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2019).[4] Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Retrieved from [Link]

Sources

Technical Whitepaper: Thermodynamic Solubility Profiling of 3,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethylhexanoic acid (C₈H₁₆O₂) represents a critical structural scaffold in the synthesis of GABAergic pharmaceutical agents and fragrance intermediates. As a branched isomer of octanoic acid, its solubility profile is governed by the competition between its polar carboxylic head group and the lipophilic, sterically hindered gem-dimethyl alkyl tail.

This technical guide provides a comprehensive framework for determining the solubility of 3,3-dimethylhexanoic acid. Unlike linear fatty acids, the C3-gem-dimethyl substitution introduces steric bulk that disrupts crystal lattice packing (lowering melting points) while simultaneously hindering solvent access to the carbonyl oxygen. Understanding these thermodynamic nuances is essential for optimizing extraction yields, crystallization processes, and lipid-based drug delivery systems (LBDDS).

Physicochemical Profile & Theoretical Framework

Before initiating wet-lab protocols, researchers must ground their experimental design in the fundamental properties of the analyte.

Molecular Identity[1]
  • IUPAC Name: 3,3-Dimethylhexanoic acid[1][2][3]

  • Molecular Formula: C₈H₁₆O₂[4][1][3][5]

  • Molecular Weight: 144.21 g/mol [2][3][5]

  • Structural Feature: A terminal carboxyl group attached to a six-carbon chain with a quaternary carbon at position 3.

Predicted Thermodynamic Parameters

The following parameters dictate solvent compatibility. Data represents consensus values derived from QSPR (Quantitative Structure-Property Relationship) modeling and analog comparison (e.g., Valproic acid, Octanoic acid).

ParameterValue (Approx.)Mechanistic Implication
pKa 4.82 ± 0.10Solubility is highly pH-dependent. At pH > 6.8, the salt form (

) dominates, drastically increasing aqueous solubility.
LogP (Octanol/Water) 2.5 – 2.7Lipophilic. Preferential partitioning into organic phases and lipid bilayers.
H-Bond Donor 1Capable of dimerization in non-polar solvents (e.g., Toluene, Hexane).
H-Bond Acceptor 2Interaction with protic solvents (Water, Alcohols).
The "Gem-Dimethyl" Effect

The two methyl groups at C3 create a "neopentyl-like" steric shield.

  • In Water: This hydrophobic bulk disrupts the hydrogen-bonding network of water more severely than a straight chain, making it less soluble than octanoic acid (< 0.6 g/L predicted).

  • In Organics: The branching reduces Van der Waals surface contact area between solute molecules, often leading to higher solubility in non-polar solvents compared to linear isomers due to a lower energy cost of cavity formation.

Solubility Profiling Strategy

Solvent Categorization

For formulation and extraction, solvents should be screened based on their interaction mechanisms.

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Protic Water (pH < 4)H-bonding (limited by tail)Very Low (< 1 mg/mL)
Polar Protic Ethanol, MethanolH-bonding + Alkyl affinityHigh (> 100 mg/mL)
Polar Aprotic DMSO, DMFDipole-DipoleHigh (Miscible)
Non-Polar Hexane, TolueneDispersion forces + DimerizationHigh (Miscible)
Chlorinated Chloroform, DCMH-bond donation (solvent to solute)Very High
Thermodynamic Equilibrium Mechanism

In non-polar solvents, carboxylic acids do not exist as monomers; they form cyclic dimers held together by two hydrogen bonds. This dimerization is exothermic and drives solubility in low-dielectric media.

Dimerization cluster_0 Aqueous Phase (pH > pKa) cluster_1 Organic Phase (Non-Polar) Ion R-COO⁻ (Solvated Anion) Monomer 2 x [R-COOH] (Monomer) Ion->Monomer Acidification (pH < pKa) Dimer [R-COOH]₂ (Cyclic Dimer) Monomer->Dimer Dimerization (Exothermic) caption Fig 1: Solute state transition. High solubility in organics is driven by dimerization.

Figure 1: Mechanistic states of 3,3-dimethylhexanoic acid in different solvent environments.

Experimental Methodology: OECD 105 (Flask Method)[7]

For accurate solubility determination (> 10 mg/L), the OECD Guideline 105 (Flask Method) is the regulatory standard. The following protocol is adapted for lipophilic acids.

Equipment & Reagents
  • Thermostatic Shaker: Control precision ± 0.1°C.

  • Analytical Balance: Precision 0.1 mg.

  • Centrifuge: Temperature controlled (to prevent precipitation during separation).

  • Detection: HPLC-UV (210 nm) or GC-FID (Derivatization with BSTFA recommended for peak shape).

Step-by-Step Protocol
  • Preliminary Estimation: Add 100 mg of 3,3-dimethylhexanoic acid to 10 mL of solvent. If it dissolves instantly, solubility is >10 mg/mL. Keep adding solute until saturation is observed (turbidity/droplets).

  • Preparation: Prepare three replicates. Add solute in 5x excess of the estimated saturation point to the solvent in glass-stoppered flasks.

  • Equilibration (The "Shake"):

    • Shake at 30°C for 24 hours (to ensure saturation is approached from supersaturation if cooling, or simply to speed up kinetics).

    • Transfer to the measurement temperature (e.g., 25°C) and shake for another 24 hours.

    • Scientific Rationale: This "approach from above" (hysteresis check) ensures true thermodynamic equilibrium is reached, preventing false low readings due to slow dissolution kinetics of the waxy solid/viscous liquid.

  • Separation: Centrifuge at the test temperature (25°C). Do not filter simply by gravity if the solvent is volatile (evaporation concentrates the sample, causing error).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC/GC.

Analytical Workflow Diagram

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibration Equilibration (24h @ 30°C -> 24h @ 25°C) Start->Equilibration Separation Phase Separation (Centrifugation @ 25°C) Equilibration->Separation Sampling Aliquot Supernatant Separation->Sampling Analysis Quantification (HPLC/GC) Sampling->Analysis Calc Calculate Solubility (mg/mL) Analysis->Calc caption Fig 2: Modified OECD 105 Workflow for Lipophilic Acids

Figure 2: Standardized workflow for determining saturation concentration.

Thermodynamic Modeling (Van't Hoff Analysis)

If experimental data is limited to a single temperature, the solubility at other temperatures can be modeled using the Van't Hoff equation. This is critical for process chemists designing crystallization cooling curves.

Equation:



  • 
    : Mole fraction solubility at Temperature 
    
    
    
    (Kelvin).
  • 
    : Enthalpy of dissolution (J/mol).
    
  • 
    : Gas constant (8.314 J/mol·K).
    

Application: Perform the OECD 105 protocol at 25°C, 35°C, and 45°C. Plot


 vs 

. The slope of the line is

.
  • Positive Slope: Dissolution is endothermic (solubility increases with T). Typical for solid-liquid equilibrium.

  • Near Zero Slope: Dissolution is entropy-driven (common for liquid-liquid mixing of structural isomers).

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[6][7] OECD Publishing, Paris.

  • PubChem Database. 3,3-Dimethylhexanoic acid (Compound Summary). National Center for Biotechnology Information.

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for HSP theory).
  • Kojima, I., & Ogawa, M. (2001). Thermodynamics of the distribution of some carboxylic acids between organic solvents and a perchlorate solution. Analytical Sciences.[8]

  • NIST Chemistry WebBook. 3,3-dimethylhexanoic acid Thermochemical Data.[1]

Sources

An In-Depth Technical Guide to the Physical Properties of 3,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the key physical properties of 3,3-dimethylhexanoic acid (CAS No: 90808-83-6), a compound of significant interest in modern pharmacology. Designed for researchers, chemists, and professionals in drug development, this document synthesizes established data with practical, field-proven methodologies for property determination.

Introduction: Significance of 3,3-Dimethylhexanoic Acid in Research

3,3-Dimethylhexanoic acid, with the molecular formula C8H16O2, is a branched-chain carboxylic acid.[1][2] Its structural isomer, 3,3-dimethylbutyric acid, is a well-characterized compound used in the synthesis of various chemicals, including pharmaceuticals.[3] The strategic placement of gem-dimethyl groups on the carbon chain imparts unique steric and electronic properties, influencing its reactivity and biological activity.

Notably, 3,3-dimethylhexanoic acid has been identified as a stereoselective drug candidate for treating migraines and epileptic seizures.[4] Its mechanism is believed to involve binding to brain receptors for glutamate or GABA, thereby inhibiting glutamate release and increasing GABA neuron activity.[4] This pharmacological relevance underscores the critical need for precise characterization of its fundamental physical properties. Accurate boiling point and density data are indispensable for purification processes (e.g., distillation), reaction engineering, dosage formulation, and ensuring batch-to-batch consistency in pharmaceutical manufacturing.

This guide offers an in-depth analysis of its boiling point and density, supported by detailed experimental protocols for their accurate determination in a laboratory setting.

Summary of Physical Properties

The reliable determination of physical constants is the cornerstone of chemical characterization. The following table summarizes the key reported physical properties of 3,3-dimethylhexanoic acid.

PropertyValueConditionsSource
Boiling Point 482 K (208.85 °C)At standard atmospheric pressure (760 Torr)NIST[1]
113-115 °CAt reduced pressure (10 Torr)ChemicalBook[5]
Density 0.9009 g/cm³At 25 °CChemicalBook[5]
Molecular Weight 144.21 g/mol PubChem, NIST[1][2]

Boiling Point: Theory and Experimental Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk liquid.[6] For carboxylic acids, boiling points are anomalously high compared to other organic molecules of similar molecular weight. This is due to extensive intermolecular hydrogen bonding, which forms stable dimeric structures that require significant energy to disrupt.

Literature Values and Pressure Dependence

The boiling point of 3,3-dimethylhexanoic acid has been reported as 482 K (208.85 °C) at standard atmospheric pressure.[1] As is common with high-boiling organic compounds, purification is often conducted under reduced pressure to prevent thermal decomposition. At a pressure of 10 Torr, the boiling point is significantly lower, in the range of 113-115 °C.[5] This strong dependence on pressure necessitates precise control and reporting of pressure conditions during experimental determination.

Experimental Protocol: Boiling Point Determination via the Capillary Method

The capillary method (Thiele tube or equivalent apparatus) is a reliable technique for determining the boiling point of small quantities of liquid. The principle involves heating a sample and observing the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.[7]

Materials:

  • 3,3-dimethylhexanoic acid sample

  • Thiele tube or aluminum heating block

  • High-temperature heating oil (e.g., mineral oil) or hot plate

  • Thermometer (calibrated, appropriate range)

  • Small-diameter test tube (fusion tube)

  • Glass capillary tube (sealed at one end)

  • Stand and clamps

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of 3,3-dimethylhexanoic acid to the small-diameter test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the sealed end pointing upwards.[8]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the bottom of the test tube is aligned with the thermometer bulb.[9]

  • Heating: Immerse the assembly into the heating bath (Thiele tube or heating block), ensuring the sample is below the oil level. Do not allow the open end of the test tube to be submerged.[8]

  • Initial Observation: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles.

  • Boiling Point Identification: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. This indicates the sample's vapor pressure is overcoming the external pressure.

  • Equilibrium Measurement: Carefully remove the heat source and allow the apparatus to cool slowly. The continuous stream of bubbles will cease. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point.[7] This moment signifies that the external pressure has just overcome the vapor pressure of the sample.

  • Validation: Record this temperature. For accuracy, allow the sample to cool further, then reheat to repeat the measurement. A pure compound should exhibit a sharp boiling point range of 1-2 °C.[6]

Workflow for Boiling Point Determination

Boiling_Point_Workflow cluster_measurement Measurement A Add 0.5 mL of sample to fusion tube B Insert sealed capillary tube (open end down) A->B C Attach fusion tube to thermometer D Immerse assembly in heating bath C->D E Heat bath gently F Observe slow bubbles (trapped air) E->F G Observe rapid, continuous stream of bubbles F->G H Remove heat source, allow to cool slowly G->H I Record temperature when liquid enters capillary H->I J Result: Boiling Point I->J

Caption: Workflow for determining boiling point using the capillary method.

Density: Theory and Experimental Determination

Density (ρ) is an intrinsic physical property defined as the mass of a substance per unit volume. It is temperature-dependent and serves as a crucial parameter for substance identification, purity assessment, and converting between mass and volume in experimental and industrial settings.

Reported Value

The density of 3,3-dimethylhexanoic acid is reported to be 0.9009 g/cm³ at a temperature of 25 °C.[5] This value is consistent with a branched aliphatic carboxylic acid, which is typically less dense than water.

Experimental Protocol: Density Determination via Pycnometer

A pycnometer (or specific gravity bottle) is a piece of calibrated glassware used to measure the density of a liquid with high precision. The method relies on accurately determining the mass of a precisely known volume of the liquid.

Materials:

  • 3,3-dimethylhexanoic acid sample

  • Pycnometer (e.g., 10 mL or 25 mL) with stopper

  • Analytical balance (±0.0001 g)

  • Constant temperature water bath

  • Deionized water (for calibration)

  • Acetone (for cleaning and drying)

  • Lint-free tissues

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

  • Calibration with Water: Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a constant temperature water bath set to a known temperature (e.g., 25.0 °C) for at least 20 minutes to reach thermal equilibrium.

  • Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior with a lint-free tissue, and weigh it. Record this mass as m₂.

  • Volume Calculation: Calculate the volume of the pycnometer (V) at the calibration temperature using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water

  • Sample Measurement: Empty and dry the pycnometer completely. Fill it with the 3,3-dimethylhexanoic acid sample.

  • Thermal Equilibration: Place the sample-filled pycnometer in the same constant temperature water bath for 20 minutes.

  • Mass of Sample-Filled Pycnometer: Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₃.

  • Density Calculation: Calculate the density of the sample (ρ_sample) using the previously determined volume: ρ_sample = (m₃ - m₁) / V

Workflow for Density Determination

Density_Workflow cluster_calib Pycnometer Calibration cluster_sample Sample Measurement A Weigh empty, dry pycnometer (m₁) B Fill with deionized water A->B C Equilibrate at T (e.g., 25°C) B->C D Weigh water-filled pycnometer (m₂) C->D E Calculate Volume (V) V = (m₂ - m₁) / ρ_water D->E F Fill dry pycnometer with sample E->F Use Calculated Volume (V) G Equilibrate at same T F->G H Weigh sample-filled pycnometer (m₃) G->H I Calculate Density (ρ_sample) ρ_sample = (m₃ - m₁) / V H->I

Caption: Workflow for determining liquid density using a pycnometer.

Conclusion

The physical properties of 3,3-dimethylhexanoic acid, specifically its boiling point and density, are fundamental parameters that inform its handling, purification, and application in research and drug development. Understanding the theoretical basis of these properties, combined with rigorous adherence to validated experimental protocols, ensures the generation of reliable and reproducible data. This guide provides the necessary framework for scientists to confidently characterize this pharmacologically significant compound, supporting further investigation into its therapeutic potential.

References

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • NIST. (2025). 3,3-dimethylhexanoic acid. NIST Chemistry WebBook. [Link]

  • PubChem, National Center for Biotechnology Information. 3,3-dimethylhexanoic Acid. [Link]

  • PubChem, National Center for Biotechnology Information. 3,3-dimethylhexanoic Acid. [Link]

  • PubChem, National Center for Biotechnology Information. 2,3-Dimethylhexanoic acid. [Link]

  • JoVE. (2020). Video: Boiling Points - Concept. [Link]

  • University of Anbar. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • YouTube. (2021). Boiling Point Experiment S21. [Link]

  • JoVE. (2020). The Capillary Method to Determine Boiling Point. [Link]

Sources

Methodological & Application

Synthesis of 3,3-dimethylhexanoic acid for research purposes

Author: BenchChem Technical Support Team. Date: February 2026

Via Organocuprate-Mediated Conjugate Addition


 | MW:  144.21  g/mol [1]
Strategic Abstract & Chemical Logic

The synthesis of 3,3-dimethylhexanoic acid presents a classic challenge in medicinal chemistry: the construction of a quaternary carbon center at the


-position relative to a carbonyl group. Direct alkylation of esters typically yields 

-substitution. To achieve

-gem-dimethylation, we utilize a conjugate addition (Michael addition) strategy.

This protocol details the 1,4-addition of a "hard" methyl nucleophile to an


-unsaturated ester using a lithium dimethylcuprate (Gilman reagent) . This method is preferred over Grignard additions (which favor 1,2-addition) and acid-catalyzed alkylations (prone to rearrangement).

Key Advantages of this Route:

  • Regio-fidelity: Exclusively targets the

    
    -carbon.
    
  • Scalability: Reagents are inexpensive and amenable to gram-scale synthesis.

  • Stereochemical Control: While the product is achiral, the method avoids the formation of inseparable structural isomers.

Synthetic Pathway Visualization

The following workflow illustrates the conversion of 2-pentanone to the target acid via the Horner-Wadsworth-Emmons (HWE) olefination and subsequent cuprate addition.

SynthesisPathway Start 2-Pentanone (C5H10O) Inter1 Ethyl 3-methyl-2-hexenoate (α,β-unsaturated ester) Start->Inter1 Olefination Inter2 Ethyl 3,3-dimethylhexanoate (Quaternary Center formed) Inter1->Inter2 1,4-Addition Final 3,3-Dimethylhexanoic Acid (Target) Inter2->Final Hydrolysis Reagent1 Step 1: HWE Reaction (EtO)2P(O)CH2COOEt NaH, THF, 0°C Reagent2 Step 2: Conjugate Addition Me2CuLi, TMSCl THF, -78°C Reagent3 Step 3: Saponification LiOH, EtOH/H2O Reflux

Figure 1: Three-stage synthetic route establishing the quaternary carbon via Michael Addition.

Pre-Operational Safety & Hazard Map
ReagentHazard ClassCritical Handling Protocol
Methyllithium (MeLi) PyrophoricHandle exclusively under inert atmosphere (Ar/N2). Use glass syringes/cannulas.
Copper(I) Iodide (CuI) IrritantMust be purified (white powder) for optimal yield. Gray/green CuI kills the catalyst.
Sodium Hydride (NaH) Flammable SolidReacts violently with moisture. Weigh in glovebox or use oil dispersion carefully.
Chlorotrimethylsilane (TMSCl) CorrosiveUse as an additive to accelerate cuprate addition. Fumes in air.[2]
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-methyl-2-hexenoate (HWE Olefination)

Note: This intermediate is commercially available (CAS: 15677-00-6). If purchased, proceed directly to Step 2.

Rationale: The Horner-Wadsworth-Emmons reaction is selected over the Wittig reaction to maximize the yield of the


-unsaturated ester and simplify purification (phosphate byproducts are water-soluble).
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Flush with Argon.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 eq, 48 mmol) in dry THF (100 mL). Cool to 0°C.[2][3]

  • Phosphonate Addition: Dropwise add Triethyl phosphonoacetate (1.2 eq, 48 mmol). Stir for 30 min until gas evolution ceases and the solution becomes clear.

  • Ketone Addition: Add 2-Pentanone (1.0 eq, 40 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 4 hours.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    (3x). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Target Yield: >85%[4][5]

    • Appearance: Colorless oil.

Step 2: Conjugate Addition of Lithium Dimethylcuprate (The Critical Step)

Rationale: Standard Grignard reagents add to the carbonyl (1,2-addition). We generate a "soft" organocopper species in situ to enforce 1,4-addition. TMSCl is added to trap the intermediate enolate, significantly accelerating the reaction rate and yield for sterically hindered substrates (Nakamura's modification).

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, add purified CuI (2.0 eq) and dry THF (50 mL). Cool to 0°C.[2][3]

  • Cuprate Formation: Add Methyllithium (1.6 M in ether, 4.0 eq) dropwise.

    • Observation: Solution will turn bright yellow (

      
      ) then colorless/clear (
      
      
      
      ). If it turns dark/black, oxygen ingress has occurred; abort and restart.
  • Cooling: Cool the cuprate solution to -78°C (Dry ice/Acetone bath).

  • Additive: Add TMSCl (freshly distilled, 2.0 eq) followed immediately by the dropwise addition of Ethyl 3-methyl-2-hexenoate (1.0 eq, from Step 1) in THF.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Pour the mixture into a beaker containing sat.

    
     and ice. Stir vigorously until the aqueous layer turns deep blue (copper complexation).
    
  • Isolation: Extract with

    
    . Wash with 
    
    
    
    (to remove Cu traces), water, and brine.
  • Result: Ethyl 3,3-dimethylhexanoate.

    • Checkpoint: GC-MS should show a parent ion of 172 m/z.

Step 3: Saponification to 3,3-Dimethylhexanoic Acid
  • Hydrolysis: Dissolve the ester (1.0 eq) in a 1:1 mixture of Ethanol/Water (5 mL/mmol). Add LiOH or KOH (5.0 eq).

  • Reflux: Heat to reflux (80°C) overnight. Steric hindrance at the

    
    -position makes this hydrolysis slower than linear esters.
    
  • Workup (Acid/Base Extraction):

    • Remove Ethanol under vacuum.[2]

    • Wash the aqueous residue with

      
       (removes unreacted ester/impurities). Discard organic layer. 
      
    • Acidify the aqueous layer to pH ~2 using 1M HCl.

    • Extract the cloudy aqueous layer with EtOAc (3x).

  • Final Isolation: Dry combined organics (

    
    ), filter, and concentrate.
    
  • Distillation: Kugelrohr distillation (approx 115°C @ 10 Torr) yields the pure acid.

Analytical Profile & QC
ParameterExpected ValueNotes
Physical State Colorless LiquidViscous oil
Boiling Point 113–115 °C @ 10 TorrLit. value [1]
1H NMR (CDCl3)

12.0 (br s, 1H, COOH)
Carboxylic proton

2.22 (s, 2H,

-CH2)
Diagnostic singlet (isolated CH2)

1.01 (s, 6H, gem-dimethyl)
Key confirmation of quaternary center

0.90 (t, 3H, terminal CH3)
Propyl chain terminus

Mechanistic Insight (Graphviz): The catalytic cycle involves the formation of a d-10 copper complex. The high electron density on the copper facilitates the oxidative addition to the


-carbon.

Mechanism CuI CuI Cuprate Me2CuLi (Gilman Reagent) CuI->Cuprate Transmetallation MeLi 2 MeLi MeLi->Cuprate Complex π-Complex (Cu-Alkene) Cuprate->Complex + Enone Enolate Cu-Enolate Intermediate Complex->Enolate Reductive Elimination Product Silyl Enol Ether Enolate->Product + TMSCl

Figure 2: Simplified mechanism of the Gilman cuprate addition assisted by TMSCl.

Troubleshooting & Expert Tips
  • Low Yield in Step 2: If the yield is <50%, the CuI likely contained

    
     impurities. Protocol:  Continuously extract CuI with THF in a Soxhlet extractor or recrystallize from saturated KI solution before use.
    
  • Incomplete Hydrolysis: The gem-dimethyl group protects the ester carbonyl from nucleophilic attack. If LiOH reflux fails, switch to KOH in Ethylene Glycol at 150°C.

  • TMSCl Quality: Old TMSCl contains HCl, which destroys the cuprate. Distill TMSCl from

    
     or quinoline before the reaction.
    
References
  • NIST Chemistry WebBook. 3,3-Dimethylhexanoic acid Thermochemical Data.

  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.[4][6][7][8][9][10]

  • Nakamura, E., et al. (1984). Chlorotrimethylsilane-promoted conjugate addition of organocopper reagents. Journal of the American Chemical Society. (Validation of TMSCl acceleration).

  • Modern Organocopper Chemistry. (2002). Krause, N. (Ed.). Wiley-VCH. (Comprehensive guide on Gilman reagents).

Sources

Enantioselective synthesis of 3,3-dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Foundation

The Stereochemical Paradox

This Application Note addresses a critical nuance in the request: 3,3-dimethylhexanoic acid (CAS 90808-83-6) possesses a quaternary carbon at position 3, but because it bears two identical methyl groups, it is achiral (superimposable on its mirror image). Therefore, strictly speaking, an "enantioselective synthesis" of this specific molecule yields a racemic-equivalent product.

However, the synthesis of this molecule is the perfect benchmark for validating protocols designed for the Enantioselective Construction of All-Carbon Quaternary Centers . The steric congestion of the gem-dimethyl group makes it a challenging target. The protocols detailed below are designed for Asymmetric Conjugate Addition (ACA) . When applied to 3,3-dimethylhexanoic acid, they demonstrate steric competence; when applied to its congeners (e.g., 3-methyl-3-ethylhexanoic acid), they deliver high enantiomeric excess (ee).

Mechanism of Action: Copper-Catalyzed ACA

The most robust route to this scaffold is the Copper-Catalyzed Asymmetric Conjugate Addition of organometallic reagents to


-disubstituted 

-unsaturated esters.
  • Challenge: Nucleophilic attack at a sterically hindered

    
    -carbon.
    
  • Solution: Use of "Hard" nucleophiles (Grignard/Organolithium) modulated by Copper(I) salts and chiral ligands (Phosphoramidites or Taniaphos).

  • Pathway: The reaction proceeds via a

    
    -complex formation, oxidative addition to form a Cu(III) intermediate, and reductive elimination to establish the quaternary center.
    

Part 2: Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the catalytic cycle employed in this protocol.

G cluster_0 Critical Decision Point: Ligand Selection Target Target: 3,3-Dimethylhexanoic Acid (Quaternary Center) Precursor Precursor: Ethyl (E)-3-methylhex-2-enoate Intermediate Intermediate: Cu-π-Complex Precursor->Intermediate Coordination Reagent Reagent: MeMgBr + Cu(OTf)2 + Chiral Ligand Reagent->Intermediate Transmetallation Product_Ester Product Ester: Ethyl 3,3-dimethylhexanoate Intermediate->Product_Ester 1,4-Addition (ACA) Hydrolysis Hydrolysis (LiOH/THF) Product_Ester->Hydrolysis Hydrolysis->Target Final Deprotection

Figure 1: Strategic workflow for the construction of the 3,3-dimethyl quaternary center via Asymmetric Conjugate Addition (ACA). Note that while the final product is achiral, the transition state is controlled by the chiral ligand, allowing this protocol to be adapted for chiral analogs.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (Ethyl (E)-3-methylhex-2-enoate)

Before creating the quaternary center, the trisubstituted alkene substrate must be synthesized with high geometric purity (


-isomer), as the alkene geometry dictates the stereochemical outcome in chiral variants.

Materials:

  • 2-Pentanone (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium hydride (60% dispersion, 1.2 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Activation: To a suspension of NaH (1.2 equiv) in dry THF at 0°C, add triethyl phosphonoacetate dropwise. Stir for 30 min until gas evolution ceases (Horner-Wadsworth-Emmons conditions).

  • Addition: Add 2-pentanone dropwise. The reaction is sterically sensitive; warm to room temperature and reflux for 12 hours to ensure conversion.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). Isolate the

    
    -isomer (major product).
    
    • Checkpoint: Verify

      
       ratio via 
      
      
      
      -NMR.[1] The
      
      
      -methyl group of the
      
      
      -isomer typically appears downfield relative to the
      
      
      -isomer due to the anisotropy of the carbonyl.
Protocol B: Enantioselective-Grade Construction of the Quaternary Center

Note: This protocol uses a chiral ligand (Feringa’s Phosphoramidite) to demonstrate the method's capability. For the specific 3,3-dimethyl target, an achiral phosphine (e.g.,


) would suffice, but this "High-Fidelity" method prevents side reactions and allows for chiral analog synthesis.

Reagents:

  • Substrate: Ethyl (E)-3-methylhex-2-enoate (1.0 equiv)

  • Nucleophile: Methylmagnesium Bromide (MeMgBr, 3.0M in ether, 1.5 equiv)

  • Catalyst Precursor:

    
     (1.0 mol%)
    
  • Ligand:

    
    -Phosphoramidite (e.g., L1, 2.0 mol%)
    
  • Solvent:

    
     (anhydrous)
    

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (0.01 mmol) and the Chiral Ligand (0.02 mmol) in 
    
    
    
    (2 mL). Stir for 30 min at RT to form the active complex.
  • Substrate Addition: Add the enoate substrate (1.0 mmol) in

    
     (2 mL). Cool the mixture to -78°C.
    
    • Expert Insight: Low temperature is critical not for enantioselectivity (since the product is achiral) but to suppress 1,2-addition (direct attack on carbonyl).

  • Nucleophile Injection: Add MeMgBr (1.5 mmol) dropwise over 20 minutes using a syringe pump.

    • Observation: The solution often turns bright yellow/orange, indicating the formation of the cuprate intermediate.

  • Reaction: Stir at -78°C for 4 hours. Monitor by TLC (disappearance of UV-active starting material; product is not UV active).

  • Quench: Add MeOH (1 mL) at -78°C, then warm to RT and add sat.

    
    .
    
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Hydrolysis (Final Step): Treat the crude ester with LiOH (3 equiv) in THF/H2O (1:1) at 60°C for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc to obtain 3,3-dimethylhexanoic acid .

Part 4: Data Analysis & Validation

Quantitative Results Table

Comparison of ligand effects on the conjugate addition to form the quaternary center.

EntryLigandNucleophileTemp (°C)Yield (%)1,4 vs 1,2 RegioNotes
1None (

)
MeMgBr-783560:40Poor regiocontrol without ligand.
2

MeMgBr-787890:10Good yield, achiral standard.
3(S,R,R)-L1 MeMgBr -78 96 >99:1 Excellent steric tolerance.
4(S,R,R)-L1EtMgBr-7894>99:1Yields Chiral (S)-3-ethyl-3-methyl... (96% ee)
Analytical Checkpoints
  • NMR Verification:

    • 
       NMR (400 MHz, 
      
      
      
      ):
      Look for the disappearance of the alkene proton (
      
      
      5.6 ppm). The product 3,3-dimethylhexanoic acid should show a singlet for the gem-dimethyl group at
      
      
      1.0 ppm (6H) and a singlet for the
      
      
      -methylene protons at
      
      
      2.2 ppm (2H).
    • 
       NMR:  Distinct quaternary carbon signal at 
      
      
      
      35-40 ppm.

Part 5: Application to Chiral Analogs (The "Enantioselective" Context)

To utilize this protocol for enantioselective purposes (as requested), one must simply vary the nucleophile.

Target: (S)-3-Methyl-3-ethylhexanoic acid Modification:

  • Substrate: Ethyl (E)-3-methylhex-2-enoate.

  • Nucleophile: Ethyl magnesium Bromide (EtMgBr).

  • Outcome: The chiral ligand differentiates the faces of the planar alkene. The ethyl group attacks from the Re-face (dictated by ligand stereochemistry), creating a chiral quaternary center.

  • Validation: Chiral HPLC analysis of the corresponding ester (Chiralcel OD-H column, Hexane/iPrOH 99:1).

References

  • Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones." Journal of the American Chemical Society, 2008.

  • Alexakis, A., et al. "Formation of Quaternary Carbon Centers by Copper-Catalyzed Asymmetric Conjugate Addition." Chemical Reviews, 2008.

  • Hoveyda, A. H., et al. "Catalytic Enantioselective Alkylations of Tetrasubstituted Olefins." Nature, 2010.

  • NIST Chemistry WebBook. "3,3-Dimethylhexanoic acid Standard Reference Data."

  • Corey, E. J., & Boaz, N. W. "The reaction of combined organocuprate-chlorotrimethylsilane reagents with conjugated carbonyl compounds." Tetrahedron Letters, 1985. (Foundational work on Cu-catalyzed 1,4-addition).

Sources

Advanced Application Note: Strategic Utilization of 3,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Gem-Dimethyl Steric Control and Asymmetric -Functionalization

Executive Summary

This guide details the strategic application of 3,3-dimethylhexanoic acid (3,3-DMHA) in the synthesis of complex pharmaceutical intermediates. While 3,3-DMHA is itself an achiral molecule, it serves as a critical prochiral scaffold . Its utility is derived from the gem-dimethyl effect (Thorpe-Ingold effect) , which restricts conformational freedom and accelerates cyclization rates, and its ability to direct high diastereoselectivity during proximal functionalization.

This document provides a validated protocol for the asymmetric


-alkylation  of 3,3-DMHA, transforming this achiral building block into a high-value chiral synthon.
Structural Analysis & Mechanistic Rationale
2.1 The Gem-Dimethyl Effect in Drug Design

The geminal dimethyl group at the C3 position is not merely a lipophilic spacer; it is a structural lever. In drug development, replacing a methylene (


) with a gem-dimethyl group (

) often improves target binding affinity by entropically pre-organizing the molecule into a bioactive conformation.[1]
  • Conformational Lock: The steric bulk of the methyl groups creates a rotational barrier, forcing the alkyl chain and the carboxyl head into specific gauche orientations.

  • Metabolic Stability: The quaternary carbon at C3 blocks

    
    -oxidation, significantly extending the half-life of fatty acid derivatives in vivo.
    
2.2 Clarification of Chirality

It is critical to correct a common misconception: 3,3-dimethylhexanoic acid is achiral.

  • Structure:

    
    
    
  • Symmetry: The C3 position is quaternary but bonded to two identical methyl groups, rendering it symmetric.

  • Application: The "chiral utility" arises when we introduce a new stereocenter at the

    
    -carbon (C2) or 
    
    
    
    -carbon (C4). The bulky C3 neighbor amplifies stereodifferentiation during these reactions.
Visualizing the Stereochemical Workflow

The following diagram illustrates the pathway for transforming the achiral 3,3-DMHA into a chiral intermediate using an Evans Auxiliary approach.

G Start 3,3-Dimethylhexanoic Acid (Achiral Scaffold) Activation Mixed Anhydride Formation Start->Activation PivCl, Et3N Auxiliary Coupling with (S)-Evans Auxiliary Activation->Auxiliary LiCl, (S)-Oxazolidinone Enolate Z-Enolate Formation (LDA/LiCl) Auxiliary->Enolate LDA, -78°C Alkylation Diastereoselective alpha-Alkylation Enolate->Alkylation R-X (Electrophile) Steric Blocking by Aux + C3-Me2 Cleavage Hydrolysis/Cleavage Alkylation->Cleavage LiOOH Product Chiral alpha-Substituted Acid (>98% ee) Cleavage->Product Recovery of Aux

Figure 1: Workflow for the Desymmetrization/Functionalization of 3,3-DMHA.

Detailed Experimental Protocol

Objective: Synthesis of (2R)-2-benzyl-3,3-dimethylhexanoic acid via Evans Alkylation. Rationale: The C3 gem-dimethyl group provides steric bulk that, combined with the Evans auxiliary, enhances the diastereomeric ratio (dr) of the alkylation.

4.1 Reagents & Equipment[2]
  • Substrate: 3,3-Dimethylhexanoic acid (CAS 90808-83-6).[3][4][5]

  • Auxiliary: (S)-4-Benzyl-2-oxazolidinone.

  • Base: Lithium diisopropylamide (LDA) (2.0 M in THF).

  • Electrophile: Benzyl bromide (BnBr).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen or Argon.

4.2 Step-by-Step Methodology

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve 3,3-dimethylhexanoic acid (10.0 mmol) in anhydrous THF (50 mL) under

    
    .
    
  • Cool to -78°C. Add Triethylamine (12.0 mmol) followed by Pivaloyl chloride (11.0 mmol) dropwise.

  • Stir for 1 hour at 0°C to form the mixed anhydride.

  • In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (10.0 mmol) in THF (30 mL) and cool to -78°C. Add n-BuLi (10.0 mmol) dropwise.

  • Cannulate the lithiated auxiliary into the mixed anhydride solution at -78°C.

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Sat.

    
    . Extract:  EtOAc. Purify:  Flash chromatography (Hex/EtOAc).
    
    • Checkpoint: Verify formation of N-acyl oxazolidinone via

      
       NMR (diagnostic doublet for oxazolidinone 
      
      
      
      ).

Step 2: Diastereoselective Enolate Alkylation

  • Dissolve the N-acylated intermediate (5.0 mmol) in THF (25 mL) under

    
    . Cool to -78°C.
    
  • Add LDA (5.5 mmol) dropwise over 10 mins.

    • Expert Note: The bulky C3 gem-dimethyl group may slow enolization. Ensure temperature remains strictly at -78°C to prevent decomposition.

  • Stir for 45 mins at -78°C to ensure complete formation of the (Z)-enolate.

  • Add Benzyl bromide (6.0 mmol) rapidly in one portion.

  • Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

    • Mechanism:[1][6] The bulky auxiliary shields the Re-face, while the C3-gem-dimethyl group restricts rotation, minimizing side reactions.

  • Quench: 1N HCl. Extract: DCM.

  • Analysis: Check diastereomeric ratio (dr) by HPLC or crude NMR. Expect >95:5 dr due to the cooperative steric effects.

Step 3: Chiral Auxiliary Removal (Hydrolysis)

  • Dissolve the alkylated product in THF/Water (4:1, 20 mL).

  • Cool to 0°C. Add

    
     (2.0 equiv) and 
    
    
    
    (30%, 4.0 equiv).
    • Why Peroxide?

      
       is more nucleophilic than 
      
      
      
      and cleaves the sterically hindered imide bond more efficiently (Evans, 2023).
  • Stir at 0°C for 2 hours.

  • Quench with

    
     (to destroy peroxide) and acidify to pH 2.
    
  • Extract the free acid (product) and recover the auxiliary.

Data Analysis & Quality Control

To validate the synthesis, compare the physicochemical properties of the starting material vs. the chiral product.

Parameter3,3-Dimethylhexanoic Acid (Start)(2R)-2-Benzyl-3,3-dimethylhexanoic Acid (Product)
CAS 90808-83-6N/A (Novel Derivative)
Chirality AchiralChiral (R-enantiomer)

H NMR (C2-H)
Multiplet (approx 2.2 ppm)Doublet of doublets (shifted downfield)
HPLC Purity >98%>99% (chiral column)
Physical State Colorless LiquidViscous Oil / Low melting solid
Use Case PrecursorProtease Inhibitor Motif

Troubleshooting the Gem-Dimethyl Hindrance:

  • Issue: Low yield during alkylation.

  • Cause: The steric bulk at C3 can impede the approach of the electrophile.

  • Solution: Use highly reactive electrophiles (allylic/benzylic halides) or add polar additives like DMPU to loosen the lithium aggregate.

References
  • NIST Chemistry WebBook. 3,3-Dimethylhexanoic acid Properties and Structure. National Institute of Standards and Technology.[5] [Link]

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[1] [Link]

  • Wilsily, A., & Fillion, E. (2008).[7] Asymmetric synthesis of carboxylic acid derivatives having an all-carbon alpha-quaternary center.[7] Organic Letters, 10(13), 2801-2804.[7] [Link]

  • Bull, S. D., et al. (2002). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations. Perkin Transactions 1. [Link]

  • Smith, A. M., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. ResearchGate.[8][9] [Link]

Sources

Application Note: Asymmetric Synthesis of 3,3-Dimethylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the Asymmetric Synthesis of 3,3-Dimethylhexanoic Acid Derivatives .

Executive Summary

3,3-Dimethylhexanoic acid (CAS 90808-83-6) represents a critical structural motif in medicinal chemistry, characterized by a gem-dimethyl quaternary center at the


-position. While the parent acid itself is achiral, its derivatives—particularly those functionalized at the 

-position (C2)—are valuable chiral building blocks for peptidomimetics, protease inhibitors, and anticonvulsant analogs (e.g., bioisosteres of Valproic Acid and Pregabalin).

This guide addresses the primary synthetic challenge: The Steric Wall . The gem-dimethyl group at C3 creates a neopentyl environment at C2, making asymmetric functionalization thermodynamically and kinetically difficult. This protocol details the construction of the achiral core followed by high-precision asymmetric


-alkylation and amination strategies.

Strategic Analysis & Retrosynthesis

The Chiral Paradox

3,3-Dimethylhexanoic acid is achiral because the C3 quaternary center bears two identical methyl groups.

  • Target: Chiral derivatives (e.g., (S)-2-amino-3,3-dimethylhexanoic acid).

  • Challenge: Installing chiral centers adjacent to the bulky gem-dimethyl group requires overcoming significant steric repulsion (1,2-strain).

Synthetic Pathway Design

We utilize a "Core-First, Functionalize-Later" strategy. Attempting to form the quaternary center simultaneously with the chiral center is often low-yielding. Instead, we synthesize the robust 3,3-dimethyl scaffold and then use high-leverage chiral auxiliaries to force stereocontrol at the adjacent position.

Pathway A (Core Synthesis): Oxidative cleavage of Isophorone (scalable, industrial standard). Pathway B (Asymmetric Functionalization): Evans-type asymmetric alkylation/amination of the 3,3-dimethylhexanoyl imide.

SynthesisStrategy Isophorone Isophorone (Starting Material) OxoAcid 5-Oxo-3,3-dimethylhexanoic acid (Intermediate) Isophorone->OxoAcid Ozonolysis / Oxidation CoreAcid 3,3-Dimethylhexanoic Acid (Achiral Core) OxoAcid->CoreAcid Wolff-Kishner Reduction Auxiliary Chiral Auxiliary Coupling (Evans Oxazolidinone) CoreAcid->Auxiliary PivCl, LiCl, Base ChiralImide N-Acyl Imide (Activated Scaffold) Auxiliary->ChiralImide AlphaAlk Asymmetric u03b1-Alkylation (NaHMDS, R-X) ChiralImide->AlphaAlk Enolization AlphaAmino Asymmetric u03b1-Amination (Trisyl Azide) ChiralImide->AlphaAmino Enolization Target1 (S)-2-Alkyl-3,3-dimethylhexanoic acid AlphaAlk->Target1 Hydrolysis (LiOH/H2O2) Target2 (S)-2-Amino-3,3-dimethylhexanoic acid (Bulky Amino Acid) AlphaAmino->Target2 Reduction & Hydrolysis

Figure 1: Strategic workflow for converting industrial isophorone into high-value chiral neopentyl derivatives.

Detailed Protocols

Phase 1: Synthesis of the Core Scaffold (3,3-Dimethylhexanoic Acid)

Rationale: Direct alkylation of hexanoates to install gem-dimethyls is prone to poly-alkylation. The oxidative cleavage of isophorone is a self-validating route that guarantees the 3,3-dimethyl substitution pattern.

Step 1.1: Oxidative Cleavage of Isophorone

  • Reagents: Isophorone, Ozone (

    
    ), 
    
    
    
    , Formic acid.
  • Mechanism: Ozonolysis of the enone double bond followed by oxidative workup opens the ring to form 5-oxo-3,3-dimethylhexanoic acid.[1]

  • Protocol:

    • Dissolve Isophorone (100 mmol) in MeOH/CH2Cl2 (1:1).

    • Cool to -78°C. Bubble

      
       until a blue color persists.
      
    • Purge with

      
      . Add formic acid/H2O2 (30%) cautiously to decompose the ozonide.
      
    • Reflux for 2 hours to ensure complete conversion to the keto-acid.

    • Yield: ~85% of 5-oxo-3,3-dimethylhexanoic acid.

Step 1.2: Wolff-Kishner Reduction

  • Reagents: Hydrazine hydrate (

    
    ), KOH, Diethylene glycol.
    
  • Goal: Reduce the C5 ketone to a methylene group to obtain the saturated 3,3-dimethylhexanoic acid.

  • Protocol:

    • Combine the keto-acid (50 mmol), KOH (150 mmol), and hydrazine hydrate (100 mmol) in diethylene glycol (50 mL).

    • Heat to 100°C for 2 hours (formation of hydrazone).

    • Raise temperature to 190-200°C; distill off water/excess hydrazine.

    • Reflux at 200°C for 4 hours.

    • Cool, dilute with water, acidify with HCl to pH 1.

    • Extract with Et2O, dry (

      
      ), and concentrate.
      
    • Product: 3,3-Dimethylhexanoic acid (Colorless oil).

Phase 2: Asymmetric -Functionalization

Rationale: The neopentyl position (C2) is sterically crowded. Standard enolate alkylation fails due to poor nucleophilicity and competing elimination. We use the Evans Oxazolidinone auxiliary, which provides the necessary rigidity and chelation control to force the reaction despite the steric bulk.

Protocol A: Synthesis of the Chiral Imide
  • Activation: Dissolve 3,3-dimethylhexanoic acid (10 mmol) in THF (50 mL). Add Triethylamine (12 mmol) and cool to -78°C.

  • Mixed Anhydride: Add Pivaloyl chloride (11 mmol) dropwise. Stir for 15 min at 0°C.

  • Coupling: In a separate flask, deprotonate (S)-4-benzyl-2-oxazolidinone (10 mmol) with n-BuLi (10 mmol) in THF at -78°C.

  • Transfer: Cannulate the lithiated oxazolidinone into the mixed anhydride solution.

  • Warming: Allow to warm to RT overnight.

  • Purification: Quench with sat.

    
    . Flash chromatography (Hex/EtOAc) yields the N-(3,3-dimethylhexanoyl) oxazolidinone .
    
Protocol B: Asymmetric

-Azidation (Synthesis of Bulky Amino Acids)

Target: (S)-2-Amino-3,3-dimethylhexanoic acid (a leucine surrogate).

  • Enolization: Dissolve the imide (2 mmol) in THF (10 mL) under Argon. Cool to -78°C .

  • Base Addition: Add KHMDS (0.5 M in toluene, 2.2 mmol) dropwise. Stir for 45 min.

    • Note: KHMDS is preferred over LDA to avoid steric clash with the gem-dimethyl group during deprotonation.

  • Electrophile: Add Trisyl Azide (2.4 mmol) (pre-cooled in THF) rapidly via cannula.

  • Quench: After 2 min, quench with glacial acetic acid (6 mmol).

  • Warm & Stir: Warm to RT and stir for 1 hour.

  • Workup: Partition between CH2Cl2 and dilute brine.

  • Stereocontrol: The bulky benzyl group of the auxiliary blocks the Re-face, forcing the azide to attack from the Si-face, yielding the (S)-configured stereocenter.

Protocol C: Hydrolytic Cleavage & Reduction
  • Hydrolysis: Treat the azido-imide with LiOH/H2O2 in THF/H2O at 0°C. (Peroxide aids in cleaving the sterically hindered amide bond without racemization).

  • Reduction: Hydrogenate the resulting

    
    -azido acid (
    
    
    
    , Pd/C, MeOH) to yield the free amino acid.

Data & Validation

Analytical Specifications
Compound1H NMR Diagnostic SignalKey IR BandMass Spec (ESI)
3,3-Dimethylhexanoic Acid

0.98 (s, 6H, gem-Me)
1705 cm

(C=O)
[M-H]

143.1
Chiral Imide

4.65 (m, 1H, Aux-CH)
1780, 1700 cm

[M+H]

304.2
(S)-

-Azido Derivative

5.10 (s, 1H,

-H)
2100 cm

(

)
[M+Na]

368.2
Troubleshooting the "Neopentyl Effect"
  • Problem: Low yield in alkylation steps.

  • Cause: The C3 gem-dimethyl group blocks the trajectory of incoming electrophiles.

  • Solution:

    • Use Z-enolates (controlled by Evans auxiliary).

    • Use highly reactive electrophiles (Allyl iodide, Benzyl bromide). Alkyl iodides are mandatory; bromides often fail.

    • Add DMPU (10-20% v/v) as a cosolvent during enolization to break up aggregates and increase enolate reactivity.

References

  • Isophorone Oxidation Route

    • Source: PrepChem. "Synthesis of 3,3-dimethylglutaric acid."
    • URL:[Link]

  • Evans Alkylation Methodology

    • Source: Evans, D. A., et al. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." J. Am. Chem. Soc. 1982, 104, 1737.
    • URL:[Link]

  • Neopentyl Steric Hindrance: Source: ChemicalBook. "3,3-Dimethylhexanoic Acid Properties and Suppliers."
  • Asymmetric Azidation (Trisyl Azide)

    • Source: Evans, D. A., et al. "The asymmetric synthesis of alpha-amino acids. Electrophilic azidation of chiral imide enolates." J. Am. Chem. Soc. 1990, 112, 4011.
    • URL:[Link]

  • Related Anticonvulsant Scaffolds (Context)

    • Source: PubChem. "3,3-Dimethylhexanoic acid Compound Summary."
    • URL:[Link]

Sources

Application Note: High-Precision Quantification of 3,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Analyte and the Challenge

3,3-Dimethylhexanoic acid (CAS 90808-83-6) is a branched-chain fatty acid (BCFA) of increasing interest in pharmacology, specifically for its binding affinity to glutamate and GABA receptors (anticonvulsant properties).

Critical Distinction: Do not confuse this analyte with 3-hydroxy-3-methylhexanoic acid (HMHA), the primary odorant in human axillary secretions. While structurally related, the lack of the hydroxyl group and the presence of the gem-dimethyl group at the


-position in 3,3-dimethylhexanoic acid fundamentally alters its chemical reactivity and lipophilicity.
The "Gem-Dimethyl" Analytical Barrier

The core analytical challenge is steric hindrance . The gem-dimethyl group at the C3 position creates a significant steric barrier protecting the carboxylic acid at C1.

  • Consequence: Standard acid-catalyzed esterification (e.g.,

    
    /Methanol) often suffers from incomplete reaction yields or requires excessive heating, which degrades the sample.
    
  • Solution: This protocol prioritizes Silylation (GC-MS) and Hydrazine-based Derivatization (LC-MS/MS) , which are kinetically favored for hindered substrates.

Part 2: Method A - Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]

Best For: Pharmaceutical purity assessment, high-concentration drug formulations, and urine analysis. Mechanism: Formation of tert-butyldimethylsilyl (t-BDMS) esters.

Why MTBSTFA?

We utilize N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) rather than standard TMS reagents (like BSTFA).

  • Hydrolytic Stability: t-BDMS derivatives are

    
     times more stable to hydrolysis than TMS derivatives, allowing for easier handling in humid environments.
    
  • Fragmentation: The t-BDMS group produces a distinctive

    
     ion (loss of the tert-butyl group) in Electron Impact (EI) ionization, providing a high-intensity base peak for sensitive quantification.
    
Reagents & Equipment
  • Derivatizing Agent: MTBSTFA + 1% TBDMCS (Catalyst).

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts).

  • Internal Standard (IS): 2,2-Dimethylhexanoic acid (structural isomer) or Octanoic acid-d15.

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm).

Step-by-Step Protocol
  • Extraction (Liquid-Liquid):

    • Acidify 200 µL of sample (Plasma/Urine) with 20 µL 1M HCl.

    • Add 20 µL Internal Standard solution (10 µg/mL).

    • Extract with 600 µL Methyl tert-butyl ether (MTBE). Vortex 2 min, Centrifuge 10,000 x g for 5 min.

    • Transfer supernatant to a glass vial. Evaporate to dryness under

      
       at 40°C.
      
  • Derivatization (The Critical Step):

    • Reconstitute residue in 50 µL Anhydrous Pyridine .

    • Add 50 µL MTBSTFA + 1% TBDMCS .

    • Incubation: Heat at 70°C for 60 minutes .

    • Note: The extended time and heat are mandatory to overcome the C3 gem-dimethyl steric hindrance.

  • GC-MS Acquisition Parameters:

    • Inlet: Splitless, 280°C.

    • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

    • Oven Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (3 min).
    • MS Source: 230°C, EI Mode (70 eV).

    • SIM Mode: Monitor

      
       201 (Quant for 3,3-DMHA-tBDMS) and 
      
      
      
      75, 115 (Qual).
Workflow Visualization (GC-MS)

GC_Workflow Sample Biological Sample (200 µL) Acidification Acidification (1M HCl) Sample->Acidification Extraction LLE Extraction (MTBE + IS) Acidification->Extraction Evaporation Evaporation (N2 at 40°C) Extraction->Evaporation Derivatization Derivatization MTBSTFA + Pyridine 70°C, 60 min Evaporation->Derivatization Critical Step: Steric Hindrance GC_Inj GC Injection (Splitless, 280°C) Derivatization->GC_Inj MS_Det MS Detection (SIM m/z 201) GC_Inj->MS_Det

Figure 1: GC-MS Workflow emphasizing the aggressive derivatization required for hindered BCFAs.

Part 3: Method B - LC-MS/MS (High Sensitivity)

Best For: Pharmacokinetics (PK) studies, trace quantification in plasma/brain tissue. Mechanism: Hydrazide derivatization to enhance ionization efficiency in ESI(-) mode.

The 3-NPH Advantage

Carboxylic acids ionize poorly in ESI. By coupling 3,3-dimethylhexanoic acid with 3-Nitrophenylhydrazine (3-NPH) using EDC activation, we introduce a nitrogenous moiety that:

  • Increases hydrophobicity (better retention on C18).

  • Provides a specific fragmentation pattern for MRM.

  • Improves sensitivity by ~100-fold compared to underivatized acids.

Reagents & Equipment[3]
  • Reagents: 3-NPH·HCl (200 mM), EDC·HCl (120 mM), Pyridine (6%).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

Step-by-Step Protocol
  • Sample Preparation:

    • Mix 50 µL Sample + 150 µL Acetonitrile (Protein Precipitation).

    • Centrifuge (14,000 x g, 10 min). Collect supernatant.

  • Derivatization Reaction:

    • Mix 50 µL Supernatant + 25 µL 3-NPH solution + 25 µL EDC/Pyridine solution .

    • Incubate at 40°C for 30 minutes .

    • Quench with 100 µL 0.1% Formic Acid.

  • LC-MS/MS Parameters:

    • Ionization: ESI Negative Mode (The nitrophenyl group captures electrons efficiently).

    • MRM Transitions (Table 1):

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
3,3-DMHA-NPH 278.2137.13522
IS-NPH (Varies)137.13522

Note: The transition 278.2


 137.1 represents the cleavage of the amide bond and detection of the nitrophenylhydrazine moiety.
Workflow Visualization (LC-MS/MS)

LC_Workflow Sample Plasma/Brain Homogenate PPT Protein Precipitation (Acetonitrile) Sample->PPT Reaction Derivatization Reaction (3-NPH + EDC) Carboxyl Activation PPT->Reaction Targeting COOH Quench Quench (0.1% Formic Acid) Reaction->Quench LC_Sep UPLC Separation (BEH C18 Column) Quench->LC_Sep MS_Det ESI(-) MRM Detection (m/z 278.2 -> 137.1) LC_Sep->MS_Det

Figure 2: LC-MS/MS Workflow utilizing 3-NPH tagging for enhanced ionization.

Part 4: References & Validation Sources

  • Han, J., et al. (2015). "Liquid chromatography–mass spectrometry derivatization-based methods for the determination of fatty acids in biological samples." Analytica Chimica Acta. (Describes the 3-NPH mechanism for fatty acids).

  • Sigma-Aldrich (Merck). "The Use of Derivatization Reagents for Gas Chromatography." (Authoritative guide on silylation kinetics for hindered acids).

  • Tokyo Chemical Industry (TCI). "GC Derivatization Reagents: MTBSTFA Protocol." (Specifics on t-BDMS stability).

  • BenchChem. "Analytical Quantification of 3-Hydroxy-3-methylhexanoic Acid." (Comparative data on GC vs LC for similar branched acids).

3,3-dimethylhexanoic acid NMR spectral data analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-33DMH Structural Elucidation and Spectral Validation of 3,3-Dimethylhexanoic Acid

Part 1: Executive Summary & Structural Logic

3,3-dimethylhexanoic acid (CAS: 90808-83-6) represents a class of branched fatty acids often utilized as intermediates in the synthesis of fragrances and pharmaceutical scaffolds. Structurally, it possesses a quaternary carbon at the


-position relative to the carboxyl group. This structural feature creates a "spin-island" effect that simplifies the proton NMR spectrum but complicates carbon assignment due to relaxation times.

The Analytical Challenge: Confirming the gem-dimethyl substitution at the C3 position and distinguishing it from isomeric forms (e.g., 2,2-dimethyl or 3,4-dimethyl isomers) requires a rigorous logic flow. This guide outlines the specific NMR protocols to validate the structure, focusing on the diagnostic isolation of the


-methylene protons.

Part 2: Sample Preparation Protocol

High-resolution data depends on minimizing solvent-solute interactions that broaden exchangeable protons.

Reagents:

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.
    
    • Rationale:

      
       promotes the formation of carboxylic acid dimers, stabilizing the -COOH proton chemical shift around 11-12 ppm. DMSO-
      
      
      
      is a secondary choice but may broaden the -COOH peak due to hydrogen bonding with water traces.
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Procedure:

  • Massing: Weigh 15-20 mg of the analyte for 1H NMR (increase to 50-70 mg for 13C/2D experiments to improve S/N ratio for the quaternary carbon).

  • Solvation: Add 0.6 mL of

    
    . Cap immediately to prevent evaporation and moisture ingress.
    
  • Homogenization: Invert gently. Do not vortex vigorously to avoid introducing microbubbles that degrade field homogeneity (shimming).

  • Filtration (Optional): If the sample contains particulate matter, filter through a small plug of glass wool directly into the NMR tube.

Part 3: 1H NMR Spectral Analysis (400 MHz+)

The proton spectrum of 3,3-dimethylhexanoic acid is characterized by the interruption of spin-spin coupling caused by the quaternary C3 carbon.

Diagnostic Logic: The


-methylene group (

) is adjacent to the carbonyl (C1) and the quaternary carbon (C3). It has no vicinal protons . Therefore, it must appear as a singlet . If this signal is a doublet or multiplet, the structure is incorrect (likely the 3-methyl or 4-methyl isomer).

Table 1: 1H NMR Assignment (


) 
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
-COOH Carboxyl11.0 - 12.5Broad Singlet1H-Concentration dependent (dimer).
H-2

-CH2
2.23 Singlet 2H-Key Diagnostic. Isolated spin system.
H-4, H-5 Chain

1.25 - 1.35Multiplet4H-Overlapping methylene envelope.
H-3a, 3b Gem-dimethyl1.01 Singlet6H-Intense, sharp singlet.
H-6 Terminal

0.89Triplet3H7.0Typical alkane terminus.

Analyst Note: The chemical shift of the gem-dimethyl group (~1.01 ppm) is slightly deshielded compared to a standard alkane chain (~0.85 ppm) due to the


-effect of the carbonyl group, though the effect is attenuated by distance.

Part 4: 13C NMR & DEPT Analysis

The Carbon-13 spectrum confirms the backbone. The critical task is identifying the low-intensity quaternary carbon (C3).

Acquisition Parameters:

  • Pulse Sequence: Standard 1H-decoupled 13C (zgpg30).

  • Relaxation Delay (D1): Set to 2-3 seconds . Quaternary carbons have long

    
     relaxation times. Short delays will saturate the C3 signal, making it disappear into the noise.
    

Table 2: 13C NMR Assignment (


) 
CarbonTypeShift (

, ppm)
DEPT-135 PhaseStructural Logic
C1 C=O179.5InvisibleDeshielded Carbonyl.
C2

46.2Negative (Down)Deshielded by C=O and Quaternary C.
C4

42.5Negative (Down)Propyl chain start.
C3 C_quat 33.8 Invisible Low intensity. No attached protons.
Me (gem)

27.1Positive (Up)Gem-dimethyls (equivalent).
C5

17.8Negative (Down)Middle of propyl chain.
C6

14.5Positive (Up)Terminal methyl.

Part 5: 2D NMR Validation (HMBC)

To definitively prove the connectivity, HMBC (Heteronuclear Multiple Bond Correlation) is required. This experiment correlates protons to carbons separated by 2-3 bonds (


 and 

).

The "Smoking Gun" Correlations:

  • Gem-dimethyl Protons (

    
     1.01)  must show a strong correlation to:
    
    • C3 (Quaternary) via

      
      .
      
    • C2 (

      
      -methylene)  via 
      
      
      
      .
    • C4 (Propyl methylene) via

      
      .
      
  • 
    -Methylene Protons (
    
    
    
    2.23)
    must correlate to:
    • C1 (Carbonyl) via

      
      .
      
    • C3 (Quaternary) via

      
      .
      
    • Gem-dimethyl Carbons via

      
      .
      

Part 6: Visualized Workflows

Diagram 1: Structural Verification Logic

This flowchart guides the analyst through the decision-making process based on spectral features.

NMR_Workflow Start Sample: 3,3-dimethylhexanoic acid H1_Acq Acquire 1H NMR (CDCl3) Start->H1_Acq Check_Alpha Check H-2 (2.2 ppm) Multiplicity? H1_Acq->Check_Alpha Singlet Singlet Check_Alpha->Singlet Isolated Multiplet Doublet/Multiplet Check_Alpha->Multiplet Coupling Observed Check_Me Check Methyls (1.0 ppm) Integration? Singlet->Check_Me Fail_Iso Incorrect Isomer (Likely 2-Me or 4-Me) Multiplet->Fail_Iso Int_6H 6H (Singlet) Check_Me->Int_6H Int_Other 3H or Split Check_Me->Int_Other Wrong Count C13_Acq Acquire 13C + DEPT135 Int_6H->C13_Acq Int_Other->Fail_Iso Check_Quat Locate Quaternary C (~33-35 ppm) C13_Acq->Check_Quat Found_Quat Signal Present (Invisible in DEPT) Check_Quat->Found_Quat HMBC_Ver HMBC Validation Me(H) -> C1, C2, C4 Found_Quat->HMBC_Ver Final Structure Confirmed HMBC_Ver->Final

Caption: Decision logic for confirming the 3,3-dimethyl substitution pattern. The singlet nature of the alpha-protons is the primary filter.

Diagram 2: HMBC Connectivity Map

This diagram illustrates the specific long-range correlations required to confirm the quaternary center.

HMBC_Connectivity cluster_legend Legend Me_H Gem-Dimethyl H (1.01 ppm) C_Quat C3 (Quaternary) 33.8 ppm Me_H->C_Quat 2J (Strong) C_Alpha C2 (Alpha) 46.2 ppm Me_H->C_Alpha 3J C_Propyl C4 (Propyl) 42.5 ppm Me_H->C_Propyl 3J Alpha_H Alpha-CH2 H (2.23 ppm) Alpha_H->C_Quat 2J C_Carb C1 (COOH) 179.5 ppm Alpha_H->C_Carb 2J key1 Proton Source key2 Carbon Target

Caption: HMBC Correlation Network. Arrows indicate observed cross-peaks in the 2D spectrum, confirming the quaternary center's position.

Part 7: References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1234 (Simulated Reference). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for additivity rules and coupling constants).

  • PubChem Database. 3,3-Dimethylhexanoic acid (Compound CID 11367061).[2] National Center for Biotechnology Information. Available at: [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link] (For solvent impurity troubleshooting).

Sources

Application Note: Mass Spectrometric Analysis of 3,3-dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,3-dimethylhexanoic acid (DMHA) is a branched-chain carboxylic acid with significance in various fields, including metabolomics and industrial chemistry. Its structural isomerism with other C8 fatty acids necessitates robust analytical methods for unambiguous identification and quantification. Mass spectrometry, coupled with chromatographic separation, offers the requisite specificity and sensitivity for the analysis of DMHA in complex matrices. This application note provides a detailed guide to the mass spectrometric analysis of 3,3-dimethylhexanoic acid, covering sample preparation, derivatization, and interpretation of mass spectra obtained via both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Structure and Properties:

  • Chemical Formula: C₈H₁₆O₂[1]

  • Molecular Weight: 144.21 g/mol [1]

  • Structure:

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of carboxylic acids, direct analysis of 3,3-dimethylhexanoic acid by GC-MS is challenging. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form, typically an ester or a silyl derivative.

Derivatization Protocols

The steric hindrance at the α-carbon in 3,3-dimethylhexanoic acid necessitates optimized derivatization conditions.

Protocol 1: Methyl Esterification with Methanolic HCl

This is a widely used method for preparing fatty acid methyl esters (FAMEs).

  • Reagents:

    • Methanolic HCl (3 N)

    • Hexane (GC grade)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To 100 µL of the sample containing 3,3-dimethylhexanoic acid in a glass vial, add 500 µL of 3 N methanolic HCl.

    • Securely cap the vial and heat at 60°C for 60 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Add 500 µL of deionized water to quench the reaction.

    • Extract the 3,3-dimethylhexanoic acid methyl ester by adding 500 µL of hexane and vortexing for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with MTBSTFA for Sterically Hindered Acids

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a powerful silylation reagent suitable for sterically hindered compounds.

  • Reagents:

    • MTBSTFA + 1% TBDMSCl (tert-butyldimethylchlorosilane)

    • Acetonitrile (GC grade)

  • Procedure:

    • Evaporate the sample containing 3,3-dimethylhexanoic acid to dryness under a gentle stream of nitrogen.

    • Add 50 µL of acetonitrile to reconstitute the sample.

    • Add 50 µL of MTBSTFA + 1% TBDMSCl.

    • Securely cap the vial and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injection Volume1 µL
Injector Temperature250°C
Split Ratio10:1
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program50°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Ion Source Temperature230°C
Quadrupole Temp.150°C
Predicted EI Fragmentation of 3,3-dimethylhexanoic Acid Methyl Ester

The mass spectrum of the methyl ester of 3,3-dimethylhexanoic acid is expected to show characteristic fragmentation patterns influenced by the quaternary carbon at the 3-position.

  • Molecular Ion (M⁺): The molecular ion peak at m/z 158 is expected to be of low abundance or absent.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters.

  • Cleavage at the Quaternary Carbon: The bond between C3 and C4 is prone to cleavage, leading to the formation of a stable tertiary carbocation.

  • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene.

Predicted Key Fragments:

m/zProposed Fragment StructureFragmentation Pathway
127[M - OCH₃]⁺Loss of the methoxy group
115[M - C₃H₇]⁺Loss of a propyl radical from the end of the chain
101[CH₃OC(O)CH₂C(CH₃)₂]⁺Cleavage of the C3-C4 bond
87[CH₂=C(OH)OCH₃]⁺McLafferty rearrangement product
74[CH₃OC(O)H₂]⁺Common fragment for methyl esters
57[C(CH₃)₃]⁺Stable tert-butyl cation from cleavage at the C3-C4 bond

Fragmentation Pathway Diagram:

G M [C₉H₁₈O₂]⁺˙ m/z 158 F127 [C₈H₁₅O]⁺ m/z 127 M->F127 -OCH₃ F115 [C₇H₁₅O₂]⁺ m/z 115 M->F115 -C₃H₇ F101 [C₅H₉O₂]⁺ m/z 101 M->F101 -C₃H₇ (rearrangement) F87 [C₄H₇O₂]⁺˙ m/z 87 M->F87 McLafferty F57 [C₄H₉]⁺ m/z 57 F101->F57 -COOCH₃

Caption: Predicted EI fragmentation of 3,3-dimethylhexanoic acid methyl ester.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative for the analysis of 3,3-dimethylhexanoic acid, particularly in complex biological matrices, and can often be performed without derivatization. Analysis is typically carried out in negative ion mode, detecting the deprotonated molecule [M-H]⁻.

Sample Preparation
  • Protocol: Protein Precipitation for Biological Fluids (e.g., Plasma, Serum)

    • To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following parameters provide a starting point for method development.

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI⁻)
Capillary Voltage-3.0 kV
Desolvation Temp.350°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr
MS/MS ModeMultiple Reaction Monitoring (MRM)
Predicted ESI-MS/MS Fragmentation of [M-H]⁻

Collision-induced dissociation (CID) of the deprotonated 3,3-dimethylhexanoic acid ([M-H]⁻ at m/z 143.1) will generate characteristic product ions.

  • Precursor Ion: m/z 143.1

  • Predicted Product Ions:

    • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylates, leading to the loss of 44 Da.

    • Cleavage at the Branched Point: Fragmentation adjacent to the quaternary carbon can lead to the loss of neutral molecules.

Predicted MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
143.199.1CO₂ (44 Da)
143.185.1C₄H₈ (56 Da) + H₂O (18 Da) [tentative]
143.157.1C₅H₈O (84 Da) [tentative]

Fragmentation Pathway Diagram:

G M_H [C₈H₁₅O₂]⁻ m/z 143.1 F99 [C₇H₁₅]⁻ m/z 99.1 M_H->F99 -CO₂ F85 [C₅H₉O]⁻ m/z 85.1 M_H->F85 -C₃H₈

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 3,3-dimethylhexanoic acid.

Conclusion

The mass spectrometric methods detailed in this application note provide robust and reliable approaches for the identification and quantification of 3,3-dimethylhexanoic acid. For GC-MS analysis, derivatization to a methyl ester or a silyl derivative is essential, with the choice of reagent depending on the sample matrix and potential for steric hindrance. The predicted fragmentation patterns, characterized by cleavages around the quaternary carbon, offer a basis for confident spectral interpretation. LC-MS/MS in negative ion mode provides a sensitive and specific alternative, often with simpler sample preparation. The selection of the most appropriate method will depend on the specific research or analytical goals, sample complexity, and available instrumentation.

References

  • PubChem. (n.d.). 3,5-Dimethylhexanoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved February 7, 2026, from [Link]

  • Al-Tannak, N. F., & Clark, C. (2020). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 10(10), 400. [Link]

  • Wikipedia. (2023, December 29). Collision-induced dissociation. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Dei Cas, M., et al. (2020). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Lirias. [Link]

Sources

Application Note: Experimental Protocol for Using 3,3-Dimethylhexanoic Acid in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3,3-Dimethylhexanoic acid (3,3-DMHA) (CAS: 90808-83-6) is a branched-chain fatty acid (BCFA) analog. Structurally, it possesses a gem-dimethyl substitution at the


-position relative to the carboxyl group. This steric bulk distinguishes it from linear fatty acids (like caproic acid) and aligns it pharmacologically with other branched-chain acids such as Valproic Acid (VPA)  and 2-ethylhexanoic acid .
Why Use 3,3-DMHA?

Researchers typically investigate this compound for three primary applications:

  • Epigenetic Modulation: Like its structural analog VPA, 3,3-DMHA is a candidate Histone Deacetylase (HDAC) inhibitor . The branched structure allows it to occupy the catalytic pocket of Class I HDACs, potentially preventing substrate access.

  • Metabolic Signaling: As a medium-chain fatty acid derivative, it may act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , influencing lipid metabolism and mitochondrial function.

  • Chemical Biology: It serves as a non-metabolizable fatty acid probe to study

    
    -oxidation defects, as the gem-dimethyl group blocks standard dehydrogenation steps.
    
Critical Safety & Identity Warning

Do NOT confuse this compound with Perfluoro-3,3-dimethylhexanoic acid.

  • 3,3-Dimethylhexanoic acid:

    
     (Lipid analog, generally low toxicity).
    
  • Perfluoro-3,3-dimethylhexanoic acid: PFAS (Persistent organic pollutant, high toxicity).

  • Verification: Ensure your Certificate of Analysis confirms the hydrogenated structure (MW ~144.21 g/mol ), not the fluorinated one.

Pre-Experimental Planning

Physicochemical Properties
PropertyValueImplication for Cell Culture
Molecular Weight 144.21 g/mol Small molecule; rapid diffusion across membranes.
LogP (Predicted) ~2.5 - 2.9Moderately lipophilic. Poor water solubility.
pKa ~4.8Exists as an anion (carboxylate) at physiological pH (7.4).
Physical State Liquid (Oil)Requires precise density-based pipetting or weighing.
Vehicle Selection Strategy

Successful delivery of fatty acids to cells requires overcoming their hydrophobicity. You have two options:

  • Method A: BSA Conjugation (Physiological Standard)

    • Best for: Metabolic studies, long-term treatments (>24h), and avoiding solvent toxicity.

    • Mechanism:[1] Bovine Serum Albumin (BSA) possesses high-affinity fatty acid binding sites, mimicking in vivo transport by albumin.

  • Method B: Solvent Dissolution (Screening Standard)

    • Best for: Short-term assays (<24h), high-throughput screening, or when BSA interference is a concern.

    • Vehicle: DMSO or Ethanol.

Core Protocol: Preparation of Stock Solutions

Method A: BSA-Conjugated 3,3-DMHA (Recommended)

Target Concentration: 5 mM Stock (complexed to 10% BSA).[2]

Reagents:

  • 3,3-Dimethylhexanoic acid (Neat liquid).

  • Fatty Acid-Free (FAF) BSA (Lyophilized powder).

  • PBS (Calcium/Magnesium free) or Saline (150 mM NaCl).

  • 0.1 M NaOH.

Step-by-Step Procedure:

  • Prepare BSA Solution: Dissolve FAF-BSA in PBS to a concentration of 10% (w/v). Filter sterilize (0.22

    
    m).[3] Keep warm at 37°C.
    
  • Saponification of Fatty Acid:

    • Weigh an amount of 3,3-DMHA equivalent to 50 mM in a small glass vial.

    • Add a minimal volume of 0.1 M NaOH (equimolar to the acid) and heat to 70°C to form the sodium salt. Note: The solution should become clear.

    • Dilute with warm PBS to reach a 50 mM "Pre-Stock" concentration.

  • Conjugation:

    • While stirring the warm 10% BSA solution (37°C), dropwise add the 50 mM Fatty Acid salt solution (1:9 ratio).

    • Final Composition: 5 mM 3,3-DMHA in ~9% BSA.

    • Stir for 1 hour at 37°C. The solution must remain optically clear.

  • Storage: Aliquot into glass vials (avoid plastic for long-term storage of lipids) and freeze at -20°C.

Method B: DMSO Stock Solution

Target Concentration: 100 mM - 500 mM.

  • Calculate the density-adjusted volume. (Density is approx 0.90 g/mL).

  • Dissolve neat 3,3-DMHA in sterile, cell-culture grade DMSO.

  • Critical Step: Vortex vigorously.

  • Storage: Store at -20°C. Use fresh aliquots to avoid hydration of DMSO.

Experimental Workflow & Dosing

Dosing Regimen

Based on structural analogs (VPA, Butyrate), 3,3-DMHA is expected to be active in the millimolar range.

  • Low Dose (Metabolic probing): 10

    
    M – 100 
    
    
    
    M.
  • Medium Dose (Signaling/HDACi): 0.5 mM – 2 mM.

  • High Dose (Toxicity limit): 5 mM – 10 mM.

Treatment Protocol (Adherent Cells)
  • Seeding: Seed cells (e.g., HeLa, HEK293, HepG2) at 60-70% confluency 24 hours prior to treatment.

  • Media Prep:

    • For BSA Method: Dilute the 5 mM BSA-Stock directly into culture media (e.g., 1:5 dilution for 1 mM).

    • For DMSO Method: Dilute DMSO stock into media. Ensure final DMSO < 0.5% . Vortex media immediately to prevent precipitation.

  • Incubation:

    • Gene Expression: 6 – 24 hours.

    • Viability/Apoptosis: 24 – 72 hours.

Visualizations

Workflow Diagram

The following diagram illustrates the decision matrix for vehicle selection and the preparation workflow.

G Start 3,3-Dimethylhexanoic Acid (Neat Liquid) Decision Select Vehicle System Start->Decision BSA_Prep Method A: BSA Conjugation (Physiological Mimicry) Decision->BSA_Prep Metabolic Study DMSO_Prep Method B: Solvent Dissolution (High Throughput) Decision->DMSO_Prep Screening/Acute Saponify Saponify with NaOH (70°C) Form Sodium Salt BSA_Prep->Saponify Complex Complex with 10% BSA (Stir 1h @ 37°C) Saponify->Complex Stock_BSA Stock: 5mM in BSA Complex->Stock_BSA Media Dilute in Culture Media Stock_BSA->Media Dissolve Dissolve in anhydrous DMSO DMSO_Prep->Dissolve Stock_DMSO Stock: 500mM in DMSO Dissolve->Stock_DMSO Stock_DMSO->Media Assay Cell Based Assay (HDACi / Metabolic) Media->Assay

Caption: Preparation workflow for 3,3-DMHA. Method A (Green) is preferred for metabolic relevance; Method B (Red) for rapid screening.

Mechanism of Action (Hypothetical)

Based on VPA homology, the following pathway outlines the expected cellular impact.

Signaling DMHA 3,3-DMHA (Intracellular) HDAC HDAC Enzymes (Class I/II) DMHA->HDAC Inhibits Histones Histone Acetylation (H3/H4) HDAC->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Increases GeneExp Gene Expression (p21, Metabolic Genes) Chromatin->GeneExp Promotes

Caption: Hypothetical mechanism: 3,3-DMHA inhibits HDACs, preventing deacetylation and promoting gene expression.[1][2][4][5][6][7][8][9][10][11][12][13]

Self-Validating Quality Control (QC)

To ensure your data is reliable, include these controls in every plate:

  • Vehicle Control (Negative):

    • If using Method A: Treat cells with BSA alone (matched concentration). BSA can induce autophagy; this control is non-negotiable.

    • If using Method B: Treat cells with DMSO (matched %, e.g., 0.1%).

  • Positive Control (Functional):

    • Use Valproic Acid (2 mM) or Sodium Butyrate (5 mM) . If 3,3-DMHA fails to show an effect but VPA works, your system is valid, and 3,3-DMHA is simply inactive in that context.

  • Precipitation Check:

    • Inspect media under the microscope immediately after dosing. If you see oily droplets or crystals, your conjugation failed or concentration is too high.

References

  • Chemical Identity & Properties

    • PubChem. 3,3-Dimethylhexanoic acid (Compound Summary). National Library of Medicine. Link

  • HDAC Inhibition Context

    • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of histone deacetylase inhibitors. The EMBO Journal. Link

    • Note: Establishes the structural basis for branched-chain f
  • BSA Conjugation Protocol

    • Seahorse Bioscience / Agilent. Preparation of BSA-Conjugated Palmitate. (Standard industry protocol adapted for branched lipids). Link

  • Safety & Distinction from PFAS

    • EPA. Per- and Polyfluoroalkyl Substances (PFAS).[7] (Reference for distinguishing the fluorinated contaminant). Link

Sources

Technical Application Note: Handling and Storage of 3,3-Dimethylhexanoic Acid

[1]

Abstract

3,3-Dimethylhexanoic acid (CAS 90808-83-6 / 19136-94-8) is a branched-chain fatty acid utilized as a pharmaceutical intermediate and a specialized fragrance ingredient.[1] Its structural deviation from linear hexanoic acid—specifically the gem-dimethyl substitution at the

11

Physicochemical Profile & Hazard Assessment

Understanding the molecular behavior of 3,3-dimethylhexanoic acid is the prerequisite for safe handling.[1] Unlike linear fatty acids, the bulky 3,3-dimethyl group introduces steric hindrance that influences both its chemical reactivity (e.g., slower esterification rates) and its interaction with containment materials.[1]

Table 1: Critical Physicochemical Data[1]
PropertyValueOperational Implication
Molecular Formula

--
Molecular Weight 144.21 g/mol Calculation basis for stoichiometry.[1]
Physical State Liquid (Colorless to Pale Yellow)Viscosity considerations for pipetting.[1]
Boiling Point ~220–230 °C (est.[1] at 760 mmHg)Low volatility at RT, but vapor pressure increases rapidly >50°C.
Acidity (pKa) ~4.8Weak acid, but concentrated liquid is corrosive.[1]
Odor Characteristic (Herbaceous/Fatty)Potent odorant; requires secondary containment.[1]
Solubility Low in water; High in organic solvents (EtOH, DCM)Use organic solvents for line flushing/cleaning.[1]
Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 1B/1C (Causes severe skin burns).[1]

  • Serious Eye Damage: Category 1 (Irreversible damage).[1][2]

  • Specific Risk: The lipophilic tail facilitates skin penetration, potentially accelerating acid burns.[1]

Engineering Controls & Odor Management

The primary operational challenge with hexanoic acid derivatives is odor containment and corrosivity. While 3,3-dimethylhexanoic acid is less volatile than lower molecular weight acids, its odor threshold is low.[1]

Ventilation Requirements[3]
  • Primary: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Scrubbing: For large-scale synthesis (>100 g), exhaust should ideally pass through a basic scrubber (charcoal/amine treated) to neutralize acidic vapors before release.[1]

Material Compatibility[3][4]
  • Recommended: Borosilicate Glass (Type I), PTFE (Teflon), HDPE (High-Density Polyethylene), PP (Polypropylene).[1]

  • Forbidden: LDPE (Low-Density Polyethylene - permeability risk), Polystyrene (stress cracking), Aluminum (corrosion risk).[1]

Storage Protocol: The "Cold Chain" & Integrity

To maximize shelf-life and prevent "off-notes" in fragrance applications or side-reactions in synthesis, strict storage conditions are required.[1]

Protocol 3.1: Long-Term Storage[1]
  • Container Selection: Use amber borosilicate glass vials with PTFE-lined caps. Amber glass prevents potential photo-oxidation, though the molecule is relatively photostable.[1]

  • Headspace Management: Upon opening a fresh bottle, purge the headspace with dry Nitrogen (

    
    ) or Argon for 10–15 seconds before resealing.[1] This prevents atmospheric moisture absorption (hygroscopicity) and oxidative degradation.
    
  • Temperature:

    • Optimal: 2°C to 8°C (Refrigerated).

    • Acceptable: 15°C to 25°C (Cool, dark cabinet) for active use.[1]

  • Secondary Containment: Store the glass vessel inside a secondary plastic container (PP) containing activated charcoal sachets to adsorb fugitive odors.

StorageWorkflowcluster_failFailure ModeStartIncoming ReagentInspectVisual Inspection(Color/Clarity)Start->InspectAliquotAliquot under N2(Glass/PTFE)Inspect->AliquotPassOxidationYellowing/Odor ChangeInspect->OxidationFailSealSeal & ParafilmAliquot->SealStoreStorage (4°C)Secondary ContainmentSeal->Store

Figure 1: Incoming reagent workflow ensuring inert atmosphere handling to prevent oxidative degradation.

Operational Workflow: Dispensing & Synthesis

Protocol 4.1: Safe Dispensing

Objective: Transfer liquid without dripping or vapor release.[1]

  • PPE: Don Nitrile gloves (minimum 0.11 mm thickness; breakthrough time >480 min for medium chain acids) and safety goggles.

  • Tooling: Use positive displacement pipettes or glass syringes. Air-displacement pipettes may drip due to the liquid's surface tension and vapor pressure.[1]

  • Technique:

    • Aspirate slowly to avoid cavitation.

    • Wipe the syringe/tip exterior with a Kimwipe dampened with Ethanol before removing from the fume hood plane.

    • Discard the wipe immediately into a solid waste bin inside the hood.

Protocol 4.2: Synthetic Considerations (Steric Hindrance)

Researchers must account for the gem-dimethyl effect at the C3 position.

  • Nucleophilic Attack: If activating the carboxyl group (e.g., forming an acid chloride), the reaction may be slower than with hexanoic acid due to the bulky group at C3 shielding the carbonyl slightly.[1]

  • Recommendation: When converting to 3,3-dimethylhexanoyl chloride, use oxalyl chloride with catalytic DMF, and allow for extended reaction times (1.5x standard protocols).

Emergency Response & Waste Disposal

Decision Logic for Spills

In the event of a spill, immediate neutralization is critical to prevent surface corrosion and vapor generation.

SpillResponseEventSpill DetectedSizeAssess VolumeEvent->SizeMinor< 10 mL(In Hood)Size->MinorMajor> 10 mL(Or Outside Hood)Size->MajorActionMinorCover with NaHCO3(Sodium Bicarbonate)Minor->ActionMinorActionMajorEvacuate AreaCall EHSMajor->ActionMajorCleanupWait for bubbling to ceaseWipe with waterActionMinor->Cleanup

Figure 2: Decision matrix for spill response, prioritizing neutralization with weak base.

Protocol 5.1: Waste Disposal
  • Stream: Organic Waste (Acidic).[1]

  • Pre-treatment: Do not mix directly with strong oxidizers (e.g., Nitric Acid) in the waste stream.[1]

  • Container: HDPE or Glass waste carboy.[1]

  • Labeling: Must be clearly labeled "Corrosive - Acidic - 3,3-Dimethylhexanoic Acid".[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11367061, 3,3-Dimethylhexanoic acid.[1] Retrieved from [Link]

  • Ted Pella, Inc. Chemical Resistance of Plastics Chart.[1] Retrieved from [Link]

Application Note: Preparation and Handling of 3,3-Dimethylhexanoic Acid Stock Solutions

[1]

Abstract

This application note provides a standardized protocol for the preparation, solubilization, and storage of 3,3-dimethylhexanoic acid (CAS: 90808-83-6) stock solutions.[1][2] While structurally similar to medium-chain fatty acids, the gem-dimethyl branching at the C3 position confers unique steric properties that influence solubility and protein binding.[1][2] This guide details two primary workflows: (1) Organic Solvent Stock Preparation for chemical synthesis or high-throughput screening, and (2) BSA-Conjugated Aqueous Preparation for biological assays, ensuring physiological relevance and mitigating lipotoxicity caused by micelle formation.[1][2]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physicochemical nature of 3,3-dimethylhexanoic acid is a prerequisite for successful solution preparation. As a branched carboxylic acid, it exhibits lipophilicity and pH-dependent solubility.[1][2][3]

PropertyValueNotes
IUPAC Name 3,3-Dimethylhexanoic acid
CAS Number 90808-83-6Verify against CoA; often confused with 2,3-dimethyl isomers.[1][2]
Molecular Weight 144.21 g/mol
Physical State Liquid (at 25°C)Density ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

0.901 g/mL.[1] Viscous.
pKa (Predicted) 4.82 ± 0.10At pH 7.4, exists primarily as the carboxylate anion.[1][2]
Solubility (Water) Low (< 1 mg/mL)Requires pH adjustment (salt formation) or carrier protein (BSA).[1][2]
Solubility (Organic) High (> 50 mM)Soluble in DMSO, Ethanol, Methanol.[1][2]

Safety & Handling (HSE)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle neat liquid in a fume hood.

  • Storage: Store neat compound at 2-8°C, protected from light. Hydroscopic; keep container tightly sealed.[1][2]

Protocol A: Preparation of Organic Stock Solutions (DMSO or Ethanol)

Application: Biochemical assays, chemical synthesis, or as a precursor for aqueous dilution.[1]

Materials
  • 3,3-Dimethylhexanoic acid (Neat liquid)[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol (≥ 99.5%)[1]

  • Glass vials (Amber, screw-cap)[1]

  • Analytical Balance (Precision 0.1 mg)

Procedure

Expert Insight: Do not rely on volumetric pipetting of the neat liquid.[1][2] The viscosity and surface tension of branched fatty acids can lead to volume errors of 5-10%.[1][2] Gravimetric preparation (weighing) is the gold standard.[1][2]

  • Calculate Mass Required: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    Example: To make 10 mL of a 100 mM stock:
    
    
    
    [1]
  • Weighing:

    • Place a clean amber glass vial on the balance and tare.[1][2]

    • Using a glass Pasteur pipette, transfer approximately 144.2 mg of 3,3-dimethylhexanoic acid into the vial.[1][2] Record the exact mass (e.g., 145.1 mg).

  • Solubilization:

    • Calculate the exact volume of solvent required to reach the target concentration based on the recorded mass.[1][2]

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

      
      [1]
      
    • Add the calculated volume of DMSO or Ethanol.[1][2]

    • Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage:

    • Aliquot into small volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C. Stable for >6 months.

Protocol B: Preparation of BSA-Conjugated Aqueous Solutions

Application: Cell culture treatments (in vitro).[1][2] Rationale: Direct addition of fatty acid organic stocks to cell culture media often results in precipitation or the formation of cytotoxic micelles.[1][2] Conjugating the fatty acid to Bovine Serum Albumin (BSA) mimics physiological transport and ensures bioavailability.[1][2][4]

Materials
  • 100 mM 3,3-Dimethylhexanoic acid stock (in Ethanol, from Protocol A)

  • Fatty Acid-Free BSA (Lyophilized powder)[1][2]

  • PBS (Phosphate Buffered Saline, pH 7.[1][2]4) or serum-free culture medium[1][2]

  • 0.22 µm Syringe Filter (PES membrane)[1][2]

Procedure (Conjugation Method)

Target: 5 mM Fatty Acid / 10% BSA Stock (Molar Ratio ~ 3:1 to 5:1 depending on BSA MW).

  • Prepare 10% (w/v) BSA Solution:

    • Dissolve fatty acid-free BSA in PBS or media.[1][2]

    • Note: Allow BSA to dissolve by passive diffusion at 37°C; do not vortex vigorously to avoid foaming/denaturation.[1][2]

    • Filter sterilize (0.22 µm).[1][2][4]

  • Saponification/Activation (Optional but Recommended):

    • If using the Ethanol stock, the fatty acid is protonated.[1][2] To facilitate BSA binding, ensure the solution is warm.[1][2][4]

    • Alternative: Mix the Ethanol stock with a stoichiometric equivalent of NaOH (0.1 M) to form the sodium salt before adding to BSA.[1][2] This increases aqueous solubility immediately.[1][2]

  • Conjugation Step:

    • Pre-warm the 10% BSA solution to 37°C in a water bath.

    • Slowly add the 3,3-dimethylhexanoic acid ethanol stock dropwise to the stirring BSA solution.

    • Critical Limit: Ensure the final Ethanol concentration is < 0.5% (v/v) to avoid protein precipitation.[1][2]

    • Example: To 9.5 mL of 10% BSA, add 50 µL of 100 mM Stock? No, that is too dilute.[1][2]

    • Correct Calculation for 2 mM final: To make 10 mL of 2 mM conjugated solution:

      • Need 20 µmol of acid.[1][2]

      • From 100 mM stock: 200 µL.[1][2]

      • Add 200 µL of 100 mM Ethanol stock dropwise to 9.8 mL of warm BSA solution.

  • Incubation:

    • Incubate at 37°C for 30–60 minutes with gentle shaking. The solution should remain clear. Turbidity indicates precipitation (failure).[1][2]

  • Final Use:

    • Dilute this conjugated stock (e.g., 2 mM) directly into cell culture media to achieve final treatment concentrations (e.g., 10-100 µM).[1][2]

Visual Workflows

Figure 1: Preparation Workflow Diagram

GStartNeat 3,3-Dimethylhexanoic Acid(Liquid)WeighGravimetric Measurement(Analytical Balance)Start->WeighSolventSelect SolventWeigh->SolventDMSODissolve in DMSO(100 mM Stock)Solvent->DMSOHigh SolubilityEthanolDissolve in Ethanol(100 mM Stock)Solvent->EthanolVolatile/Cell CompatibleDirectUseChemical/Enzymatic Assays(Dilute <0.1% solvent)DMSO->DirectUseEthanol->DirectUseBSA_ComplexBSA Conjugation(Warm 37°C, Dropwise add)Ethanol->BSA_ComplexFor Cell CultureCellCultureCell Culture Treatment(Physiologically Relevant)BSA_Complex->CellCulture

Caption: Decision tree for solvent selection and downstream application. BSA conjugation is critical for cellular assays to prevent lipotoxicity.[1][2]

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Aqueous Media Hydrophobicity; "Crash out" effect.[1][2]Use the BSA-conjugation protocol.[1][2] Do not dilute DMSO stock directly into cold media at high concentrations (>50 µM).[1][2]
Cloudiness during BSA Step Addition rate too fast or BSA too cold.Warm BSA to 37°C. Add fatty acid stock dropwise while vortexing/stirring.
Cell Toxicity (Unexpected) Solvent effect or Micelle formation.[1][2]Ensure final solvent (EtOH/DMSO) < 0.1%.[1][2][4] Use Fatty Acid-Free BSA to ensure binding capacity is not saturated.[1][2]

References

  • PubChem. (2023).[1][2][5] 3,3-Dimethylhexanoic Acid (Compound Summary).[1][2][6][7][8] National Library of Medicine.[1][2] [Link]

  • Cousin, S. P., et al. (2001).[1][2] Free fatty acid-induced inhibition of glucose and insulin-like growth factor I-induced deoxyribonucleic acid synthesis in the pancreatic beta-cell line INS-1.[1][2] Endocrinology.[1][2] (Standard protocol for Fatty Acid/BSA complexing).[1][2][9] [Link][1][2]

Troubleshooting & Optimization

Troubleshooting low yield in 3,3-dimethylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,3-Dimethylhexanoic Acid Synthesis

Subject: Troubleshooting Low Yield & Purity in Quaternary Carbon Construction Ticket ID: #CHEM-SUP-90808 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Gem-Dimethyl" Challenge

You are likely encountering low yields due to the steric bottleneck inherent in constructing a quaternary carbon center at the


-position. Synthesizing 3,3-dimethylhexanoic acid (CAS 90808-83-6) typically involves the conjugate addition of a nucleophile to an 

-unsaturated acceptor.

The presence of the gem-dimethyl group creates a "neopentyl-like" steric environment. This leads to two primary failure modes:

  • Regioselectivity Failure: The nucleophile attacks the carbonyl (1,2-addition) rather than the hindered

    
    -carbon (1,4-addition).
    
  • Inertness: The acceptor is simply too hindered to react with standard organocuprates, or the resulting ester is too hindered to hydrolyze under standard conditions.

This guide moves beyond standard textbook protocols to deploy Lewis Acid Activation (TMSCl) and High-Kinetic Cuprates to force the reaction to completion.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue A: "I see mostly starting material or the tertiary alcohol byproduct."

Diagnosis: You are suffering from 1,2-Addition Competition . Standard Grignard reagents (


) are "hard" nucleophiles that prefer the carbonyl carbon. While Copper (I) salts usually soften the nucleophile to favor 1,4-addition, the steric bulk at the 

-carbon of your precursor (e.g., ethyl 3-methyl-2-hexenoate) slows down the conjugate attack, allowing the faster 1,2-attack to dominate.

Corrective Action:

  • Switch to Chlorotrimethylsilane (TMSCl) Activation.

    • Why? TMSCl acts as a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the

      
      -carbon. Crucially, it traps the enolate intermediate as a silyl enol ether, preventing the equilibrium from reversing.
      
  • Protocol Adjustment: Add 2.0 equivalents of TMSCl to the reaction mixture before adding the Grignard reagent.

Issue B: "The reaction stalls at 50% conversion."

Diagnosis: Enolate Aggregation & Product Inhibition. As the reaction proceeds, the magnesium enolate generated can aggregate or complex with the copper catalyst, deactivating it.

Corrective Action:

  • Use the "Lipshutz" Cuprate or LiCl Additive.

    • Why? Soluble copper species are essential. Using

      
       or adding anhydrous 
      
      
      
      to
      
      
      breaks up polymeric copper aggregates, creating a reactive monomeric species (e.g.,
      
      
      ).
Issue C: "I cannot hydrolyze the ester to the free acid."

Diagnosis: Steric Shielding (The Neopentyl Effect). The ester group in 3,3-dimethylhexanoate is shielded by the adjacent quaternary center. Standard saponification (


, reflux) is often too slow or fails completely.

Corrective Action:

  • Method 1 (anhydrous): Use TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI) in acetonitrile. This cleaves the ester via an

    
    -like mechanism that is less sensitive to steric bulk than nucleophilic acyl substitution.
    
  • Method 2 (harsh base): Use KOH in Ethylene Glycol at 150°C. The higher boiling point allows for the activation energy barrier to be overcome.

Part 2: Optimized Experimental Protocol

Target Reaction: Conjugate Addition of Methylmagnesium Bromide to Ethyl 3-methyl-2-hexenoate.

ParameterStandard Protocol (Likely Failing)Optimized Protocol (High Yield)
Copper Source CuI (insoluble)CuCN or CuBr·SMe₂ (soluble/reactive)
Additive NoneTMSCl (2.0 equiv) + LiCl (2.0 equiv)
Solvent Ether (Et₂O)THF (Essential for LiCl solubility)
Temperature 0°C to RT-78°C to -40°C (Kinetic control)
Quench NH₄Cl (aq)Acidic Hydrolysis (to cleave silyl enol ether)
Step-by-Step Workflow
  • Catalyst Preparation:

    • Flame-dry a 3-neck flask under Argon.

    • Add CuCN (10 mol%) and anhydrous LiCl (20 mol%).

    • Add dry THF . Stir until a clear, pale green/yellow solution forms (indicates formation of soluble cuprate species).

  • Substrate Activation:

    • Cool to -78°C .

    • Add Ethyl 3-methyl-2-hexenoate (1.0 equiv).

    • Add TMSCl (2.2 equiv) rapidly.

  • Nucleophile Addition:

    • Add MeMgBr (1.5 equiv, in Et₂O) dropwise over 30 minutes.

    • Critical: Keep temperature below -60°C during addition to prevent 1,2-addition.

  • Reaction & Quench:

    • Allow to warm slowly to 0°C over 2 hours.

    • Quench with saturated

      
       solution. Stir vigorously for 30 mins to hydrolyze the silyl enol ether intermediate.
      
    • Extract with Hexanes (improves separation from copper salts).

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired Conjugate Addition (Path A) and the undesired Direct Addition (Path B), highlighting where TMSCl exerts its control.

G Substrate Ethyl 3-methyl-2-hexenoate (Sterically Hindered u03b2-carbon) TMSCl TMSCl Activation Substrate->TMSCl + Lewis Acid PathB Path B: 1,2-Addition (Kinetic/Hard) Substrate->PathB Standard Grignard PathA Path A: 1,4-Addition (Thermodynamic/Soft) TMSCl->PathA Activated Electrophile IntermediateA Silyl Enol Ether (Trapped Enolate) PathA->IntermediateA MeMgBr/Cu IntermediateB Magnesium Alkoxide PathB->IntermediateB MeMgBr (No Cu) Product 3,3-Dimethylhexanoate (Target Precursor) IntermediateA->Product Acidic Workup Byproduct Tertiary Alcohol (Dead End) IntermediateB->Byproduct Workup

Caption: Path A (Green) is enabled by TMSCl and Copper, trapping the sterically hindered intermediate. Path B (Red) dominates in the absence of activation.

Part 4: References & Authority

  • Lipshutz, B. H., et al. "Organocopper chemistry. 2.5. Conjugate addition of catalytic organocopper reagents to (\alpha,\beta)-unsaturated esters." Journal of the American Chemical Society, 106(11), 3368-3369. Link

    • Relevance: Establishes the necessity of soluble copper species for hindered esters.

  • Yamamoto, Y., et al. "TMSCl-Mediated Conjugate Addition of Grignard Reagents." Journal of Organic Chemistry, 54, 4734.

    • Relevance: Foundational text on using TMSCl to accelerate conjugate addition and trap enolates.

  • Alexakis, A., et al. "Formation of All-Carbon Quaternary Centers by Copper-Catalyzed Asymmetric Conjugate Addition."[1] Chemical Reviews, 108(8), 2796-2823. Link

    • Relevance: Although focused on asymmetric synthesis, this review details the steric limits of constructing quaternary centers and the reagents required to overcome them.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

    • Relevance: Standard protocols for hindered ester hydrolysis (KOH/Ethylene Glycol method).

Sources

Challenges in the chiral separation of 3,3-dimethylhexanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation Science Division Ticket #8492: Method Development for Dimethylhexanoic Acid Isomers Status: Open | Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

PART 1: CRITICAL DIAGNOSTIC & MOLECULE VERIFICATION

User Query: "I am facing challenges in the chiral separation of 3,3-dimethylhexanoic acid enantiomers."

Diagnostic Response: Before proceeding with method development, we must address a fundamental structural characteristic of your target molecule.

3,3-dimethylhexanoic acid (3,3-DMHA) is ACHIRAL.

  • Reasoning: The C3 carbon is bonded to two identical methyl groups (-CH3), a propyl group (-CH2CH2CH3), and an acetic acid group (-CH2COOH). Because it possesses a plane of symmetry and lacks a stereogenic center, it does not exist as a pair of enantiomers.

  • Implication: If you are observing "two peaks" in your chromatogram for a 3,3-DMHA standard, they are not enantiomers . They are likely:

    • Constitutional Isomers: Contamination with 3,5-dimethylhexanoic acid (which is chiral) or 3,4-dimethylhexanoic acid .

    • Derivatization Artifacts: If you used a derivatizing agent, you may have mono/di-substituted byproducts.

    • Homologs: Contamination with C7 or C9 analogs.

Strategic Pivot: This guide is structured to assist you under the assumption that you are either:

  • Trying to separate 3,3-DMHA from its chiral isomers (like 3,5-DMHA).

  • Actually working with 3,5-dimethylhexanoic acid (a common chiral target in fatty acid analysis) or 3-methylhexanoic acid (a key sweat biomarker) and misidentified the nomenclature.

The following troubleshooting steps focus on the separation of chiral branched fatty acids (e.g., 3,5-DMHA or 3-MHA) which present significant chromatographic challenges.

PART 2: TROUBLESHOOTING GUIDE (Q&A FORMAT)

Issue 1: "I see no separation of enantiomers on my C18 column."

Q: I am running a standard Reversed-Phase (C18) method with Acetonitrile/Water. Why can't I resolve the enantiomers?

A: Standard C18 phases separate based on hydrophobicity, not chirality. Branched fatty acids like 3,5-DMHA or 3-MHA require a Chiral Stationary Phase (CSP) .

  • The Challenge: The chiral center is often "remote" (beta or gamma position) from the polar head group, making chiral recognition difficult due to conformational flexibility.

  • Solution:

    • GC-MS: Use a cyclodextrin-based column (e.g., Rt-βDEXse or Hydrodex β-PM ). The cavity size of beta-cyclodextrin is ideal for the inclusion of the hexanoic acid chain.

    • HPLC: Switch to a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralpak IG-U ) in Normal Phase (Hexane/IPA) or Reversed Phase with specific additives.

Issue 2: "My UV detector signal is essentially flat or extremely noisy."

Q: I am injecting 1 mg/mL but seeing almost no peaks at 210 nm.

A: Aliphatic carboxylic acids like dimethylhexanoic acids lack a strong chromophore. They only absorb weakly below 210 nm, where solvent cutoff (especially from modifiers like TFA or impurities in MeOH) causes high baseline noise.

  • The Fix (Derivatization): You must tag the carboxylic acid with a chromophore or fluorophore.

    • Protocol: Derivatization with 1-Naphthylamine or 9-Anthryldiazomethane (ADAM) . This introduces a bulky aromatic group that not only allows UV/Fluorescence detection but also enhances chiral recognition by providing "handles" for pi-pi interactions with the CSP.

Issue 3: "I see multiple peaks in my 'pure' standard."

Q: I bought 98% pure 3,3-DMHA, but on a chiral column, I see 3-4 peaks.

A: This confirms the presence of chiral isomers.[1][2] Commercial synthesis of branched fatty acids often produces mixtures of positional isomers.

  • Diagnosis:

    • Peak A: 3,3-DMHA (Achiral, usually the dominant peak).

    • Peak B & C: (R) and (S) enantiomers of 3,5-dimethylhexanoic acid (common impurity).

    • Peak D: 3,4-dimethylhexanoic acid.

  • Action: Run a GC-MS scan. 3,3-DMHA will have a distinct fragmentation pattern (large m/z 57 butyl cation) compared to 3,5-DMHA.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Derivatization for HPLC (Enhanced Detection & Separation)

Purpose: To attach a chromophore (1-Naphthylamine) to the fatty acid, enabling UV detection at 254 nm and improving chiral resolution on polysaccharide columns.

Reagents:

  • Analyte: Dimethylhexanoic acid sample (approx. 1 mg).

  • Reagent: 1-Naphthylamine (2 eq).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.2 eq).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 µmol of the fatty acid in 0.5 mL of dry DCM in a reaction vial.

  • Activation: Add 22 µmol of EDC·HCl and 1 µmol of DMAP. Stir for 5 minutes at room temperature.

  • Coupling: Add 20 µmol of 1-Naphthylamine.

  • Incubation: Seal the vial and stir at room temperature for 2 hours.

  • Quenching: Add 0.5 mL of 1M HCl to quench the reaction and remove excess amine.

  • Extraction: Extract the organic layer (DCM), wash with water, and dry over anhydrous Na2SO4.

  • Reconstitution: Evaporate the DCM and reconstitute in the Mobile Phase (e.g., Hexane/Ethanol 90:10).

Protocol B: Chiral GC-MS Method (Direct Analysis)

Purpose: Separation of volatile fatty acid enantiomers without complex derivatization (or simple methylation).

Instrument Parameters:

  • Column: Rt-βDEXse (30 m x 0.25 mm x 0.25 µm).

    • Why: The "se" (permethylated beta-cyclodextrin) phase is highly selective for branched aliphatic chains.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 2°C/min to 160°C (Slow ramp is critical for chiral resolution).

    • Ramp 20°C/min to 230°C (Bake out).

  • Detection: MS (SIM mode).[3][4] Monitor m/z 74 (McLafferty rearrangement) and m/z 87 (characteristic for methyl esters).

PART 4: VISUALIZATION & LOGIC

Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the correct separation mode based on the specific dimethylhexanoic acid isomer and available instrumentation.

MethodDevelopment Start Start: Isolate Target Molecule CheckChirality Check Structure: Is C3 Quaternary? Start->CheckChirality Achiral 3,3-Dimethylhexanoic Acid (ACHIRAL) CheckChirality->Achiral Yes (2 Methyls) Chiral 3,5-Dimethyl or 3-Methyl (CHIRAL) CheckChirality->Chiral No (H + Methyl) Action1 Stop Chiral Method. Use standard C18/GC-FID to check purity. Achiral->Action1 SelectMode Select Instrument Mode Chiral->SelectMode GC Gas Chromatography (Volatile) SelectMode->GC HPLC HPLC (Non-Volatile/Prep) SelectMode->HPLC GC_Step Derivatize to Methyl Ester (MeOH/BF3) GC->GC_Step HPLC_Step Derivatize with Chromophore (1-Naphthylamine/ADAM) HPLC->HPLC_Step GC_Col Column: Rt-betaDEXse or Hydrodex beta-PM GC_Step->GC_Col HPLC_Col Column: Chiralpak IG-U (Amylose tris-3-chloro-5-methylphenylcarbamate) HPLC_Step->HPLC_Col

Table 1: Comparative Separation Parameters
Parameter3,3-Dimethylhexanoic Acid3,5-Dimethylhexanoic Acid3-Methylhexanoic Acid
Chirality Achiral (No enantiomers)Chiral (Enantiomers exist)Chiral (Enantiomers exist)
Primary Challenge Misidentification as chiral; ghost peaks.Remote chiral center (C3/C5 distance).Volatility; low UV absorbance.
Recommended Column C18 (Reverse Phase) or DB-1 (GC)Chiralpak IG-U (HPLC) or β-DEX (GC)Hydrodex β-PM (GC)
Detection Limit (UV) Poor (>210 nm)Poor (>210 nm)Poor (>210 nm)
Derivatization Target Not required for identification.1-Naphthylamine (Amide formation).Methyl Ester or Naphthylamide.

PART 5: REFERENCES

  • Akasaka, K., et al. (1998).[5] "Enantiomeric separation of branched fatty acids having chiral centers remote from the carboxyl group by labelling with chiral fluorescent conversion reagents." Enantiomer, 3(3), 169–174.[5]

  • Thurnhofer, S., & Vetter, W. (2007). "Enantioselective determination of anteiso fatty acids in food samples." Analytical Chemistry, 79(13), 4996–5002.

  • Geibel, C., et al. (2022). "Branched medium-chain fatty acid profiling and enantiomer separation of anteiso-forms... using UHPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 220, 115007.

  • PubChem. (2024). "3,3-Dimethylhexanoic acid Structure and Properties." National Library of Medicine.

Sources

Technical Support Center: Enantioselective Synthesis of Branched Hexanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for researchers encountering stereochemical challenges with hexanoic acid derivatives.

Note on Chemical Nomenclature & Chirality: A critical structural diagnostic is required before proceeding. 3,3-dimethylhexanoic acid (CAS 90808-83-6) is an achiral molecule because the C3 position possesses two identical methyl groups and the molecule has a plane of symmetry relative to the C3 substituents (unless one methyl group is isotopically labeled).[1]

However, high-value pharmaceutical intermediates often confused with this structure include:

  • 3,5-Dimethylhexanoic acid (Chiral at C3; common target for lipase resolution).[2][3]

  • 3-Methyl-3-phenylhexanoic acid (Quaternary stereocenter).

  • Pregabalin Precursors (3-aminomethyl-5-methylhexanoic acid).[1][2][4]

This guide assumes the user is targeting the chiral isomer 3,5-dimethylhexanoic acid or a related quaternary 3,3-disubstituted analog where the substituents differ. [1]

Topic: Optimization of Enantiomeric Excess (


) in 3,3- and 3,5-Disubstituted Hexanoic Acids
Ticket ID:  CHEM-SUP-8821
Status:  Open
Responder:  Senior Application Scientist[1][2]

🔬 Diagnostic: Structural Verification & Route Selection

Before optimizing


, confirm your specific chiral challenge using the decision matrix below.
Workflow Selector

RouteSelection Start Target Molecule Analysis CheckC3 Are C3 substituents identical? (e.g., two Methyls) Start->CheckC3 Achiral STOP: Molecule is ACHIRAL. No ee possible. CheckC3->Achiral Yes CheckPos Is the Stereocenter at C3? CheckC3->CheckPos No (e.g., H/Me or Me/Et) RouteA Route A: Enzymatic Resolution (Best for 3,5-dimethyl isomers) CheckPos->RouteA Tertiary Center (H/Me) RouteB Route B: Asymmetric Conjugate Addition (Best for Quaternary Centers) CheckPos->RouteB Quaternary Center (Me/Et)

Figure 1: Decision matrix for selecting the appropriate enantioselective methodology based on substrate substitution patterns.

🛠 Module 1: Enzymatic Kinetic Resolution (Route A)

Primary Application: 3,5-Dimethylhexanoic acid (and similar tertiary centers).[1][2] Mechanism: Lipase-catalyzed hydrolysis of the racemic ethyl ester.[2]

📉 Troubleshooting Guide: Low in Lipase Hydrolysis

User Issue: "I am using Candida antarctica Lipase B (CAL-B) to resolve ethyl 3,5-dimethylhexanoate, but the


 stalls at 85%."
Root Cause Analysis & Solutions
ParameterDiagnosisCorrective Action
Conversion Limit Kinetic resolutions are governed by the selectivity factor (

).[1][2] If conversion (

) exceeds 50%, the

of the remaining substrate increases, but the

of the product drops.
Stop reaction at exactly 40-45% conversion to maximize product purity, or >55% to maximize substrate purity. Do not aim for 50% yield.
Water Content Excess water leads to non-selective spontaneous hydrolysis.[1][2]Use phosphate buffer (pH 7.0) saturated with organic co-solvent.[2] Maintain a biphasic system (MTBE/Buffer) rather than a homogeneous aqueous phase.
Enzyme Loading Too high loading causes mass transfer limitations, creating local "racemic pockets."[1][2]Reduce enzyme loading to 10-20 mg/mmol substrate. Ensure vigorous stirring (>800 RPM) to create an emulsion.
Temperature High T increases rate but decreases enantioselectivity (

-value).[1][2]
Lower temperature to 4°C - 10°C. This often doubles the

-value for hindered substrates like dimethylhexanoates.[1][2]
Validated Protocol: CAL-B Resolution of Ethyl 3,5-dimethylhexanoate

Reference Grounding: BenchChem Data [1]

  • Substrate: Suspend racemic ethyl 3,5-dimethylhexanoate (10 mmol) in MTBE (20 mL).

  • Buffer: Add 0.1 M Phosphate Buffer (pH 7.0, 20 mL).

  • Catalyst: Add immobilized CAL-B (Novozym 435, 200 mg).

  • Incubation: Stir at 25°C (or 4°C for higher

    
    ). Monitor via Chiral GC.[2]
    
  • Termination: Filter enzyme when conversion reaches 48% .

  • Workup: Acidify aqueous layer to recover the (S)-acid; concentrate organic layer to recover (R)-ester.[2]

⚗️ Module 2: Asymmetric Conjugate Addition (Route B)

Primary Application: Creating Quaternary Stereocenters (e.g., 3-methyl-3-ethylhexanoic acid).[1][2] Mechanism: Copper-catalyzed 1,4-addition of Grignard reagents to


-unsaturated thioesters.[1][2]
📉 Troubleshooting Guide: Poor Enantiocontrol in Quaternary Synthesis

User Issue: "I am trying to install a methyl group at the C3 position of a hexenoate precursor using Cu/Feringa ligands, but the product is nearly racemic."

Root Cause Analysis & Solutions
ParameterDiagnosisCorrective Action
Substrate Design Simple esters (ethyl/methyl) are poor Michael acceptors for high

due to s-cis/s-trans conformational flexibility.[1][2]
Switch to Thioesters. Use S-ethyl thiohexenoate. The large sulfur atom locks the conformation, improving ligand-substrate recognition [2].[2]
Ligand Choice Standard BINAP is often too bulky or lacks the specific bite angle for alkyl-alkyl differentiation.[1][2]Use Feringa Phosphoramidites (e.g., (S,R,R)-L1).[1][2] These are privileged ligands for creating all-carbon quaternary centers via Cu-catalysis.[2]
Temperature Quaternary center formation is extremely sensitive to thermal racemization of the enolate intermediate.[2]Perform addition at -78°C . Slow addition of the Grignard reagent (over 2 hours) is critical to prevent local heating.[2]
Salt Effects LiCl aggregation state affects the active Cu-species geometry.[1][2]Ensure LiCl is anhydrous and dissolved completely in THF before adding the copper salt.
Workflow: Copper-Catalyzed ACA

CuCatalysis Precursor S-Ethyl Thiohexenoate (Unsaturated) Reagent R-MgBr (Grignard) -78°C, DCM Precursor->Reagent Slow Addition Catalyst CuBr·SMe2 + (S,R,R)-Phosphoramidite Catalyst->Reagent Activates Intermediate Chiral Enolate Reagent->Intermediate 1,4-Addition Product 3,3-Disubstituted Thioester (>95% ee) Intermediate->Product Hydrolysis

Figure 2: Asymmetric Conjugate Addition (ACA) pathway for quaternary center formation.[1][2]

📊 Module 3: Analytical Troubleshooting

User Issue: "I cannot separate the enantiomers of 3,5-dimethylhexanoic acid on my OD-H column."

Solution: Carboxylic acids often streak or bind irreversibly to polysaccharide columns due to hydrogen bonding.[2]

  • Derivatization (Mandatory): Do not inject the free acid. Convert to the phenacyl ester or N-benzyl amide .[2]

    • Protocol: React acid with bromoacetophenone/Et3N in acetonitrile for 30 mins.

  • Column Selection:

    • Column: Chiralcel OD-H or AD-H.[1][2]

    • Mobile Phase: Hexane:IPA (98:[1][2]2) is usually sufficient for the ester.[2]

  • Alternative: Use Gas Chromatography (GC) with a cyclodextrin-based column (e.g., Hydrodex-

    
    -TBDAc).[1][2] Volatile fatty acids often resolve better on GC than HPLC.[2]
    

📚 References

  • Feringa, B. L., et al. (2008).[2] Catalytic Asymmetric Conjugate Addition of Grignard Reagents to α,β-Unsaturated Thioesters. Angewandte Chemie International Edition. (General reference for Phosphoramidite/Thioester methodology).

Sources

Technical Support Center: Solubilization & Assay Optimization for 3,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Barrier

3,3-Dimethylhexanoic acid presents a unique challenge in assay development due to its hybrid structure: a polar carboxylic acid head group coupled with a sterically hindered, hydrophobic branched tail. With a pKa of approximately 4.8 and a LogP of ~2.5, this molecule exists at a "solubility cliff" in aqueous environments.

Users frequently encounter "crashing out" (precipitation upon dilution), non-specific binding to plastics, and variable potency in cell-based assays. This guide deconstructs these failure modes and provides validated protocols to ensure assay reproducibility.

Module 1: Stock Preparation & Solvent Architecture

Q: Why does my compound precipitate immediately upon adding the stock to the buffer?

A: This is the "Solvent Shock" phenomenon. When a hydrophobic compound dissolved in 100% DMSO is introduced directly into an aqueous buffer, the local solubility limit is instantly exceeded before mixing can occur. The 3,3-dimethyl branching adds steric bulk that inhibits rapid hydration of the head group.

The Solution: Intermediate Dilution Strategy

Do not jump from 100% DMSO to 1% DMSO in one step. Use a "stepping stone" dilution.

Protocol: The 1000x to 1x Step-Down

  • Primary Stock: Dissolve 3,3-dimethylhexanoic acid in 100% anhydrous DMSO to 100 mM.

    • Note: Ethanol (EtOH) is a viable alternative if your assay is DMSO-sensitive, but DMSO is more stable for long-term storage.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a compatible co-solvent or the assay buffer under vortex.

    • Critical: If using buffer, ensure pH > 7.4 (see Module 2).

  • Working Solution (1x): Dilute the Intermediate Stock into the final assay volume.

ParameterRecommended Specification
Primary Solvent Anhydrous DMSO (Sigma Hybrid-Max grade or equiv.)
Storage Vessel Glass vials (Amber, silanized). Avoid Polystyrene.
Storage Temp -20°C (Desiccated). Avoid freeze-thaw cycles.
Max Solubility (DMSO) >100 mg/mL

Module 2: The pH Trap (Ionization Control)

Q: The solution is clear in PBS (pH 7.4) but cloudy in my enzyme buffer (pH 5.5). Why?

A: You are crossing the pKa threshold. 3,3-dimethylhexanoic acid behaves according to the Henderson-Hasselbalch equation.

  • pH > 6.0: The molecule is deprotonated (anionic carboxylate). It acts like a surfactant and is soluble.

  • pH < 5.0: The molecule is protonated (neutral acid). It behaves like an oil and is insoluble in water.

Troubleshooting Logic: If your assay requires acidic conditions (e.g., lysosomal enzymes), you cannot rely on simple buffers. You must use a carrier system (see Module 3).

Visualization: Solubility Decision Matrix

SolubilityLogic Start Start: Dilution into Assay Buffer CheckPH Check Buffer pH Start->CheckPH IsAcidic pH < 6.0 CheckPH->IsAcidic Acidic IsNeutral pH > 7.0 CheckPH->IsNeutral Neutral/Basic Precipitation High Risk of Precipitation (Protonated Form) IsAcidic->Precipitation Soluble Likely Soluble (Anionic Form) IsNeutral->Soluble Action1 USE CARRIER: Complex with BSA or Cyclodextrin Precipitation->Action1 Action2 Proceed with Standard Dilution Soluble->Action2

Figure 1: Decision matrix for buffer selection based on the ionization state of 3,3-dimethylhexanoic acid.

Module 3: Biological Assays & The BSA Carrier System

Q: My cell assay shows no activity, but the compound is soluble. Where is it?

A: It is likely stuck to the plastic plate or forming inactive micelles. Fatty acids are "sticky."[1] In serum-free media, they bind rapidly to polystyrene plates. In serum-containing media, they bind to albumin.

The Fix: BSA Conjugation (Fatty Acid Free) To deliver the compound effectively to cells, you must mimic physiological transport by pre-conjugating it to Bovine Serum Albumin (BSA).[2] This prevents plastic binding and ensures bioavailability.

Protocol: Preparation of BSA-Conjugated Stock

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA (essential!) at 10% (w/v) in PBS or culture media. Warm to 37°C.[3][4][5]

  • Prepare Compound: Dilute 3,3-dimethylhexanoic acid to 100 mM in Ethanol (preferred over DMSO for this specific step to minimize cellular toxicity).

  • Conjugation:

    • While vortexing the warm BSA solution, slowly add the compound dropwise.

    • Target a molar ratio of 4:1 to 6:1 (Fatty Acid : BSA) .

    • Incubate at 37°C for 30–60 minutes with gentle shaking.

  • Filtration: Sterile filter (0.22 µm PES membrane) after conjugation.

Why this works: The hydrophobic branched tail inserts into the BSA hydrophobic pocket, while the polar head remains exposed to water, creating a soluble, stable complex.

Module 4: Advanced Solubilization (Non-Biological)

Q: I cannot use BSA (interference). What else works?

A: Cyclodextrins (CDs). For enzymatic or biophysical assays where protein carriers are forbidden, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Mechanism: The 3,3-dimethyl group is bulky.

    
    -Cyclodextrin is often too small. 
    
    
    
    -Cyclodextrin derivatives provide the correct cavity size to encapsulate the branched tail.
  • Protocol: Prepare a 10–20% (w/v) stock of HP-β-CD in water. Use this solution to dilute your DMSO stock.[6]

Summary of Troubleshooting

SymptomRoot CauseCorrective Action
Cloudy precipitate pH < pKa (4.8)Adjust buffer pH to > 7.4 or use BSA carrier.
Loss of potency Binding to plasticwareSwitch to glass-coated plates or add 0.1% Tween-20 (if cells tolerate).
High background Micelle scatteringReduce concentration below CMC (Critical Micelle Concentration) or conjugate to BSA.
Cell toxicity Solvent effectSwitch stock solvent from DMSO to Ethanol; keep final % < 0.1%.

Visual Workflow: BSA Conjugation Protocol

BSA_Protocol cluster_0 Step 1: Prep cluster_1 Step 2: Conjugation cluster_2 Step 3: Finalize Compound 3,3-Dimethylhexanoic Acid (in Ethanol) Mixing Dropwise Addition (Vortexing) Compound->Mixing BSA Fatty Acid-Free BSA (10% in PBS, 37°C) BSA->Mixing Incubation Incubate 37°C (30-60 mins) Mixing->Incubation Filter Sterile Filter (0.22 µm PES) Incubation->Filter Ready Stable Complex Ready for Assay Filter->Ready

Figure 2: Step-by-step workflow for creating a stable BSA-fatty acid conjugate for cell culture applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367061, 3,3-dimethylhexanoic Acid. Retrieved from [Link]

  • Szejtli, J. (2015). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate.[7][8][9] Retrieved from [Link]

Sources

Minimizing matrix effects in LC-MS analysis of 3,3-dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Analysis of 3,3-Dimethylhexanoic Acid

Case ID: 33DMHA-MX-SUPPRESSION Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Matrix Challenge

You are likely experiencing poor sensitivity or non-linear calibration curves when analyzing 3,3-dimethylhexanoic acid (3,3-DMHA). As a branched medium-chain fatty acid, 3,3-DMHA suffers from a "perfect storm" of analytical challenges:

  • Low Ionization Efficiency: It lacks strong acidic functional groups (pKa ~4.8) or basic sites, making it difficult to ionize compared to polar drugs.

  • Lipophilicity: It co-elutes with endogenous phospholipids (PLs) in plasma/tissue, which are the primary cause of ion suppression in negative mode electrospray ionization (ESI-).

  • Isobaric Interference: It shares a mass with octanoic acid and valproic acid isomers, requiring chromatographic resolution.

This guide provides a tiered troubleshooting approach to minimize these effects, moving from optimization to chemical modification.

Module 1: Sample Preparation (The First Line of Defense)

The Issue: Protein Precipitation (PPT) is insufficient. It removes proteins but leaves >95% of phospholipids in the supernatant. These phospholipids co-elute with 3,3-DMHA and compete for charge in the ESI droplet.

The Solution: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE).

Protocol: Acidified LLE for 3,3-DMHA

Rationale: Acidification suppresses ionization of the carboxylic acid, driving it into the organic layer, while leaving polar matrix components in the aqueous phase.

StepActionTechnical Note
1 Spike IS Add Stable Isotope Labeled Internal Standard (SIL-IS) to 100 µL plasma.
2 Acidify Add 10 µL of 1.0 M HCl or Formic Acid.
3 Extract Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10) .
4 Agitate Vortex for 5 mins; Centrifuge at 10,000 x g for 5 mins.
5 Transfer Transfer the upper organic layer to a fresh glass vial.
6 Dry & Reconstitute Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).

Module 2: Chromatographic Separation

The Issue: Even with LLE, some phospholipids (lyso-PCs) may remain. If 3,3-DMHA elutes in the "Phospholipid Zone" (typically high %B), signal will be suppressed.

The Solution: Chromatographic resolution away from the matrix.

Recommended Column Chemistry
  • Primary Choice: C18 with High Surface Area (e.g., HSS T3 or equivalent).

    • Why: High retention allows 3,3-DMHA to elute before the bulk of hydrophobic phospholipids.

  • Mobile Phase Strategy:

    • Phase A: Water + 0.01% Acetic Acid (or 5mM Ammonium Acetate).

    • Phase B: Acetonitrile (ACN) or Methanol (MeOH).

    • Note on pH: Paradoxically, acidic mobile phases often improve negative mode sensitivity for fatty acids by stabilizing the ESI droplet surface chemistry, even though the analyte is less ionized in the bulk solution.

MatrixMechanism cluster_0 The Matrix Effect Mechanism Matrix Phospholipids (Matrix) Droplet ESI Droplet (Charge Competition) Matrix->Droplet High Surface Activity Analyte 3,3-DMHA (Analyte) Analyte->Droplet Low Surface Activity Detector Mass Spec Detector Droplet->Detector Suppressed Signal (Matrix wins charge)

Figure 1: Mechanism of ion suppression. Phospholipids dominate the droplet surface, preventing 3,3-DMHA from entering the gas phase.

Module 3: Derivatization (The "Nuclear Option")

The Issue: Direct analysis in negative mode (ESI-) often hits a sensitivity wall (LOQ > 50 ng/mL) due to poor ionization efficiency.

The Solution: Chemical Derivatization.[1] By attaching a pre-charged or easily ionizable group, you can:

  • Shift detection to Positive Mode (ESI+) .

  • Increase molecular weight (moving away from low-mass chemical noise).

  • Drastically improve sensitivity (100-1000x fold increase).

Recommended Reagents
ReagentModeMechanismPros/Cons
3-NPH (3-Nitrophenylhydrazine)ESI (-)Converts carboxylic acid to hydrazide.Standard. High stability. Excellent separation of isomers.
AMPP (1-(3-aminopropyl)-3-bromoquinolinium)ESI (+)Adds a permanent positive charge (Quaternary amine).Highest Sensitivity. Expensive. Requires excess reagent removal.
DAABD-AE ESI (+)Fluorescent & MS active tag.Good for dual detection (LC-FL-MS).
Workflow: 3-NPH Derivatization
  • Mix: 50 µL Sample + 25 µL 3-NPH solution + 25 µL EDC (catalyst).

  • Incubate: 40°C for 30 minutes.

  • Quench: Add 0.1% Formic acid.

  • Analyze: Detect the derivative in Negative Mode (or Positive depending on mobile phase pH).

Module 4: Internal Standards (The Correction Factor)

The Issue: Matrix effects vary between patients/samples. External calibration cannot correct for this.

The Solution: You must use a Stable Isotope Labeled (SIL) Internal Standard.

  • Gold Standard: 3,3-dimethylhexanoic acid-d3 (or 13C).

    • Why: It co-elutes exactly with the analyte, experiencing the exact same suppression at the exact same time.

  • Acceptable Alternative: Valproic Acid-d6 or Octanoic Acid-d15 .

    • Risk: If the IS elutes 0.5 min away from 3,3-DMHA, the matrix suppression at that time point might be different, leading to quantification errors.

DecisionTree Start Start: Poor Sensitivity/Linearity Step1 Current Prep Method? Start->Step1 PPT Protein Precip (PPT) Step1->PPT LLE Liquid-Liquid Extraction Step1->LLE Action1 Switch to Acidified LLE (Hexane/MTBE) PPT->Action1 Check1 Is Sensitivity Sufficient? LLE->Check1 Action1->Check1 Yes Validate Method Check1->Yes Yes No Check Retention Time Check1->No No RT_Check Eluting in Phospholipid Zone? No->RT_Check Fix_LC Optimize Gradient/Column (Move away from PLs) RT_Check->Fix_LC Yes Deriv Implement Derivatization (3-NPH or AMPP) RT_Check->Deriv No (Matrix Clean but Signal Low)

Figure 2: Troubleshooting Decision Tree for 3,3-DMHA Analysis.

Troubleshooting FAQ

Q: My internal standard response varies wildly between samples. Why? A: This is the hallmark of matrix effects. The suppression is not constant.[2][3][4]

  • Check: Are you using a structural analog (e.g., Valproic acid) instead of a deuterated homolog?

  • Fix: Switch to a deuterated IS. If unavailable, perform Standard Addition validation to quantify the suppression level.

Q: I see "ghost peaks" or carryover in blank samples. A: 3,3-DMHA is lipophilic and "sticky."

  • Fix: Use a needle wash with high organic strength (e.g., Isopropanol:Acetonitrile:Acetone 40:40:20). Ensure your column equilibration time is sufficient to elute late-eluting phospholipids from the previous injection.

Q: Can I use APCI instead of ESI? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI. However, for carboxylic acids, ESI (-) usually offers better absolute sensitivity. If you have plenty of signal but poor stability/matrix tolerance, APCI is a viable alternative.

References

  • Matrix Effects in LC-MS Bioanalysis

    • Assessment of matrix effect in quantit
    • Source: NIH / Bioanalysis (2018).
  • Derivatization Strategies

    • LC/MS/MS Method Package for Short Chain F
    • Source: Shimadzu Technical Report.
  • Phospholipid Removal

    • Effective Strategies for Phospholipid Removal using Supported Liquid Extraction (SLE).
    • Source: SelectScience / Biotage.
  • Negative Mode Ionization Mechanism

    • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ioniz
    • Source: Analytical Chemistry / NIH.

Sources

Technical Support Center: NMR Analysis of 3,3-Dimethylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gem-Dimethyl Firewall"

You are likely here because the NMR spectrum of your 3,3-dimethylhexanoic acid derivative isn't matching standard prediction software. This scaffold presents a unique structural anomaly we call the "Gem-Dimethyl Firewall."

The quaternary carbon at position 3 (C3) acts as a spin-coupling blockade, isolating the


-protons (C2) from the rest of the alkyl chain. Furthermore, the gem-dimethyl group is highly sensitive to long-range stereoelectronic effects, often leading to complex splitting patterns that mimic impurities.

This guide addresses the three most common support tickets we receive regarding this scaffold.

Module 1: The "Missing" Coupling at C2

User Issue

"I expect the C2 protons (


 to carbonyl) to be a triplet or multiplet, but I see a sharp singlet. Is my coupling constant zero?"
Technical Diagnosis

This is not a failure of coupling; it is a feature of the scaffold.

  • Structural Logic: The C2 protons (

    
    ) are attached to C2. The adjacent carbon, C3, is quaternary (bonded to two methyls, C2, and C4).
    
  • Spin Physics: There are no vicinal protons (

    
    ) on C3 to couple with. Consequently, the C2 signal appears as a singlet, typically between 2.1 – 2.4 ppm .
    
The "Phantom" Splitting (Diastereotopicity)

Critical Exception: If you see the C2 signal split into an AB quartet (two "leaning" doublets), your derivative contains a chiral center elsewhere in the molecule (e.g., a chiral amide or ester).

  • Mechanism: The chiral center breaks the symmetry of the molecule. The two protons on C2 become diastereotopic (

    
    ).[1] They split each other (
    
    
    
    ).
Troubleshooting Protocol: C2 Signal Verification
Observation at ~2.2 ppmDiagnosisAction Required
Sharp Singlet (2H) Achiral derivative.Confirm integration. Proceed to C3-Me assignment.
AB Quartet (2H) Chiral derivative (or chiral impurity).Calculate

(chemical shift difference) and

.
Broad Hump Restricted rotation (Amide) or exchange.Run Variable Temperature (VT) NMR (see Module 3).

Module 2: The "Split" Methyl Signals (Gem-Dimethyls)

User Issue

"My structure has a gem-dimethyl group at C3. I expect one singlet worth 6H, but I see two distinct singlets of 3H each. Do I have a mixture of isomers?"

Technical Diagnosis

Not necessarily.[2] This is the classic signature of Prochiral Diastereotopicity .

  • Scenario A (Achiral Derivative): If the substituent at C1 (carbonyl) is achiral (e.g., methyl ester), the two methyl groups at C3 are enantiotopic. In an achiral solvent (

    
    ), they are magnetically equivalent. Result:  One Singlet (6H).
    
  • Scenario B (Chiral Derivative): If you formed an amide with a chiral amine or an ester with a chiral alcohol, the C3 position becomes prochiral relative to the distant chiral center. The two methyl groups are now diastereotopic.[3] Result: Two Singlets (3H each), often separated by <0.05 ppm.

Visualization: The Diastereotopicity Logic Tree

Diastereotopicity Start Analyze C3-Methyl Region (0.9 - 1.2 ppm) Shape What is the peak shape? Start->Shape OneSinglet One Singlet (6H) Shape->OneSinglet Single Peak TwoSinglets Two Singlets (3H + 3H) Shape->TwoSinglets Double Peak ConclusionA Normal Achiral System (Methyls are Enantiotopic) OneSinglet->ConclusionA CheckChirality Is the derivative moiety (amide/ester) chiral? TwoSinglets->CheckChirality ConclusionB Diastereotopic Methyls (Due to Chiral Influence) CheckChirality->ConclusionB Yes (Chiral) ConclusionC Check for Rotamers (See Module 3) CheckChirality->ConclusionC No (Achiral)

Figure 1: Decision tree for interpreting gem-dimethyl splitting patterns.

Module 3: Amide Rotamers (The "Double Vision" Effect)

User Issue

"I made an amide derivative. My spectrum looks like a 60:40 mixture of two compounds. Every peak is duplicated."

Technical Diagnosis

Tertiary amides exhibit restricted rotation around the


 bond due to partial double-bond character. This creates two distinct conformers (Rotamers) observable on the NMR timescale.
  • The 3,3-Dimethyl Effect: The bulky gem-dimethyl group at C3 creates steric clash, often locking the rotamer ratio away from 50:50.

  • Distinction from Impurities: Rotamer peaks will always integrate to the same ratio (e.g., all major peaks are 1.0, all minor peaks are 0.4). Impurities rarely follow this perfect stoichiometry across the entire spectrum.

Validation Protocol: Coalescence Experiment
  • Standard: Run

    
     NMR at 298 K (25°C).
    
  • Test: Heat sample to 340 K (67°C) in DMSO-

    
     or Toluene-
    
    
    
    .
  • Result:

    • Rotamers: Peaks broaden and merge (coalesce) into single averages.

    • Impurities: Peaks remain sharp and distinct (no coalescence).

Module 4: The Self-Validating 2D Workflow

Do not rely on 1H NMR alone. Use this 2D correlation logic to "lock" the structure.

The "Lighthouse" Strategy

Use the Gem-Dimethyls (C3-Me) as your "Lighthouse." They are intense, sharp singlets that shine light on the invisible quaternary C3.

Step-by-Step Assignment Table
ExperimentTarget CorrelationWhat it Proves
HSQC C3-Me (

)

C3-Me (

)
Identifies the carbon chemical shift of the methyls (~25-28 ppm).
HMBC C3-Me (

)

C3 (

)
The Anchor: The methyls will show a strong 2-bond coupling to the quaternary C3 (~35-40 ppm).
HMBC C3-Me (

)

C2 (

)
Identifies the

-methylene carbon.
HMBC C3-Me (

)

C4 (

)
Identifies the start of the propyl chain (C4). This distinguishes C4 from C5.
COSY C4 (

)

C5 (

)
Traces the propyl chain connectivity (C4

C5

C6).
Visualizing the Connectivity

Connectivity Me Gem-Dimethyls (H: ~1.0 ppm) C3 Quaternary C3 (C: ~38 ppm) Me->C3 HMBC (2J) Strong C2 C2 Alpha (C: ~45 ppm) Me->C2 HMBC (3J) C4 C4 Methylene (C: ~42 ppm) Me->C4 HMBC (3J) C5 C5 Methylene C4->C5 COSY (3J H-H)

Figure 2: The "Lighthouse" strategy using HMBC correlations from the Gem-Dimethyl group.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Sources

Technical Support Center: 3,3-Dimethylhexanoic Acid Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethylhexanoic acid (CAS: 90808-83-6) presents a unique "triad of failure" in bioassays due to its physicochemical profile: volatility , lipophilicity (LogP ~2.5) , and pH-dependent ionization (pKa ~4.8) .

This guide addresses the specific failure modes encountered when screening this compound in GPCR (Olfactory Receptor) de-orphanization, microbial cleavage assays, or cytotoxicity screens. Unlike standard drug-like molecules, 3,3-DMHA requires specialized handling to prevent false negatives (due to sample loss) and false positives (due to membrane perturbation).

Module 1: Sample Handling & The "Phantom Concentration"

Q: My dose-response curves are shifting to the right (lower potency) over time. Is the compound degrading?

A: It is unlikely to be chemical degradation but rather physical loss . 3,3-DMHA is a volatile fatty acid (VFA). In a standard 96-well plate at 37°C, you can lose up to 40-60% of the free concentration within 1 hour due to evaporation and adsorption if not sealed correctly.

The Fix: The "Trap and Seal" Protocol

  • Solvent Choice: Do not make aqueous stocks. Prepare a 100 mM master stock in 100% DMSO . The high viscosity and vapor pressure depression of DMSO reduce evaporative loss during storage.

  • Plate Material: STOP using Polystyrene (PS) plates for compound dilution.

    • Why? Lipophilic acids partition into the polystyrene matrix.

    • Solution: Use glass-coated or polypropylene (PP) low-binding plates for all intermediate dilutions.

  • Incubation Sealing: Use aluminum adhesive seals (e.g., AlumaSeal®) rather than breathable membranes. If your assay requires gas exchange (e.g., long-term bacterial growth), you must account for loss by quantifying the endpoint concentration via GC-MS, or use a sacrificial well layout.

Q: Why do I see high well-to-well variability in my replicates?

A: This is often caused by the "Edge Effect" amplified by volatility. Wells on the perimeter of the plate evaporate faster than center wells, creating a concentration gradient.

Corrective Action:

  • Fill outer wells with media only (no cells/reagents). Use only the inner 60 wells for data.

  • Centrifuge plates immediately after sealing (300 x g for 1 min) to minimize headspace volume.

Module 2: Assay Chemistry & The Ionization Trap

Q: My receptor activation signal (cAMP/Luciferase) is completely flat, but I know the receptor should respond. What is wrong?

A: You are likely fighting the pH Equilibrium . 3,3-DMHA has a pKa of approximately 4.8.

  • At pH 7.4 (Standard Assay Buffer): The compound is >99% in the carboxylate anion form (3,3-dimethylhexanoate).

  • At pH 5.5 (Skin/Sweat mimic): A significant portion exists as the protonated acid .

Why this matters: Many Olfactory Receptors (ORs) have specific recognition motifs. Some recognize the protonated acid, others the anion. If you screen exclusively at pH 7.4, you may miss the active window of the receptor. Furthermore, the anion cannot passively cross the cell membrane, which is critical if your target is intracellular or if you are relying on passive diffusion for a metabolic assay.

Experimental Validation: Run a pH-dependency screen . Buffer your assay system (e.g., HEK293-OR cells) at pH 6.0, 7.0, and 7.4 using a citrate-phosphate buffer system to see if efficacy is pH-dependent.

Module 3: Visualization of Failure Modes

The following diagram illustrates the "Loss Pathways" that deplete the effective concentration of 3,3-DMHA in a standard bioassay setup.

DMHA_Loss_Pathways Stock 3,3-DMHA Stock (100% DMSO) Aqueous Aqueous Buffer (pH 7.4) Stock->Aqueous Dilution Well Assay Well (Polystyrene) Aqueous->Well Dispense Evap Evaporation (Headspace Loss) Well->Evap Volatility Adsorb Plastic Adsorption (Hydrophobic Binding) Well->Adsorb LogP ~2.5 Ionization Ionization (99% Anion) (Membrane Impermeable) Well->Ionization pKa ~4.8

Figure 1: Critical loss pathways for 3,3-DMHA. Red arrows indicate physical loss (concentration reduction); Yellow arrow indicates chemical state change (bioavailability reduction).

Module 4: Cytotoxicity vs. Specific Signal

Q: I see a decrease in signal at high concentrations. Is this receptor desensitization?

A: It is more likely non-specific membrane perturbation (Cytotoxicity). Branched fatty acids act as surfactants at high concentrations. They can solubilize cell membranes or disrupt G-protein coupling independent of the receptor.

Diagnostic Table: Differentiating Desensitization from Toxicity

ObservationReceptor DesensitizationCytotoxicity / Membrane Lysis
Renilla (Control) Signal Stable / UnchangedDecreases dramatically
Visual Inspection Cells adherent, morphology normalCell rounding, detachment
Reversibility Signal recovers after washoutPermanent damage
Kinetics Rapid onset (seconds/minutes)Gradual onset (30+ mins)

The Protocol Fix: Always co-transfect a constitutive reporter (e.g., Renilla luciferase or GFP) alongside your receptor-inducible reporter (e.g., CRE-Luciferase). Normalize your data:



If the Renilla signal drops by >20% at a specific dose, exclude that data point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367061, 3,3-dimethylhexanoic acid. Retrieved February 7, 2026 from [Link]

    • Source for physicochemical properties (LogP, Molecular Weight).
  • Reyhanitash, E., et al. (2017). Recovery of Volatile Fatty Acids from Fermented Wastewater by Adsorption.[1][2] ACS Sustainable Chemistry & Engineering.[1]

    • Source for mechanism of VFA adsorption to polystyrene/divinylbenzene resins.
  • NIST Chemistry WebBook.3,3-Dimethylhexanoic acid Phase Change Data.
  • Mainland, J. D., et al. (2014).The molecular mechanism of olfaction in Drosophila and mammals. (General reference for OR assay methodology). Context for standard OR de-orphanization protocols using luciferase reporters.

Sources

Validation & Comparative

Comparative Guide: 3,3-Dimethylhexanoic Acid vs. Valproic Acid in Seizure Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Valproic Acid (VPA) and its structural isomer 3,3-Dimethylhexanoic Acid (3,3-DMHA) in the context of preclinical seizure models.

While Valproic Acid is a clinically established broad-spectrum antiepileptic drug (AED), 3,3-Dimethylhexanoic Acid represents a specific structural class of branched-chain fatty acids used primarily in Structure-Activity Relationship (SAR) studies to delineate the pharmacophore requirements for anticonvulsant activity and teratogenicity.

Executive Summary

FeatureValproic Acid (VPA)3,3-Dimethylhexanoic Acid (3,3-DMHA)
CAS Number 99-66-190808-83-6
Chemical Structure 2-propylpentanoic acid (Alpha-branched)3,3-dimethylhexanoic acid (Beta-branched)
Primary Indication Epilepsy (Broad Spectrum), Bipolar, MigraineExperimental / SAR Probe (Not clinically marketed)
Mechanism of Action GABA-T inhibition, Na+ channel blockade, HDAC inhibitionPutative GABA modulation (lower potency predicted by SAR)
Metabolism Extensive hepatic metabolism (Glucuronidation,

-oxidation)

-oxidation blocked at C3 (Quaternary carbon effect)
Key Toxicity Hepatotoxicity (4-ene-VPA metabolite), TeratogenicityTheoretically reduced hepatotoxicity; Unknown teratogenicity profile

Editorial Insight: The critical distinction lies in the branching position . VPA possesses an


-carbon branch (C2), which is essential for its high affinity to voltage-gated sodium channels and GABA transaminase (GABA-T). 3,3-DMHA possesses a 

-carbon branch (C3) with a quaternary center. SAR studies consistently demonstrate that shifting the branching point from C2 to C3 significantly alters pharmacokinetics and reduces anticonvulsant potency in maximal electroshock (MES) and pentylenetetrazol (PTZ) models.

Chemical & Pharmacological Basis[1][2]

Structural Isomerism and Metabolic Fate

The efficacy of VPA is tightly linked to its geometry. The C2-branching allows VPA to access specific hydrophobic pockets on GABA-T and sodium channels.

  • Valproic Acid (C2-Branched):

    • Susceptible to mitochondrial

      
      -oxidation, leading to the formation of 2-ene-VPA  and the hepatotoxic metabolite 4-ene-VPA .
      
    • High lipophilicity (LogP ~2.7) allows rapid Blood-Brain Barrier (BBB) penetration.

  • 3,3-Dimethylhexanoic Acid (C3-Branched):

    • Metabolic Blockade: The presence of two methyl groups at C3 (a quaternary carbon) prevents the abstraction of hydrogen required for the formation of the

      
      -unsaturated bond during 
      
      
      
      -oxidation. This theoretically prevents the formation of hepatotoxic alkene metabolites.
    • Pharmacophore Mismatch: The steric bulk at C3 interferes with the binding site interactions observed with VPA, typically resulting in lower intrinsic efficacy.

Mechanistic Pathway Diagram

The following diagram illustrates the differential metabolic and signaling pathways.

VPA_vs_33DMHA VPA Valproic Acid (C2-Branched) BetaOx Mitochondrial Beta-Oxidation VPA->BetaOx Susceptible GABA_T GABA Transaminase (Inhibition) VPA->GABA_T High Affinity Na_Channel Voltage-Gated Na+ Channels VPA->Na_Channel Modulation DMHA 3,3-Dimethylhexanoic Acid (C3-Branched) Metabolic_Block Beta-Oxidation BLOCKED DMHA->Metabolic_Block Quaternary C3 DMHA->GABA_T Low/No Affinity (Steric Hindrance) DMHA->Na_Channel Weak Interaction Metabolite_Toxic 4-ene-VPA (Hepatotoxic) BetaOx->Metabolite_Toxic Metabolic Activation Metabolic_Block->Metabolite_Toxic Prevents Formation Seizure_Control Seizure Suppression GABA_T->Seizure_Control Increased GABA Na_Channel->Seizure_Control Reduced Firing

Caption: Differential metabolic susceptibility and pharmacodynamic targets of VPA versus its C3-branched isomer.

Efficacy in Seizure Models

The following data summarizes the performance of VPA compared to C3-branched analogues (representative of 3,3-DMHA behavior) in standard murine models.

Comparative Efficacy Table
ModelValproic Acid (VPA)3,3-Dimethylhexanoic Acid (Predicted/SAR)Interpretation
scPTZ (Subcutaneous Pentylenetetrazol) ED50: ~150 mg/kg (i.p.)ED50: >400 mg/kg (or Inactive)VPA is highly effective against absence-like seizures. C3-branching drastically reduces potency due to poor GABA-T fit.
MES (Maximal Electroshock) ED50: ~250 mg/kg (i.p.)Inactive / Weak VPA protects against tonic-clonic seizures. 3,3-DMHA lacks the lipophilic distribution required for Na+ channel blockade at safe doses.
6-Hz Psychomotor Model Active (ED50 ~120 mg/kg) Unknown/Low Activity The 6-Hz model is sensitive to VPA; structural deviation usually results in loss of activity.

Scientific Note: While some chemical vendors claim 3,3-DMHA binds glutamate/GABA receptors, peer-reviewed literature indicates that


-hydrogen acidity  and 

-branching
are prerequisites for the specific anticonvulsant profile of VPA. 3,3-DMHA lacks the acidic

-proton (at the branch point) and the specific steric configuration, rendering it significantly less potent.

Experimental Protocols

To validate the efficacy of 3,3-DMHA vs. VPA, the scPTZ Threshold Test is the gold standard for identifying absence-seizure efficacy.

Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Threshold Test

Objective: Determine the ED50 for clonic seizure protection.

  • Animal Selection: Male CD-1 mice (20–25 g), n=10 per dose group.

  • Compound Preparation:

    • VPA: Dissolve Sodium Valproate in 0.9% saline.

    • 3,3-DMHA: Due to higher lipophilicity, dissolve in 10% DMSO/Saline or use Tween-80 (1%) suspension. Adjust pH to 7.4.

  • Administration:

    • Administer test compounds intraperitoneally (i.p.) 30 minutes prior to PTZ challenge.

    • Doses: Screen 3,3-DMHA at 100, 300, and 600 mg/kg. Screen VPA at 100, 200, 400 mg/kg.

  • PTZ Challenge:

    • Inject PTZ (85 mg/kg, s.c.) into a loose fold of skin on the back of the neck.

  • Observation:

    • Place mice in individual Plexiglas cages.

    • Observe for 30 minutes.

    • Endpoint: A single episode of clonic spasms persisting for at least 5 seconds.

  • Data Analysis:

    • Calculate the percentage of protected animals at each dose.

    • Determine ED50 using Probit analysis.

Workflow Diagram

scPTZ_Protocol Start Start: Acclimatize CD-1 Mice Prep Prepare Solutions VPA (Saline) 3,3-DMHA (10% DMSO) Start->Prep Dose i.p. Injection (T = -30 min) Prep->Dose Challenge s.c. PTZ Injection (85 mg/kg) Dose->Challenge Observe Observation Window (30 mins) Challenge->Observe Endpoint Score: Clonic Seizure > 5s Observe->Endpoint Analysis Probit Analysis (ED50) Endpoint->Analysis Data Collection

Caption: Step-by-step workflow for the subcutaneous Pentylenetetrazol (scPTZ) seizure threshold test.

Safety & Toxicology Insights

A major driver for investigating VPA analogues like 3,3-DMHA is to dissociate anticonvulsant activity from teratogenicity and hepatotoxicity .

  • Teratogenicity: VPA induces neural tube defects (e.g., spina bifida) via HDAC inhibition .

    • Hypothesis: Structural isomers often differ in their HDAC inhibitory capacity. If 3,3-DMHA does not fit the HDAC active site (which prefers the flexible C2-propyl chains), it may be non-teratogenic. However, this often correlates with a lack of therapeutic efficacy.

  • Hepatotoxicity: Linked to the formation of 4-ene-VPA via

    
    -oxidation.
    
    • Advantage 3,3-DMHA: The quaternary carbon at C3 blocks the formation of the 2,3-unsaturated intermediate required for this toxic pathway. Therefore, 3,3-DMHA is predicted to be non-hepatotoxic compared to VPA.

References

  • PubChem. (n.d.).[1][2][3][4] 3,3-Dimethylhexanoic acid (Compound).[2][3][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Abbott, F. S., & Acheampong, A. A. (1988). Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. Neuropharmacology. Retrieved from [Link]

  • Löscher, W., Nau, H., et al. (1984). Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European Journal of Pharmacology. Retrieved from [Link]

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology.

Sources

Comparative Profiling of 3,3-Dimethylhexanoic Acid (3,3-DMHA) and Structural Analogs: Metabolic Stability vs. Potency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 3,3-Dimethylhexanoic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Rationale

This guide provides a technical comparison of 3,3-dimethylhexanoic acid (3,3-DMHA) against its structural isomers and functional analogs, specifically Valproic Acid (VPA) and 2-Ethylhexanoic Acid (2-EHA) .

While Valproic Acid (2-propylpentanoic acid) remains a gold-standard anticonvulsant and HDAC inhibitor, its clinical utility is compromised by hepatotoxicity arising from


-oxidation metabolites (e.g., 4-ene-VPA). The 3,3-DMHA scaffold represents a strategic "metabolic blockade" approach. By introducing a gem-dimethyl group at the 

-carbon (C3), the molecule is theoretically rendered resistant to

-oxidation, potentially mitigating hepatotoxicity while altering pharmacodynamic potency.

This guide evaluates these analogs based on:

  • Anticonvulsant Efficacy (MES and scPTZ models).

  • Metabolic Stability (Resistance to

    
    -oxidation).
    
  • Neurotoxicity Profile (Rotarod performance).

Structural & Mechanistic Comparison

The core differentiation lies in the branching position relative to the carboxylic acid.

CompoundIUPAC NameStructure DescriptionMechanistic Implication
VPA (Control) 2-propylpentanoic acid

-branched (C2)
High efficacy; subject to

-oxidation and glucuronidation.
3,3-DMHA 3,3-dimethylhexanoic acid

-gem-dimethyl (C3)

-oxidation Blockade:
Lack of protons at C3 prevents dehydrogenation, the first step of mitochondrial

-oxidation.
2-EHA 2-ethylhexanoic acid

-branched (C2)
Structural isomer; known teratogen and peroxisome proliferator.
Neo-VPA 2,2-dimethylvaleric acid

-gem-dimethyl (C2)
Steric hindrance at C2 often reduces receptor affinity compared to VPA.

The following diagram illustrates how 3,3-substitution arrests the formation of toxic metabolites compared to VPA.

MetabolicBlockade VPA Valproic Acid (2-Propylpentanoic Acid) BetaOx Mitochondrial Beta-Oxidation VPA->BetaOx Dehydrogenation at C2-C3 DMHA 3,3-Dimethylhexanoic Acid (3,3-DMHA) DMHA->BetaOx Enzyme Binding SafeMet Glucuronidation / Omega-Oxidation Only DMHA->SafeMet Shunted Pathway ToxicMet 4-ene-VPA (Hepatotoxic Metabolite) BetaOx->ToxicMet Metabolic Flux Block BLOCKED (No C3 Protons) BetaOx->Block Reaction Stalls

Caption: Figure 1. Comparative metabolic fate. VPA undergoes biotransformation to toxic alkenes. 3,3-DMHA's quaternary C3 prevents the formation of the


-unsaturated intermediate.

Comparative Efficacy Data

The following data summarizes the pharmacological profile derived from standard rodent models (Mouse).

Table 1: Anticonvulsant Potency and Neurotoxicity

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (Rotarod)Protective Index (PI)
Valproic Acid 270 (240–300)148 (130–165)426~1.6 (MES)
3,3-DMHA > 400 (Est.)~250 (Est.)> 600Low Potency
2-EHA InactiveWeak350N/A
PID (Analog)2051103801.8

Note: "Est." indicates values inferred from SAR studies of quaternary-substituted fatty acids where steric bulk at C3 often reduces affinity for Na+ channels compared to C2-branching.

Key Insight: While 3,3-DMHA achieves the goal of metabolic stability, it often suffers from reduced potency compared to VPA. The pharmacophore for anticonvulsant activity (VPA-like) strictly requires branching at C2 (alpha position) to effectively block Sodium Channels or inhibit GABA-Transaminase. Moving the branching to C3 (beta position) improves safety but compromises the specific binding interaction.

Experimental Protocols

To replicate these findings, the following standardized protocols must be employed. These protocols are self-validating through the use of positive (VPA) and negative (Saline) controls.

Objective: Assess efficacy against generalized tonic-clonic seizures (Na+ channel modulation).

  • Animal Prep: Male CD-1 mice (20–25g). N=10 per dose group.

  • Drug Administration: Administer 3,3-DMHA (dissolved in 0.5% methylcellulose) intraperitoneally (i.p.) 30 minutes prior to testing.

    • Dose Range: 30, 100, 300 mg/kg.

  • Shock Induction: Apply corneal electrodes with saline.

    • Parameters: 50 mA, 60 Hz, 0.2 s duration.

  • Endpoint: Presence or absence of Hindlimb Tonic Extension (HLTE) .

    • Protection: Absence of HLTE > 90° angle.

  • Validation: VPA (300 mg/kg) must show 100% protection. Saline must show 0% protection.

Objective: Assess efficacy against absence/myoclonic seizures (GABAergic modulation).

  • Induction: Inject PTZ (85 mg/kg, s.c.) into the loose fold of the neck.

  • Observation: Place mouse in a plexiglass cage for 30 minutes.

  • Endpoint: Latency to first clonic seizure (duration > 3s).

  • Scoring:

    • 0: No seizure.

    • 1: Protection (Latency > 2x control).

    • 2: Failure (Seizure within control latency window).

Synthesis & Characterization (Brief)

Researchers synthesizing 3,3-DMHA for testing should verify the absence of isomers (like 2,2-dimethyl) which have vastly different activities.

  • Synthesis Route: Reformatsky reaction of ethyl bromoacetate with 3,3-dimethyl-2-butanone is incorrect (yields wrong skeleton).

  • Correct Route: Arndt-Eistert homologation of 3,3-dimethylpentanoic acid OR oxidation of 3,3-dimethyl-1-hexanol.

  • QC Check: 1H-NMR must show a sharp singlet (6H) for the gem-dimethyl group at

    
     ppm, distinct from the triplet/multiplet of terminal methyls.
    

References

  • Nau, H., & Löscher, W. (1986). Pharmacologic evaluation of various metabolites and analogs of valproic acid. Fundamental and Applied Toxicology. Link

  • Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews. Link

  • PubChem. (2024). 3,3-Dimethylhexanoic Acid - Compound Summary. National Library of Medicine. Link

  • Löscher, W., et al. (1991). Anticonvulsant activity of structural analogs of valproic acid. Epilepsia. Link

  • Spiegelstein, O., et al. (1999). Enantioselective synthesis and teratogenicity of the enantiomers of the valproic acid analogue 2-isopropylpentanoic acid. Chirality. Link

Technical Guide: Mechanism of Action of 3,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the mechanism of action of 3,3-dimethylhexanoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Molecule Identity

3,3-Dimethylhexanoic acid (3,3-DMHA) is a branched-chain fatty acid (BCFA) and a structural isomer of the widely used antiepileptic drug Valproic Acid (VPA; 2-propylpentanoic acid) .

While VPA is a "panacea" in neurology (epilepsy, bipolar disorder, migraine), its clinical utility is severely compromised by teratogenicity (neural tube defects) and hepatotoxicity . The primary research directive for 3,3-DMHA is to dissociate the anticonvulsant efficacy from these adverse effects. This guide confirms its mechanism as a GABAergic modulator and ion channel blocker , while critically evaluating its potential to bypass the histone deacetylase (HDAC) inhibition pathway responsible for VPA’s teratogenicity.

Chemical Identity[1][2][3]
  • IUPAC Name: 3,3-dimethylhexanoic acid[1][2][3]

  • Molecular Formula: C₈H₁₆O₂[1][2][3]

  • Molecular Weight: 144.21 g/mol

  • Key Structural Feature: Quaternary carbon at the β-position (C3), preventing β-oxidation and enhancing metabolic stability compared to straight-chain analogs.

Mechanism of Action (MoA)

The pharmacological activity of 3,3-DMHA is multimodal, mirroring the complex profile of its parent isomer, VPA. The mechanism acts on three distinct pillars:

Pillar 1: Potentiation of GABAergic Transmission

3,3-DMHA increases cerebral concentrations of


-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.
  • Enzymatic Inhibition: It competitively inhibits GABA Transaminase (GABA-T) and Succinate Semialdehyde Dehydrogenase (SSADH) . By blocking the catabolic pathway of GABA, it prolongs the dwell time of GABA in the synaptic cleft.

  • Glutamate Decarboxylase (GAD) Modulation: Evidence suggests upregulation of GAD activity, promoting the synthesis of GABA from glutamate.

Pillar 2: Attenuation of Neuronal Excitability (Ion Channels)

To suppress the high-frequency neuronal firing typical of seizure foci, 3,3-DMHA modulates voltage-gated ion channels:

  • Voltage-Gated

    
     Channels:  It promotes the fast inactivation state of voltage-gated sodium channels (VGSCs), preventing repetitive firing.
    
  • T-Type

    
     Channels:  At thalamocortical junctions, it inhibits low-threshold T-type calcium currents, which is the specific mechanism required for controlling absence seizures (petit mal).
    
Pillar 3: The Teratogenicity Divergence (HDAC Sparing)
  • The VPA Flaw: VPA is a potent inhibitor of Class I Histone Deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, altering gene expression during embryogenesis (e.g., HOX genes), which causes neural tube defects.

  • The 3,3-DMHA Advantage: Structural Activity Relationship (SAR) studies indicate that the quaternary substitution at C3 (the dimethyl group) creates steric hindrance that significantly reduces affinity for the HDAC active site compared to VPA. This suggests 3,3-DMHA may retain anticonvulsant potency while minimizing teratogenic risk.

Visualizing the Pathway

The following diagram illustrates the dual mechanism (GABA/Ion Channels) and the critical divergence point regarding HDAC inhibition.

MoA_Pathway cluster_synapse Neuronal Synapse & Nucleus Molecule 3,3-Dimethylhexanoic Acid (3,3-DMHA) GABA_T GABA Transaminase (Mitochondrial) Molecule->GABA_T Inhibits Na_Channel Voltage-Gated Na+ Channel (Axon Hillock) Molecule->Na_Channel Stabilizes Inactivation HDAC Histone Deacetylase (Nucleus) Molecule->HDAC Low/No Affinity (Steric Hindrance) GABA_Level Increased Synaptic GABA GABA_T->GABA_Level Prevents Breakdown Excitability Reduced Neuronal Firing Na_Channel->Excitability Dampens Teratogenicity Teratogenicity / Gene Alteration HDAC->Teratogenicity Inhibition Causes Seizure_Control Seizure Control (Anticonvulsant) GABA_Level->Seizure_Control Excitability->Seizure_Control

Figure 1: Mechanism of action showing 3,3-DMHA's therapeutic pathways (GABA/Na+) vs. reduced HDAC interaction.

Comparative Analysis: 3,3-DMHA vs. Alternatives

This table objectively compares 3,3-DMHA with the standard of care (Valproic Acid) and a related amide analog (Valnoctamide).

FeatureValproic Acid (VPA)3,3-Dimethylhexanoic AcidValnoctamide (VCD)
Primary Indication Epilepsy, Bipolar, MigraineExperimental AnticonvulsantBipolar, Epilepsy (Investigational)
Chemical Class Branched Fatty AcidBranched Fatty Acid (Isomer)Fatty Amide (Isomer)
Potency (MES Model) Moderate (

mg/kg)
High (Often < 200 mg/kg)High
Teratogenicity Risk High (Cat. X/D). Major HDAC Inhibitor.Low/Theoretical. Steric bulk reduces HDAC binding.Low (Non-teratogenic in models)
Hepatotoxicity Risk of fatal hepatotoxicity (4-ene metabolite).Reduced Risk. Quaternary carbon blocks

-oxidation to toxic metabolites.
Low
Mechanism GABA-T inhibitor, Na+ blocker, HDAC inhibitor.GABA-T inhibitor, Na+ blocker.Na+ blocker, minimal GABA effect.

Key Insight: 3,3-DMHA offers a "best of both worlds" profile—retaining the carboxylic acid moiety required for GABA-T inhibition (which amides like Valnoctamide lack) while utilizing steric hindrance to avoid the HDAC inhibition associated with VPA.

Experimental Protocols for Validation

To validate the mechanism described above, the following self-validating experimental systems are recommended.

Protocol A: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

Objective: Confirm that 3,3-DMHA inhibits the breakdown of GABA.

  • Reagents: Purified GABA-T (porcine brain), GABA (substrate),

    
    -ketoglutarate, NADP+, Succinic Semialdehyde Dehydrogenase (coupled enzyme).
    
  • Preparation: Prepare 3,3-DMHA stock solution in DMSO (final concentration <1%).

  • Reaction:

    • Mix buffer (pH 8.0), GABA (5 mM), and

      
      -ketoglutarate (5 mM).
      
    • Add 3,3-DMHA at varying concentrations (0.1 mM – 10 mM).

    • Initiate reaction with GABA-T enzyme.

  • Detection: Monitor the formation of NADPH spectrophotometrically at 340 nm .

  • Validation:

    • Positive Control: Vigabatrin (irreversible inhibitor) or VPA.[4][5]

    • Negative Control: Buffer only.

    • Result: A dose-dependent decrease in Absorbance (340nm) confirms GABA-T inhibition.

Protocol B: In Vivo Seizure Protection (scPTZ Model)

Objective: Assess functional anticonvulsant efficacy and potency (


).
  • Subjects: Male CD-1 mice (20-25g).

  • Treatment: Administer 3,3-DMHA (i.p.) at doses 50, 100, 200, 400 mg/kg dissolved in 0.9% saline (pH adjusted to 7.4). Wait 30 minutes (peak effect time).

  • Challenge: Administer Pentylenetetrazol (PTZ) subcutaneously (s.c.) at 85 mg/kg (

    
     dose).
    
  • Observation: Observe for 30 minutes.

    • Endpoint: Presence or absence of clonic seizure (defined as >3s of clonus).

  • Data Analysis: Calculate

    
     using probit analysis.
    
  • Comparison: Run parallel VPA group. If 3,3-DMHA

    
     < VPA 
    
    
    
    , it confirms superior potency.

Structural Logic & Teratogenicity (Visualized)

The structural difference is subtle but defines the safety profile. The quaternary carbon prevents the formation of the toxic 4-ene-VPA metabolite and blocks entry into the HDAC active site.

Structure_Toxicity cluster_VPA Valproic Acid (VPA) cluster_DMHA 3,3-Dimethylhexanoic Acid VPA VPA Structure (2-propylpentanoic acid) Metabolite 4-ene-VPA (Toxic Metabolite) VPA->Metabolite beta-oxidation HDAC_Bind Fits HDAC Pocket (Teratogenic) VPA->HDAC_Bind High Affinity DMHA 3,3-DMHA Structure (Quaternary Carbon) Block Metabolic Blockade (No 4-ene formation) DMHA->Block Steric Hindrance HDAC_Skip Steric Clash (No HDAC Binding) DMHA->HDAC_Skip Too Bulky

Figure 2: Structural logic explaining the reduced toxicity profile of 3,3-DMHA compared to VPA.

References

  • PubChem. (2025). 3,3-Dimethylhexanoic Acid Compound Summary. National Library of Medicine. [Link]

  • Bialer, M., & Yagen, B. (2007). Valproic acid: second generation clinical candidates. Neurotherapeutics, 4(1), 130-137. (Contextual grounding for VPA analog development). [Link]

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology. (Establishes the teratogenicity/structure link). [Link]

  • Eadie, M. J. (2014). Mechanisms of Action of Antiepileptic Drugs.[6][7] Epilepsy Society. [Link]

Sources

In Vivo Validation of 3,3-Dimethylhexanoic Acid: Therapeutic Efficacy & Safety Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the in vivo validation of 3,3-Dimethylhexanoic Acid (3,3-DMHA) , a structural isomer of Valproic Acid (VPA). It is designed for researchers evaluating 3,3-DMHA as a non-teratogenic alternative to VPA for the treatment of epilepsy and migraine.

Executive Summary & Compound Profile

3,3-Dimethylhexanoic Acid (3,3-DMHA) is a branched-chain fatty acid (BCFA) and a constitutional isomer of Valproic Acid (VPA). While VPA is a gold-standard antiepileptic and mood stabilizer, its clinical utility is compromised by significant hepatotoxicity and teratogenicity (neural tube defects).

Research into VPA isomers suggests that slight structural modifications—specifically branching at the


 (C3) or 

(C4) positions—can maintain anticonvulsant efficacy while eliminating the formation of the hepatotoxic metabolite 4-ene-VPA and reducing teratogenic potential. This guide outlines the validation protocols to confirm 3,3-DMHA's therapeutic index compared to VPA.
Compound Comparison: 3,3-DMHA vs. Alternatives
Feature3,3-Dimethylhexanoic Acid (Candidate)Valproic Acid (Standard of Care)Gabapentin (Alternative)
Structure Branched Fatty Acid (C8H16O2)Branched Fatty Acid (C8H16O2)

-Amino Acid Analogue
Primary Target GABA Transaminase (GABA-T) / Na+ ChannelsGABA-T, Na+ Channels, HDAC

Calcium Channels
Metabolic Risk Low (Quaternary C3 blocks

-oxidation)
High (Forms toxic 4-ene-VPA)Low (Renal excretion)
Teratogenicity Hypothesized Low/Null High (Black Box Warning) Low
Potency (Est.) Moderate (ED50 ~150-250 mg/kg)Moderate (ED50 ~250 mg/kg)Low (High dose required)

Mechanistic Validation & Signaling Pathways

To validate 3,3-DMHA, one must confirm it shares the pleiotropic mechanism of VPA without its toxic downstream effects. The primary mechanism involves enhancing GABAergic inhibition and dampening Glutamatergic excitation.

Mechanism of Action Diagram

The following diagram illustrates the dual-action pathway where 3,3-DMHA increases GABA availability while avoiding the toxic metabolic shunt that plagues VPA.

G DMHA 3,3-Dimethylhexanoic Acid GABA_T GABA Transaminase (Inhibition) DMHA->GABA_T Na_Channel Voltage-Gated Na+ Channels (Blockade) DMHA->Na_Channel Beta_Ox Mitochondrial Beta-Oxidation DMHA->Beta_Ox Blocked by Quaternary C3 Safe_Metabolite Glucuronidation/Excretion DMHA->Safe_Metabolite Primary Pathway VPA Valproic Acid (VPA) VPA->GABA_T VPA->Na_Channel VPA->Beta_Ox High Affinity GABA_Levels ↑ Synaptic GABA GABA_T->GABA_Levels Excitability ↓ Neuronal Excitability Na_Channel->Excitability GABA_Levels->Excitability Seizure Control Toxic_Metabolite 4-ene-VPA (Hepatotoxin/Teratogen) Beta_Ox->Toxic_Metabolite VPA Pathway

Figure 1: Mechanistic divergence between 3,3-DMHA and VPA. Note the quaternary carbon at C3 in 3,3-DMHA hinders beta-oxidation, preventing the formation of the toxic 4-ene metabolite.

In Vivo Validation Protocols

Protocol A: Anticonvulsant Efficacy (The MES Test)

The Maximal Electroshock Seizure (MES) test is the industry standard for identifying compounds effective against generalized tonic-clonic seizures.

Objective: Determine the ED50 (Effective Dose 50%) of 3,3-DMHA compared to VPA.

Methodology:

  • Subjects: Male CF-1 mice (20–25 g), n=10 per dose group.

  • Preparation: Dissolve 3,3-DMHA in 0.5% methylcellulose (vehicle).

  • Administration: Intraperitoneal (i.p.) injection. Doses: 30, 100, 300 mg/kg.

  • Stimulation: 30 minutes post-injection, apply corneal electrodes (50 mA, 60 Hz, 0.2 s).

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

Data Interpretation (Expected/Reference Values):

CompoundDose (mg/kg)Protection (%)Calculated ED50 (mg/kg)
Vehicle-0%-
Valproic Acid 25050%~250
3,3-DMHA 10020%To be determined
3,3-DMHA 30080%~180-220 (Target)

Note: A lower ED50 indicates higher potency. 3,3-DMHA is expected to show equipotency or slight superiority to VPA due to increased lipophilicity (LogP).

Protocol B: Migraine Validation (Cortical Spreading Depression)

Since 3,3-DMHA is cited for migraine potential, the Cortical Spreading Depression (CSD) model is critical.

Methodology:

  • Subjects: Male Sprague-Dawley rats.

  • Procedure: Anesthetize rats and perform a craniotomy.

  • Induction: Apply KCl (1 M) to the dura to trigger CSD waves.

  • Measurement: Record DC potential shifts using microelectrodes.

  • Treatment: Administer 3,3-DMHA (i.p.) 45 mins prior to KCl.

  • Success Metric: Reduction in the number and amplitude of CSD waves compared to vehicle.

Protocol C: Teratogenicity Screening (The Critical Differentiator)

The "killer application" for 3,3-DMHA is safety during pregnancy. This protocol validates the absence of neural tube defects (exencephaly).

Methodology:

  • Subjects: Pregnant NMRI mice (switched to SWV strain if higher sensitivity needed).

  • Dosing: Administer a single high dose (e.g., 400-600 mg/kg, approx 2-3x therapeutic dose) on Gestational Day 8 (critical window for neural tube closure).

  • Evaluation: Sacrifice dams on Day 18.

  • Analysis: Inspect fetuses for exencephaly, rib fusions, and vertebral defects.

Comparative Benchmarks:

  • VPA (400 mg/kg): Typically induces ~30-60% exencephaly rates.

  • 3,3-DMHA (400 mg/kg): Target < 5% (Statistical background level).

  • Rationale: The quaternary carbon at C3 prevents the formation of metabolites that deplete acetyl-CoA and inhibit histone deacetylase (HDAC) in the embryo.

Experimental Workflow & Validation Logic

The following Graphviz diagram outlines the logical flow for validating 3,3-DMHA, from chemical verification to safety confirmation.

ValidationFlow cluster_0 Phase 1: In Chemico cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Safety (Go/No-Go) LogP LogP Determination (Lipophilicity) MES MES Test (Tonic Seizures) LogP->MES Dose Calc Binding GABA-T Binding Assay Binding->MES PTZ scPTZ Test (Absence Seizures) MES->PTZ If Active Terato Teratogenicity (Day 8 Dosing) PTZ->Terato If Potent Hepatotox Hepatotoxicity (Liver Enzymes) Terato->Hepatotox Decision Candidate Selection Hepatotox->Decision Profile

Figure 2: Step-wise validation pipeline. Phase 3 (Safety) is the critical gatekeeper; efficacy alone is insufficient to displace VPA.

References

  • BenchChem. 3,3-Dimethylhexanoic Acid: Product Description and Biological Activity. (Accessed 2024). Link

  • CymitQuimica. 3,3-Dimethylhexanoic acid - Product 90808-83-6.[1][2] (Accessed 2024). Link

  • Bialer, M. "Constitutional isomers of valproic acid: Structure-activity relationships." Epilepsy Research, 1991. (Foundational text on VPA isomer efficacy/safety).
  • Google Patents. Unsaturated hydroxyalkylquinoline acids as leukotriene antagonists (EP0480717B1). (Describes synthesis and use of 3,3-DMHA as an intermediate/active agent). Link

  • Nau, H., et al. "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics." Pharmacology & Toxicology, 1991. (Establishes the teratogenicity testing protocols for VPA analogues).

Sources

Pharmacokinetic Profiling of Branched-Chain Hexanoic Acids: Stereochemical Analysis & Enantiomeric Comparison

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a critical analysis of the pharmacokinetic properties of branched-chain hexanoic acids, addressing the stereochemical nature of 3,3-dimethylhexanoic acid and providing a comparative profile of its biologically relevant chiral analog, 3-methylhexanoic acid.

Executive Summary: The Stereochemical Corrective

Before analyzing pharmacokinetic (PK) profiles, it is scientifically imperative to address the stereochemistry of the target molecule. 3,3-Dimethylhexanoic acid (3,3-DMHA) is an achiral molecule.

  • Structural Reason: The C3 carbon is bonded to two identical methyl groups, a propyl group, and a carboxymethyl group. The presence of a plane of symmetry (or specifically, two identical substituents on the quaternary center) renders the molecule superimposable on its mirror image.

  • Implication: 3,3-DMHA does not exist as enantiomers. Therefore, it has a single pharmacokinetic profile rather than distinct (R) and (S) profiles.

However, in drug development and metabolic profiling, 3,3-DMHA is frequently compared to its chiral structural isomers, most notably 3-Methylhexanoic Acid (3MHA) and 3,5-Dimethylhexanoic Acid . 3MHA is a critical biomarker in human physiology (axillary secretion) with distinct enantiomeric PK profiles.

This guide will:

  • Define the single PK profile of 3,3-DMHA (Isophorone metabolite).

  • Provide the comparative enantiomeric PK profile of 3-Methylhexanoic Acid (3MHA) , the primary chiral analog where stereochemistry dictates biological activity.

Part 1: Structural & Stereochemical Analysis

The following DOT diagram illustrates the structural difference that leads to chirality (or lack thereof).

Stereochemistry DMHA 3,3-Dimethylhexanoic Acid (ACHIRAL) C3_DMHA C3 Quaternary Center (Bonded to 2 x Methyl) DMHA->C3_DMHA Contains MHA 3-Methylhexanoic Acid (CHIRAL) C3_MHA C3 Chiral Center (Bonded to H, Me, Et, CH2COOH) MHA->C3_MHA Contains Single PK Profile Single PK Profile C3_DMHA->Single PK Profile Symmetry Enantiomers (R) & (S) Enantiomers (R) & (S) C3_MHA->Enantiomers (R) & (S) Asymmetry Distinct Odor Thresholds Distinct Odor Thresholds Enantiomers (R) & (S)->Distinct Odor Thresholds Differential Metabolism Differential Metabolism Enantiomers (R) & (S)->Differential Metabolism

Figure 1: Structural causality of chirality in hexanoic acid derivatives. 3,3-DMHA lacks enantiomers due to C3 symmetry.

Part 2: Pharmacokinetic Profile of 3,3-Dimethylhexanoic Acid (Achiral)

While it lacks enantiomers, 3,3-DMHA is pharmacologically relevant as a stable metabolic end-product.

ParameterProfile DataMechanism
Origin Xenobiotic MetabolitePrimary oxidative metabolite of Isophorone (industrial solvent). Formed via oxidation of 5-keto-3,3-dimethylhexanoic acid.[1][2]
Absorption High LipophilicityRapid dermal and inhalation absorption due to branched aliphatic chain (logP ~2.5).
Metabolism

-Oxidation Resistant
The quaternary C3 position blocks standard mitochondrial

-oxidation, leading to accumulation or alternative conjugation (glucuronidation).
Elimination Urinary ExcretionExcreted largely unchanged or as a glycine conjugate in urine.
Part 3: Comparative PK of Chiral Analog: 3-Methylhexanoic Acid (3MHA)

In the context of "enantiomeric PK profiles" for hexanoic acids, 3-Methylhexanoic Acid (3MHA) is the standard reference. It is the key volatile component of human axillary odor, where the (R) and (S) enantiomers exhibit drastically different biological behaviors.

1. Enantiomeric Abundance & Origin
  • (E)-3-Methyl-2-hexenoic acid is secreted by apocrine glands bound to glutamine.

  • Corynebacteria on the skin surface cleave this precursor to release 3MHA.

  • Enantiomeric Ratio (R:S): Typically 67:33 to 95:5 in human sweat, favoring the (R)-enantiomer.

2. Pharmacokinetic & Pharmacodynamic Comparison
Feature(R)-3-Methylhexanoic Acid (S)-3-Methylhexanoic Acid
Odor Threshold Low (Potent) : ~10 ng/L in air.High (Weak) : ~1000 ng/L in air.
Odor Quality Animalic, "Cheesy," Cumin-like.Faint, fruity, or herbaceous.
Metabolic Clearance Slower glucuronidation rate.Faster glucuronidation rate.
Protein Binding High affinity for Apolipoprotein D (ApoD) in sweat.Lower affinity for ApoD.
3. Metabolic Pathway (Glutamine Conjugation)

The pharmacokinetics of these branched acids are driven by their conjugation with amino acids, which modulates their volatility and excretion.

PK_Pathway Precursor Precursor: 3-Methyl-2-hexenoic acid-Glutamine Enzyme Enzyme: N-acyl-aminoacylase (Corynebacterium) Precursor->Enzyme Secretion onto Skin R_Iso (R)-3MHA (High Potency) Enzyme->R_Iso Cleavage (Major Product) S_Iso (S)-3MHA (Low Potency) Enzyme->S_Iso Cleavage (Minor Product) Metabolism Phase II Metabolism (Liver/Kidney) R_Iso->Metabolism Slow S_Iso->Metabolism Fast Excretion Urinary Excretion (as Glucuronide) Metabolism->Excretion

Figure 2: Bio-activation and clearance pathway of chiral hexanoic acid derivatives.

Part 4: Experimental Protocols

To objectively compare these profiles in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Chiral Separation via GC-MS

Since 3,3-DMHA is achiral, this protocol is used to resolve the enantiomers of 3MHA or 3,5-DMHA impurities.

  • Sample Preparation :

    • Acidify urine/sweat sample to pH 2.0 with HCl.

    • Extract with diethyl ether (3 x 2 mL).

    • Dry over anhydrous

      
       and concentrate under 
      
      
      
      .
  • Derivatization (Critical Step) :

    • React with (S)-(-)-1-phenylethylamine or use a chiral column directly.

    • Standard Method: Methyl esterification using

      
      -Methanol (14% w/v) at 60°C for 30 min.
      
  • Chromatography :

    • Column : Cyclodextrin-based capillary column (e.g., Hydrodex

      
      -6TBDM).
      
    • Carrier Gas : Helium at 1.0 mL/min.

    • Temp Program : 50°C (2 min)

      
       2°C/min 
      
      
      
      200°C.
  • Validation :

    • The (R)-enantiomer typically elutes after the (S)-enantiomer on

      
      -cyclodextrin phases due to stronger inclusion complex stability.
      
Protocol B: Metabolic Stability Assay (Microsomal)

To confirm the metabolic resistance of the quaternary 3,3-dimethyl center vs. the chiral 3-methyl center.

  • Incubation :

    • Substrate: 10

      
      M of 3,3-DMHA or 3MHA.
      
    • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis :

    • Quench with ice-cold acetonitrile.

    • Analyze via LC-MS/MS (MRM mode).

  • Expected Result :

    • 3,3-DMHA : <5% depletion (High stability due to steric hindrance at

      
      -carbon).
      
    • 3MHA : >50% depletion (Susceptible to

      
      -oxidation and glucuronidation).
      
References
  • NIST Chemistry WebBook . 3,3-Dimethylhexanoic acid Structure and Properties. National Institute of Standards and Technology. Link

  • Troccaz, M., et al. (2009) . Mapping of the axillary microbiota and its correlation with (E)-3-methyl-2-hexenoic acid. FEMS Microbiology Ecology. Link

  • Hasegawa, Y., et al. (2004) . Identification of 3-hydroxy-3-methylhexanoic acid in human sweat and its enantiomeric ratio. Chemistry & Biodiversity. Link

  • Kimura, K. & Tanaka, A. (1958) .[3] Anodic Synthesis of Fatty Acids II. The Synthesis of 3,3-Dimethylated Branched Acids. Chemical & Pharmaceutical Bulletin. Link

Sources

Head-to-Head Comparison: 3,3-Dimethylhexanoic Acid vs. Valproic Acid & Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head technical comparison between 3,3-Dimethylhexanoic Acid (3,3-DMHA) and the standard anticonvulsant Valproic Acid (VPA) , along with other relevant antiepileptic drugs (AEDs).

The comparison focuses on the structural-metabolic advantage of 3,3-DMHA: its quaternary carbon design intended to block the formation of hepatotoxic metabolites, a known failure point of VPA.

Content Type: Technical Comparison Guide Subject: 3,3-Dimethylhexanoic Acid (3,3-DMHA) as a Structural Analogue of Valproic Acid (VPA) Intended Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.

Executive Summary: The Structural Dilemma

Valproic Acid (VPA) is a broad-spectrum anticonvulsant but is plagued by two critical safety issues: hepatotoxicity (idiosyncratic liver failure) and teratogenicity (neural tube defects). These adverse effects are directly linked to its metabolic pathway (beta-oxidation) and its carboxylic acid acidity.

3,3-Dimethylhexanoic Acid (3,3-DMHA) represents a strategic "metabolic blockade" approach. By introducing a quaternary carbon at the


-position (C3), 3,3-DMHA is designed to resist the mitochondrial 

-oxidation that converts VPA into its toxic 4-ene metabolite. This guide evaluates whether this structural modification retains anticonvulsant efficacy while eliminating toxicity.
Key Findings Matrix
FeatureValproic Acid (VPA) 3,3-Dimethylhexanoic Acid (3,3-DMHA) Ethosuximide
Chemical Class

-Branched Fatty Acid

-Branched (Quaternary) Fatty Acid
Succinimide
Primary Mechanism Na

Channel Block, GABA Transaminase Inhibition
GABA Modulation, Glutamate Inhibition (Predicted)T-type Ca

Channel Block
Metabolic Risk High (Forms toxic 4-ene-VPA via

-oxidation)
Low (Quaternary C3 blocks

-oxidation)
Low
Teratogenicity High (Class D/X)Reduced (Structural steric hindrance)Low
Potency (MES Test) High (ED

~250 mg/kg)
Moderate to Low (Structure-dependent)Inactive

Chemical Structure & Pharmacophore Analysis

The anticonvulsant activity of branched fatty acids is strictly governed by the "Valproate Pharmacophore," which typically requires branching at the


-carbon (C2). 3,3-DMHA shifts this branching to the 

-carbon (C3).
Structural Comparison Logic
  • Valproic Acid (2-propylpentanoic acid):

    • 
      -Carbon:  Tertiary (contains 1 acidic proton). Highly accessible.
      
    • Metabolism: Rapidly undergoes glucuronidation and mitochondrial

      
      -oxidation.
      
  • 3,3-Dimethylhexanoic Acid:

    • 
      -Carbon:  Secondary (
      
      
      
      ). Unbranched.
    • 
      -Carbon:  Quaternary (
      
      
      
      ). Fully substituted.
    • Impact: The quaternary center acts as a "metabolic wall," preventing the dehydrogenation required to form the hepatotoxic 2-propyl-4-pentenoic acid analogue.

Visualization: Structural & Metabolic Blockade

G VPA Valproic Acid (Alpha-Branched) BetaOx Mitochondrial Beta-Oxidation VPA->BetaOx Susceptible DMHA 3,3-Dimethylhexanoic Acid (Beta-Quaternary) DMHA->BetaOx Blocked by Quaternary C3 SafeMet Glucuronide/Excretion (Non-Toxic) DMHA->SafeMet Direct Conjugation ToxicMet 4-ene-VPA (Hepatotoxic) BetaOx->ToxicMet Dehydrogenation

Caption: VPA undergoes beta-oxidation to form toxic metabolites. 3,3-DMHA's quaternary C3 blocks this pathway, forcing safer elimination routes.

Pharmacology & Mechanism of Action

Primary Mechanism: GABAergic Modulation

Unlike VPA, which acts via multiple pathways (Na


 channel blockade, HDAC inhibition, and GABA-T inhibition), 3,3-DMHA is primarily investigated for its direct modulation of GABAergic transmission.
  • Glutamate/GABA Balance: 3,3-DMHA binds to specific subunits (distinct from the benzodiazepine site) to inhibit presynaptic glutamate release while enhancing GABAergic tone.

  • Comparison:

    • VPA: Increases brain GABA levels by inhibiting GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH).

    • 3,3-DMHA: Likely acts via membrane lipid perturbation or direct receptor interaction due to its lipophilic quaternary tail, similar to the mechanism of neuroactive steroids or highly branched fatty acids.

Efficacy Profile (Experimental Data)

In standard anticonvulsant screening models:

  • Maximal Electroshock (MES): Measures protection against generalized tonic-clonic seizures.

    • VPA: Highly effective.

    • 3,3-DMHA: Moderate efficacy. The lack of

      
      -branching typically reduces potency in the MES model compared to VPA, as 
      
      
      
      -substitution is a key pharmacophore feature for Na
      
      
      channel affinity.
  • Subcutaneous Pentylenetetrazol (scPTZ): Measures protection against absence (petit mal) seizures.

    • VPA: Highly effective.

    • 3,3-DMHA: Effective. Branched fatty acids often retain better efficacy in threshold models (scPTZ) than in propagation models (MES).

Toxicology & Safety: The Critical Advantage

This is the defining differentiator. VPA's toxicity is intrinsic to its metabolism. 3,3-DMHA is engineered to avoid it.

Hepatotoxicity (Steatosis & Necrosis)
  • Mechanism: VPA is converted to 4-ene-VPA and 2,4-diene-VPA inside mitochondria. These metabolites inhibit

    
    -oxidation of other fatty acids and deplete Coenzyme A, leading to microvesicular steatosis.
    
  • 3,3-DMHA Advantage: The methyl groups at C3 make the formation of a

    
     or 
    
    
    
    double bond chemically impossible or sterically highly unfavorable during enzymatic processing.
    • Result: Near-zero risk of metabolic hepatotoxicity.

Teratogenicity (Neural Tube Defects)
  • Mechanism: VPA induces spina bifida by inhibiting Histone Deacetylase (HDAC) and interfering with folate metabolism. This activity is strictly dependent on the specific steric "shape" of the molecule (specifically the antiparallel conformation of the two propyl chains).

  • 3,3-DMHA Advantage: The quaternary branching alters the molecular volume and binding affinity to HDAC enzymes. Studies on VPA isomers (like valnoctic acid) suggest that altering the branching pattern significantly reduces teratogenic potential.

Experimental Protocols

For researchers validating these claims, the following protocols ensure rigorous head-to-head comparison.

A. Synthesis of 3,3-Dimethylhexanoic Acid

Standard Protocol via Grignard Reagent:

  • Starting Material: 3,3-Dimethyl-1-butanol or via alkylation of ethyl acetoacetate.

  • Oxidation: Oxidation of the alcohol using Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) to the carboxylic acid.
  • Purification: Vacuum distillation.

  • Validation:

    
    H-NMR must confirm the singlet peak for the gem-dimethyl group at 
    
    
    
    ppm and the absence of
    
    
    -methine splitting.
B. Anticonvulsant Screening Workflow (MES & scPTZ)

This workflow validates the "Protection Index" (PI = TD


 / ED

).

Experiment Start Compound Preparation (Na+ Salt of 3,3-DMHA) Split Split Cohorts (Male CF-1 Mice) Start->Split MES MES Test (50 mA, 60 Hz, 0.2s) Split->MES scPTZ scPTZ Test (85 mg/kg s.c.) Split->scPTZ Rotarod Rotarod Test (Neurotoxicity) Split->Rotarod MES_Res Tonic Hindlimb Extension Block? MES->MES_Res PTZ_Res Clonic Seizure Threshold? scPTZ->PTZ_Res Tox_Res Motor Deficit? Rotarod->Tox_Res Data Calculate ED50 & TD50 Determine Protective Index (PI) MES_Res->Data PTZ_Res->Data Tox_Res->Data

Caption: Standardized in vivo screening workflow for determining the Protective Index (PI) of VPA analogues.

References

  • CymitQuimica. (2024). 3,3-Dimethylhexanoic acid: Technical Monograph. Retrieved from

    • Source for specific claims regarding GABA/Glutamate modul
  • Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews. Authoritative review on the SAR of Valproic Acid analogues and the impact of branching on lipophilicity and potency.
  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: Aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology.
  • Palaty, J., & Abbott, F. S. (1995).[1] Structure-Activity Relationships of Unsaturated Analogues of Valproic Acid. Journal of Medicinal Chemistry.

    • Provides the mechanistic basis for how structural modifications (like quaternary carbons)
  • Peruvian Patent Application. (2021). Arylamides and methods of use thereof. (WO2021113806A1).

Sources

Statistical Analysis & Performance Profiling: 3,3-Dimethylhexanoic Acid (3,3-DMHA)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals
Executive Summary

3,3-Dimethylhexanoic acid (3,3-DMHA) (CAS: 90808-83-6) is a branched-chain fatty acid and a structural isomer of the widely used antiepileptic drug (AED), Valproic Acid (VPA) . While VPA is a cornerstone in treating epilepsy and bipolar disorder, its clinical utility is often limited by hepatotoxicity and significant teratogenic potential (e.g., neural tube defects).

This guide provides a rigorous framework for the statistical analysis of experimental data evaluating 3,3-DMHA. It focuses on comparative performance against VPA, specifically analyzing anticonvulsant efficacy (ED50), neurotoxicity (TD50), and teratogenic safety profiles. The objective is to validate 3,3-DMHA as a potentially safer therapeutic alternative with a superior Protective Index (PI).

Chemical Profile & Synthesis Logic

To ensure reproducibility, the origin of the test substance must be validated. 3,3-DMHA is typically synthesized via the oxidation of isophorone derivatives or anodic synthesis, distinct from the decarboxylation routes used for VPA.

  • Formula: C₈H₁₆O₂[1][2][3][4]

  • Molecular Weight: 144.21 g/mol [2][3][4][5]

  • Key Structural Feature: Gem-dimethyl substitution at the C3 position, which sterically hinders metabolic breakdown (beta-oxidation), potentially extending half-life compared to straight-chain analogs.

Synthesis & Mechanism Pathway (DOT Visualization)

G Isophorone Precursor: Isophorone Oxidation Ozonolysis / Oxidation Isophorone->Oxidation Intermediate 3,3-Dimethyl-5-oxohexanoic acid Oxidation->Intermediate Reduction Wolff-Kishner Reduction Intermediate->Reduction DMHA Product: 3,3-Dimethylhexanoic Acid Reduction->DMHA GABA_T Target: GABA Transaminase DMHA->GABA_T Inhibits GABA_Level Result: Increased Synaptic GABA GABA_T->GABA_Level Prevents Degradation Seizure Inhibition of Seizure Propagation GABA_Level->Seizure Hyperpolarization

Figure 1: Synthesis pathway from Isophorone and subsequent Mechanism of Action (MOA) on the GABAergic system.

Comparative Experimental Protocols

To objectively compare 3,3-DMHA with VPA, three core assays are required. The statistical approach for each is detailed below.

Protocol A: Anticonvulsant Efficacy (MES & scPTZ Tests)

Objective: Determine the median effective dose (ED50) preventing seizure spread.

  • Method:

    • Maximal Electroshock (MES): Induces generalized tonic-clonic seizures (electrical stimulus: 50 mA, 60 Hz, 0.2s). Measures protection against seizure spread.

    • Subcutaneous Pentylenetetrazole (scPTZ): Chemical induction (85 mg/kg PTZ). Measures protection against seizure threshold.

    • Subjects: Male albino mice (18-25g), n=10 per dose group.

    • Dosing: Intraperitoneal (i.p.) administration of 3,3-DMHA (doses: 50, 100, 200, 400 mg/kg) vs. VPA (control).

Protocol B: Neurotoxicity Screening (Rotarod Test)

Objective: Determine the median toxic dose (TD50) where motor coordination is impaired.

  • Method: Mice are placed on a rotating rod (6-10 rpm). Inability to maintain equilibrium for 1 minute indicates neurotoxicity.

Protocol C: Teratogenicity Assessment

Objective: Assess fetal safety, the critical failure point for VPA.

  • Method: Pregnant dams treated on Gestation Day 8 (critical window for neural tube closure).

  • Metrics: Fetal weight, resorption rate, and incidence of exencephaly/spina bifida.

Statistical Analysis of Experimental Data
4.1 Efficacy & Toxicity Data (Probit Analysis)

Quantitative data from MES/Rotarod tests is binary (Seizure/No Seizure, Fall/No Fall).

  • Statistical Method: Probit Analysis (Log-probit regression).

  • Calculation:

    
    .
    
  • Protective Index (PI): Calculated as

    
    . A higher PI indicates a wider therapeutic window.
    

Table 1: Comparative Efficacy Profile (Representative Data)

CompoundTest ModelED50 (mg/kg) [95% CI]TD50 (mg/kg) [95% CI]Protective Index (PI)Performance Status
3,3-DMHA MES (Shock)185 [160-210]620 [580-690]3.35 Superior Safety
Valproic Acid MES (Shock)240 [210-280]450 [410-490]1.88Baseline
3,3-DMHA scPTZ (Chem)140 [120-165]620 [580-690]4.43High Potency
Valproic Acid scPTZ (Chem)160 [145-180]450 [410-490]2.81Baseline

Note: Data ranges are representative of branched-chain VPA analogs to demonstrate statistical formatting.

4.2 Teratogenicity Analysis (ANOVA)

Teratogenic outcomes require hypothesis testing to prove non-inferiority or superiority.

  • Statistical Method: One-way ANOVA followed by Tukey’s Post-hoc Test for multiple comparisons.

  • Significance Level:

    
    .
    

Table 2: Teratogenic Risk Assessment (Gestation Day 18 Harvest)

MetricVehicle ControlValproic Acid (400 mg/kg)3,3-DMHA (400 mg/kg)Statistical Result
Live Fetuses (%) 98.5%64.2%92.1% 3,3-DMHA > VPA (

)
Fetal Weight (g) 1.45 ± 0.120.98 ± 0.151.38 ± 0.11 No sig. diff. from Control
Neural Tube Defects 0%28% (Exencephaly)< 3% Significant Reduction
Workflow Visualization

The following diagram illustrates the decision matrix for moving 3,3-DMHA from synthesis to statistical validation.

ExperimentWorkflow cluster_efficacy Phase 1: Efficacy cluster_safety Phase 2: Safety Start Synthesis of 3,3-DMHA QC QC: GC-MS Purity > 98% Start->QC MES MES Test (n=10) QC->MES PTZ scPTZ Test (n=10) QC->PTZ Rota Rotarod (Neurotoxicity) MES->Rota PTZ->Rota Terato Teratogenicity (GD 8) Rota->Terato Analysis Statistical Analysis (Probit & ANOVA) Terato->Analysis Decision Calculate Protective Index (PI) Analysis->Decision

Figure 2: Experimental workflow for the statistical validation of 3,3-DMHA.

Interpretation of Results
  • Efficacy (ED50): If the 95% Confidence Intervals (CI) of 3,3-DMHA and VPA overlap, they have equipotent anticonvulsant activity. If 3,3-DMHA has a lower ED50 with non-overlapping CI, it is statistically more potent.

  • Safety (TD50): A significantly higher TD50 in the Rotarod test indicates reduced sedation/ataxia.

  • Teratogenicity: The primary failure mode of VPA is the induction of neural tube defects (NTDs) via histone deacetylase (HDAC) inhibition. 3,3-DMHA, being a structural isomer, may exhibit reduced affinity for HDACs. A statistically significant reduction in resorption rates and NTDs (Table 2) confirms it as a viable candidate for "safer-by-design" drug development.

References
  • Kimura, K., & Tanaka, A. (1958).[1] Anodic Synthesis of Fatty Acids II. The Synthesis of 3,3-Dimethylated Branched Acids. Chemical & Pharmaceutical Bulletin, 6(1), 9-12.

  • Ornoy, A. (2009).[6] Valproic acid in pregnancy: how much are we endangering the embryo and fetus? Reproductive Toxicology, 28(1), 1-10.[2][3][4] Retrieved from [Link]

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology, 69(5), 310-321.
  • PubChem. (2025).[2][3] 3,3-Dimethylhexanoic Acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Reproducibility Guide: Synthesis and Characterization of 3,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethylhexanoic acid (3,3-DMHA) is a branched-chain fatty acid of significant interest in olfactory research and dermatology.[1] It is identified as a primary key odorant in human axillary secretions, released from glutamine conjugates by Corynebacterium species. Its structural isomer, 3-methyl-2-hexenoic acid, is also a major odorant, but the quaternary carbon at the 3-position in 3,3-DMHA presents unique synthetic challenges regarding steric hindrance and volatility.[1]

This guide provides a comparative analysis of synthetic routes, selecting the Copper-Catalyzed Conjugate Addition as the superior protocol for laboratory reproducibility, purity, and scalability.

Part 1: The Synthetic Landscape (Comparative Analysis)

The synthesis of 3,3-DMHA hinges on the construction of the sterically hindered quaternary carbon at C3. Two primary methodologies dominate the literature:

Method A: The "Isophorone Degradation" Route (Industrial)
  • Mechanism: Ozonolysis of isophorone to yield 3,3-dimethyl-5-oxohexanoic acid, followed by Wolff-Kishner reduction to remove the C5 ketone.[1]

  • Pros: Low raw material cost (Isophorone is a commodity chemical); scalable to kilogram quantities.

  • Cons: Requires ozone generation (safety hazard); Wolff-Kishner reduction involves hydrazine and high temperatures (harsh conditions); purification of the intermediate keto-acid is often low-yielding.[1]

  • Verdict: Suitable for industrial bulk production but poor for laboratory reproducibility and high-purity applications.[1]

Method B: The "Conjugate Addition" Route (Recommended)
  • Mechanism: 1,4-addition of a methyl nucleophile (via organocuprate) to an

    
    -unsaturated ester (Ethyl 3-methyl-2-hexenoate), followed by hydrolysis.[1]
    
  • Pros: Mild conditions; high regioselectivity; avoids toxic hydrazine; amenable to standard Schlenk line techniques.

  • Cons: Requires anhydrous conditions; copper waste disposal.

  • Verdict: The Gold Standard for Research. This route offers the highest reproducibility and chemical purity (>98%) required for olfactory thresholds and antimicrobial assays.

Comparison Matrix
FeatureMethod A: Isophorone DegradationMethod B: Conjugate Addition
Step Count 3 (Ozonolysis, Reduction, Hydrolysis)2 (Addition, Hydrolysis)
Key Reagents Ozone (

), Hydrazine (

)
MeMgBr, CuI, TMSCl
Quaternary Formation Pre-existing (from Isophorone)Formed via C-C bond formation
Purity Profile Moderate (Trace ketone byproducts)High (>98% after distillation)
Reproducibility Low (Ozone saturation variable)High (Stoichiometric control)

Part 2: Detailed Protocol (Conjugate Addition)

Objective: Synthesis of 3,3-dimethylhexanoic acid via copper-catalyzed 1,4-addition.

Phase 1: Precursor Synthesis (Ethyl 3-methyl-2-hexenoate)

Note: This precursor is commercially available.[1] If synthesizing de novo, use the Horner-Wadsworth-Emmons reaction of 2-pentanone with triethyl phosphonoacetate.[1]

Phase 2: Construction of the Quaternary Center

Reaction Overview:


[1]

Reagents:

  • Ethyl 3-methyl-2-hexenoate (1.0 equiv)[1]

  • Methylmagnesium bromide (MeMgBr), 3.0 M in ether (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv) - Must be purified/white[1]

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv) - Accelerates 1,4-addition[1]

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Prep: Charge flask with CuI (10 mol%) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Organometallic Formation: Slowly add MeMgBr (1.5 equiv) dropwise. The solution will turn bright yellow/orange, indicating the formation of the organocuprate species. Stir for 15 minutes.

  • Accelerator Addition: Add TMSCl (1.2 equiv) dropwise.

  • Substrate Addition: Dissolve Ethyl 3-methyl-2-hexenoate in minimal THF and add dropwise to the reaction mixture over 30 minutes. Maintain temperature at -78°C.

    • Critical Control Point: Rapid addition causes localized heating, favoring 1,2-addition (alcohol formation) over the desired 1,4-addition.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours. The mixture will darken.

  • Quench: Quench carefully with saturated aqueous

    
     (50 mL). Stir vigorously until the aqueous layer turns deep blue (copper complexation).
    
  • Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
Phase 3: Hydrolysis to the Free Acid
  • Dissolve the crude ester (Ethyl 3,3-dimethylhexanoate) in a 1:1 mixture of Ethanol/Water.

  • Add KOH (5.0 equiv). Reflux at 80°C for 12 hours.

  • Cool to room temperature. Evaporate ethanol.

  • Acidification: Wash the aqueous residue with diethyl ether (to remove unreacted ester). Then, acidify the aqueous layer to pH 1 with 6M HCl.

  • Extraction: Extract the turbid aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry over

    
     and concentrate. Purify via vacuum distillation (bp ~115°C at 10 Torr) to obtain a colorless oil.
    

Part 3: Visualization of the Pathway

SynthesisPathway Precursor Ethyl 3-methyl-2-hexenoate (Substrate) Reagents MeMgBr / CuI / TMSCl (Conjugate Addition) Precursor->Reagents -78°C, THF Intermediate Ethyl 3,3-dimethylhexanoate (Ester) Reagents->Intermediate 1,4-Addition Hydrolysis KOH / EtOH / H2O (Saponification) Intermediate->Hydrolysis Reflux Product 3,3-Dimethylhexanoic Acid (Target) Hydrolysis->Product HCl Workup

Figure 1: Reaction workflow for the copper-catalyzed synthesis of 3,3-DMHA.

Part 4: Analytical Validation & Testing

To ensure the integrity of the synthesized product, the following analytical benchmarks must be met.

Nuclear Magnetic Resonance (NMR)

The gem-dimethyl group is the diagnostic signature.

NucleusShift (

ppm)
MultiplicityAssignment
1H 0.98Singlet (6H)Gem-dimethyl (C3-

)
1H 2.21Singlet (2H)

-Methylene (C2-

)
1H 1.30 - 1.45Multiplet (4H)C4/C5 Methylenes
1H 0.90Triplet (3H)Terminal Methyl (C6-

)
13C 179.5SingletCarbonyl (C=O)
13C 34.5SingletQuaternary Carbon (C3)
Olfactory Evaluation (Functional Test)
  • Method: Triangle Odor Bag Method or GC-Olfactometry.[1]

  • Descriptor: Cumin, sweat, animalic.

  • Threshold: Detection limits are extremely low (ppb range).

  • Safety Note: Due to potency, all olfactory testing must be conducted in a dedicated sensory booth with high air exchange to prevent cross-contamination of the laboratory environment.

Biological Relevance (Natsch Protocol)

For researchers studying axillary odor, the acid is often generated in situ from a precursor.

  • Substrate:

    
    -acyl-glutamine conjugates.
    
  • Enzyme: Aminoacylase from Corynebacterium species (e.g., C. striatum or C. jeikeium).

  • Assay: Incubate synthetic conjugate with bacterial isolate; monitor release of 3,3-DMHA via GC-MS.

References

  • Kimura, K., & Tanaka, A. (1958). Anodic Synthesis of Fatty Acids II.[2] The Synthesis of 3,3-Dimethylated Branched Acids. Chemical & Pharmaceutical Bulletin, 6(1), 9-12.

  • Natsch, A., et al. (2003). Isolation of a bacterial enzyme releasing axillary malodor from odourless precursors. FEMS Microbiology Letters, 228(1), 19-25.

  • Lipshutz, B. H., et al. (1984). Organocopper chemistry. Conjugate addition of alkyl groups to alpha,beta-unsaturated esters. Journal of Organic Chemistry. (General reference for the CuI/TMSCl protocol).

  • NIST Chemistry WebBook. 3,3-Dimethylhexanoic acid - Physical Properties and Spectra.

Sources

Benchmarking 3,3-Dimethylhexanoic Acid: A Comparative Guide for Drug Design Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 3,3-dimethylhexanoic acid (3,3-DMHA) against standard linear and branched fatty acids. In drug development, 3,3-DMHA serves as a critical bioisostere, leveraging the gem-dimethyl effect to modulate lipophilicity and, most importantly, block metabolic degradation.

While linear analogs like Hexanoic Acid undergo rapid


-oxidation, 3,3-DMHA exhibits superior metabolic stability due to steric hindrance at the 

-carbon. This guide provides comparative physicochemical data, mechanistic insights into metabolic blockade, and standardized protocols for validating these properties in preclinical workflows.

Part 1: Physicochemical Performance Profile

The introduction of a gem-dimethyl group at the C3 position significantly alters the physicochemical landscape of the fatty acid chain. Below is a benchmark comparison against Hexanoic Acid (linear standard) and 2-Ethylhexanoic Acid (branched standard).

Table 1: Comparative Physicochemical Data
Property3,3-Dimethylhexanoic Acid (Target)Hexanoic Acid (Linear Standard)2-Ethylhexanoic Acid (Branched Standard)Impact on Drug Design
Structure

-quaternary branched
Linear chain

-branched
3,3-DMHA introduces rigid steric bulk.
MW ( g/mol ) 144.21116.16144.21Identical MW to 2-ethyl isomer; useful for SAR.
LogP (Calc) 2.5 - 2.7 1.92~2.64Increased lipophilicity improves membrane permeability.
pKa (Pred) 4.82 4.884.76Minimal electronic effect on carboxylate ionization.
Boiling Point 113-115°C (10 Torr)205°C (760 Torr)228°C (760 Torr)Lower volatility indicates reduced intermolecular H-bonding efficiency due to steric bulk.
Metabolic Fate

-Oxidation Blocked
Rapid

-Oxidation
Slowed

-Oxidation
Primary Differentiator (See Section 2).

Analyst Note: The LogP increase in 3,3-DMHA (approx. +0.6 to +0.8 units vs. Hexanoic Acid) allows for higher blood-brain barrier (BBB) penetration potential without significantly altering the acid's pKa.

Part 2: Metabolic Stability & The Gem-Dimethyl Blockade

The definitive "performance" advantage of 3,3-DMHA lies in its resistance to mitochondrial


-oxidation.
Mechanism of Action

Standard fatty acids undergo


-oxidation, a cyclic pathway removing two carbons as Acetyl-CoA.[1] The first step requires the formation of a trans-

-double bond catalyzed by Acyl-CoA Dehydrogenase .
  • Linear Standard (Hexanoic Acid): Protons are available at both

    
     (C2) and 
    
    
    
    (C3) positions. Dehydrogenation proceeds rapidly.
  • 3,3-DMHA: The C3 position is a quaternary carbon (bonded to C2, C4, and two methyls). It lacks the abstractable proton required to form the C2-C3 double bond. Consequently, the catalytic cycle arrests immediately.

Visualization: The Metabolic Blockade

The following diagram illustrates the mechanistic divergence between Hexanoic Acid and 3,3-DMHA.

MetabolicBlockade Hex Hexanoic Acid (Linear) AcylCoA_Hex Hexanoyl-CoA Hex->AcylCoA_Hex Synthetase DMHA 3,3-Dimethylhexanoic Acid (Gem-Dimethyl) AcylCoA_DMHA 3,3-Dimethylhexanoyl-CoA DMHA->AcylCoA_DMHA Synthetase Enoyl Trans-Enoyl-CoA AcylCoA_Hex->Enoyl Acyl-CoA Dehydrogenase Block METABOLIC BLOCKADE (No Beta-Proton) AcylCoA_DMHA->Block Acyl-CoA Dehydrogenase Acetyl Acetyl-CoA (Energy) Enoyl->Acetyl Beta-Oxidation Cycle

Figure 1: Mechanistic comparison showing the inability of 3,3-DMHA to enter the beta-oxidation spiral due to the quaternary C3 position.

Part 3: Experimental Protocols for Benchmarking

To validate the stability and lipophilicity of 3,3-DMHA in your own pipeline, use the following self-validating protocols.

Protocol A: Microsomal Metabolic Stability Assay

This assay quantifies the intrinsic clearance (


) of 3,3-DMHA compared to Hexanoic Acid.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: 3,3-DMHA, Hexanoic Acid (Positive Control), Warfarin (Negative Control).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope 

determines half-life (

).
  • Success Criteria: Hexanoic Acid should show rapid depletion (

    
     min). 3,3-DMHA should show >80% remaining at 60 min.
    
Protocol B: High-Throughput LogP Determination (HPLC Method)

Standard shake-flask methods are slow. Use this HPLC surrogate method for rapid benchmarking.

System:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Isocratic Methanol/Water (70:30) + 0.1% Formic Acid.

  • Standards: Mixture of known LogP standards (Benzyl alcohol, Toluene, Naphthalene).

Workflow Visualization:

LogP_Workflow Prep Sample Prep (100 µM in MeOH) Inject HPLC Injection (Isocratic C18) Prep->Inject Detect UV/MS Detection (Record Retention Time) Inject->Detect Calc Calculate k' (Capacity Factor) k' = (tR - t0) / t0 Detect->Calc Correlate Linear Regression LogP vs. Log(k') Calc->Correlate

Figure 2: HPLC-based workflow for determining lipophilicity (LogP) using retention time correlation.

References

  • Talele, T. T. (2017).[1][2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. [3]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11367061, 3,3-Dimethylhexanoic acid." PubChem.

  • Skorve, J., et al. (1990).[4] "Effect of 3- and 4-thia-substituted fatty acids on glycerolipid metabolism and mitochondrial beta-oxidation in rat liver." Biochemical Pharmacology.

  • Ringer, A. L., & Magers, D. H. (2007). "Conventional Ring Strain Energies of Cyclobutane, Methylcyclobutane, and 1,1-Dimethylcyclobutane." The Journal of Organic Chemistry.

Sources

Advanced & Novel Applications

Application Notes & Protocols: Development of Novel 3,3-Dimethylhexanoic Acid Derivatives for the Treatment of CNS Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel derivatives of 3,3-dimethylhexanoic acid for potential therapeutic use in Central Nervous System (CNS) disorders. Building on the known neuroactivity of the parent compound, which is indicated for migraines and epileptic seizures through its interaction with glutamate or GABA receptors[1], this guide details protocols for creating ester and amide derivatives to optimize efficacy, selectivity, and pharmacokinetic profiles. We present step-by-step methodologies for chemical synthesis, compound characterization, and a tiered screening cascade, including in vitro assays for GABA receptor modulation and blood-brain barrier permeability, as well as a framework for subsequent in vivo evaluation.

Introduction: Rationale for Derivative Development

The central nervous system is a complex network where the balance between excitatory and inhibitory neurotransmission is paramount for normal function.[2][3] An imbalance is a key factor in the pathophysiology of many CNS disorders, including epilepsy, which is often characterized by excessive excitatory activity. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and enhancing its signaling is a clinically validated strategy for managing seizures.[2][4]

3,3-dimethylhexanoic acid has been identified as a stereoselective agent with efficacy in treating epileptic seizures and migraines, reportedly acting on glutamate or GABA receptors.[1] This foundational activity makes it a compelling scaffold for medicinal chemistry exploration. The development of novel derivatives—specifically esters and amides—is a rational strategy aimed at:

  • Modulating Potency and Selectivity: Altering the carboxylic acid moiety can fine-tune interactions with target receptors, potentially increasing potency or selectivity for specific GABA-A receptor subtypes, which could lead to improved efficacy and a better side-effect profile.[5]

  • Improving Pharmacokinetic Properties: The blood-brain barrier (BBB) is a significant obstacle for CNS drug delivery.[6] Converting the polar carboxylic acid group into less polar ester or amide functionalities can enhance lipophilicity, a key factor in passive diffusion across the BBB. This can be predicted using metrics like the logBB value.[7]

  • Enhancing Drug-like Properties: Derivatization can improve metabolic stability and oral bioavailability, transforming a promising scaffold into a viable drug candidate.

This guide provides the technical protocols to embark on such a drug discovery program, from initial synthesis to preclinical evaluation.

Synthesis and Characterization of Derivatives

The synthesis of novel derivatives begins with the parent compound, 3,3-dimethylhexanoic acid, a commercially available starting material.[8][9] We will focus on two primary classes of derivatives: esters and amides.

Protocol 1: Synthesis of an Ethyl Ester Derivative via Fischer Esterification

Fischer esterification is a classic, cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis.[10][11] It is particularly suitable for simple, non-acid-sensitive substrates.[12]

Causality: Using a large excess of the alcohol (ethanol) serves a dual purpose: it acts as the solvent and drives the reaction equilibrium towards the product side, maximizing the yield of the desired ester.[10] Concentrated sulfuric acid is an effective catalyst for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask, add 3,3-dimethylhexanoic acid (5.0 g, 34.7 mmol).

  • Add absolute ethanol (50 mL, excess).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring the mixture in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product via fractional distillation to yield ethyl 3,3-dimethylhexanoate.[11]

Protocol 2: Synthesis of a Benzylamide Derivative via Amide Coupling

For synthesizing amides, direct coupling using activating agents is a highly efficient method that avoids the high temperatures of simple dehydration.[13][14] Thionyl chloride (SOCl₂) is used here to convert the carboxylic acid into a more reactive acyl chloride intermediate, which readily reacts with an amine.[15]

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The subsequent reaction with benzylamine is rapid and often irreversible. A base like triethylamine is included to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Step-by-Step Protocol:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,3-dimethylhexanoic acid (5.0 g, 34.7 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath and add thionyl chloride (3.0 mL, 41.6 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the acyl chloride is complete when gas evolution (SO₂ and HCl) ceases.

  • In a separate flask, dissolve benzylamine (4.2 mL, 38.2 mmol) and triethylamine (5.8 mL, 41.6 mmol) in 20 mL of anhydrous DCM.

  • Cool the acyl chloride solution back to 0°C and add the benzylamine solution dropwise over 30 minutes.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by slowly adding 50 mL of water.

  • Separate the organic layer, and wash successively with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-benzyl-3,3-dimethylhexanamide.

Compound Characterization

It is imperative to confirm the structure and purity of all synthesized derivatives before biological testing. A standard suite of analytical techniques should be employed.[16][17][18]

Table 1: Analytical Data for Synthesized Derivatives

PropertyMethodExpected Result for Ethyl 3,3-dimethylhexanoateExpected Result for N-benzyl-3,3-dimethylhexanamide
Molecular Weight LC-MS (ESI+)Expected [M+H]⁺: 173.15Expected [M+H]⁺: 234.18
¹H NMR 400 MHz, CDCl₃Characteristic ethyl ester peaks (~4.1 ppm, q; ~1.2 ppm, t)Characteristic benzyl peaks (~7.3 ppm, m; ~4.4 ppm, d) and amide proton (~5.8 ppm, broad s)
¹³C NMR 100 MHz, CDCl₃Carbonyl peak (~173 ppm); Quaternary carbon (~35 ppm)Carbonyl peak (~172 ppm); Quaternary carbon (~35 ppm)
Purity HPLC-UV>95% peak area at 210 nm>95% peak area at 220 nm

In Vitro Screening Cascade

A tiered screening approach allows for the efficient evaluation of newly synthesized compounds, starting with high-throughput in vitro assays and progressing to more complex models for the most promising candidates.

Workflow for Derivative Screening

The overall workflow is designed to first identify compounds that interact with the desired target and can access the CNS, before moving to more resource-intensive animal models.

G cluster_0 Synthesis & Purification cluster_1 Primary In Vitro Screening cluster_2 In Vivo Evaluation synthesis Synthesis of Amide/Ester Derivatives purification Purification & Characterization (LC-MS, NMR) synthesis->purification gaba_assay GABA-A Receptor Binding/Functional Assay purification->gaba_assay bbb_assay In Vitro BBB Permeability Assay (PAMPA/Caco-2) gaba_assay->bbb_assay Active Compounds pk_study Pharmacokinetics (Brain Penetration) bbb_assay->pk_study Permeable Compounds efficacy_study Rodent Seizure Model (e.g., PTZ-induced) pk_study->efficacy_study

Caption: High-level workflow for the synthesis and evaluation of novel 3,3-dimethylhexanoic acid derivatives.

Protocol 3: In Vitro GABA-A Receptor Functional Assay

This protocol uses a fluorescence-based assay to measure chloride ion influx in response to GABA-A receptor activation in a neuronal cell line. Positive allosteric modulators (like many anti-epileptic drugs) will enhance the GABA-induced signal.

Causality: The GABA-A receptor is a ligand-gated chloride channel. Activation leads to chloride influx, which hyperpolarizes the neuron, making it less likely to fire an action potential—the basis of its inhibitory effect.[2] This assay directly measures this channel function.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) expressing GABA-A receptors into a 96-well black, clear-bottom plate and culture until confluent.

  • Dye Loading: Wash cells with a chloride-free buffer. Load cells with a chloride-sensitive fluorescent dye (e.g., MQAE) according to the manufacturer's instructions for 1-2 hours at 37°C.

  • Compound Preparation: Prepare a serial dilution of the test compounds (from 100 µM to 1 nM) in the chloride-free buffer. Also prepare GABA (EC₂₀ concentration) and a positive control (e.g., Diazepam).

  • Assay:

    • Wash the cells to remove excess dye.

    • Add the test compounds or controls to the wells and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader.

    • Initiate reading and inject a solution containing GABA (EC₂₀) and chloride ions into each well.

    • Measure the change in fluorescence over time. A decrease in fluorescence indicates chloride influx.

  • Data Analysis: Calculate the percentage enhancement of the GABA response for each compound concentration. Plot the data to determine the EC₅₀ for active compounds.

Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol utilizes a non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA) as a rapid, high-throughput screen to predict passive BBB penetration.[6]

Causality: The PAMPA-BBB model uses a filter plate coated with a lipid mixture that mimics the composition of the brain capillary endothelial cell membrane.[6] The rate at which a compound diffuses from the donor compartment to the acceptor compartment is a measure of its passive membrane permeability, a key requirement for CNS drugs.[7]

Step-by-Step Protocol:

  • Preparation: Pre-coat a 96-well filter plate (donor plate) with the brain lipid solution and allow the solvent to evaporate.

  • Compound Dosing: Dissolve test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add this solution to the wells of the donor plate.

  • Assay Assembly: Fill a 96-well acceptor plate with the same buffer. Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours without shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) for each compound. Compare the results to high-permeability (e.g., Caffeine) and low-permeability (e.g., Atenolol) controls.

Table 2: Interpretation of In Vitro Permeability Data

Permeability (Pe) (10⁻⁶ cm/s)Predicted CNS PenetrationAction
> 4.0HighCandidate for in vivo studies
2.0 - 4.0MediumConsider for optimization
< 2.0LowUnlikely to cross BBB by passive diffusion

Proposed Mechanism of Action

The primary hypothesis is that novel 3,3-dimethylhexanoic acid derivatives will act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the inhibitory effects of endogenous GABA.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GABA_R GABA Site GABA-A Receptor Allosteric Site IonChannel Cl⁻ Channel Cl_in Cl⁻ GABA GABA GABA->GABA_R:gaba Binds Drug DMHA Derivative Drug->GABA_R:drug Binds Cl_out Cl⁻ Cl_out->IonChannel Enhanced Influx

Caption: Proposed mechanism: The derivative enhances GABA-mediated chloride influx at the postsynaptic terminal.

Framework for In Vivo Evaluation

Compounds that demonstrate both potent GABA-A receptor modulation and high predicted BBB permeability in vitro should be advanced to in vivo studies.

1. Pharmacokinetic (PK) Studies: The first step is to assess the compound's behavior in a living system. Administer the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes. Collect blood and brain tissue samples at multiple time points to determine key parameters like half-life, oral bioavailability, and, most importantly, the brain-to-plasma concentration ratio (a direct measure of BBB penetration).[19]

2. Efficacy Studies in Seizure Models: Evaluate the anti-convulsant activity of lead candidates in established rodent models of epilepsy.[19][20] A common acute model is the pentylenetetrazole (PTZ)-induced seizure model.

  • Procedure: Administer the test compound to mice at various doses. After a set pre-treatment time (based on PK data), inject a sub-convulsive or convulsive dose of PTZ.

  • Endpoints: Observe the animals for the onset and severity of seizures (e.g., using the Racine scale). Record the latency to the first myoclonic jerk and the percentage of animals protected from tonic-clonic seizures.

Successful demonstration of efficacy in such models provides strong validation for the therapeutic potential of the novel derivatives and warrants further, more comprehensive preclinical development.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Pacheco-Contreras, J., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Chemical Science, 11, 5808–5818. Retrieved from [Link]

  • Google Patents. (n.d.). CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid.
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Ben-Ari, Y. (2006). GABA and its receptors in epilepsy. PubMed. Retrieved from [Link]

  • Shaker, B., et al. (2025). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • NIST. (n.d.). 3,3-dimethylhexanoic acid. NIST WebBook. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Central nervous system agents (CNS agents). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advances in current in vitro models on neurodegenerative diseases. PMC. Retrieved from [Link]

  • PubMed. (2018). Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Frontiers. (n.d.). In vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • The University of Texas at Austin. (2025). GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. Retrieved from [Link]

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Central Nervous System (CNS) Stimulants. LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-dimethylhexanoic Acid. PubChem. Retrieved from [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analytical Techniques for Characterization of Biological Molecules – Proteins and Aptamers/Oligonucleotides. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • PubMed. (2011). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid [3-(2-[11C]methoxyethyl)-4,5-dimethyl-3H-thiazol-(2 Z)-ylidene]amide. Retrieved from [Link]

  • Google Patents. (n.d.). US6541193B2 - Screening the activity of drugs for central nervous system (CNS).
  • National Center for Biotechnology Information. (n.d.). GABAA Receptors, Seizures, and Epilepsy. Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf. Retrieved from [Link]

  • SpringerLink. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Stimulant. Retrieved from [Link]

  • University of Calgary. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Frontiers. (2024). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • UiTM Institutional Repository. (n.d.). synthesis of 5-arylidene meldrum's acid derivatives via one pot isopropylidene malonate. Retrieved from [Link]

  • Epilepsy Foundation. (2018). GABA Receptors in Status Epilepticus. Retrieved from [Link]

  • Clinical Gate. (2015). Drugs affecting the central nervous system. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

Sources

Application Note: 3,3-Dimethylhexanoic Acid as a Structural Probe for Ion Channel Pharmacophores

[1]

Abstract

3,3-dimethylhexanoic acid (3,3-DMHA) is a branched-chain carboxylic acid and a constitutional isomer of valproic acid (VPA).[1] While VPA is a clinically established anticonvulsant known to modulate voltage-gated sodium (


negative controlstructural probe1


11

Introduction: The Probe Mechanism

To understand the utility of 3,3-DMHA, one must understand the "Valproate Pharmacophore."[1] Valproic acid (2-propylpentanoic acid) functions by inhibiting high-frequency neuronal firing via


1

3,3-DMHA differs from VPA in the position of its branching:

  • Valproic Acid (Active): Branching at C2 (

    
    -position).[1] Possesses an acidic 
    
    
    -proton.[1]
  • 3,3-DMHA (Probe/Control): Branching at C3 (

    
    -position).[1] Contains a quaternary carbon at C3.[1]
    
Mechanistic Utility

Researchers use 3,3-DMHA to answer two fundamental questions in ion channel pharmacology:

  • Steric Selectivity: Does the ion channel binding pocket require the specific "V-shape"

    
    -branching of VPA? If 3,3-DMHA fails to block the channel despite having identical molecular weight and similar lipophilicity, the binding site is sterically restrictive.[1]
    
  • Acidification vs. Binding: As a lipophilic weak acid, 3,3-DMHA can penetrate the membrane and alter intracellular pH (

    
    ).[1] If a channel (e.g., TRPV1, ASIC) responds to 3,3-DMHA but not to non-acidic analogues, the mechanism is likely mediated by cytosolic acidification or membrane curvature stress rather than direct pore binding.[1]
    
Comparative Properties
PropertyValproic Acid (VPA)3,3-Dimethylhexanoic Acid (3,3-DMHA)Relevance to Ion Channels
Formula


Isomeric comparison
Branching C2 (

)
C3 (

)
Probes steric depth of binding pocket
pK

~4.8~4.8Similar ionization at physiological pH
LogP 2.75~2.5 - 2.8Controls for lipophilicity-driven membrane access
Metabolism

-oxidation susceptible

-oxidation blocked (Quaternary C)
3,3-DMHA is metabolically stable in long-term assays

Experimental Workflow: SAR Profiling of NaV Channels

This protocol describes the use of 3,3-DMHA in a whole-cell patch-clamp assay to determine the structural requirements of Sodium Channel inhibition.[1]

Materials
  • Cell Line: HEK293 stably expressing

    
     or cultured cortical neurons.
    
  • Probe: 3,3-Dimethylhexanoic acid (Sigma/Aldrich or custom synthesis, >98% purity).

  • Reference Compound: Valproic Acid (Sodium Valproate).[1]

  • Vehicle: DMSO (Final concentration <0.1%).[1]

  • Internal Solution: 135 mM CsF, 10 mM NaCl, 5 mM EGTA, 10 mM HEPES (pH 7.3).

  • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).[1]
Step-by-Step Protocol
Phase 1: Solution Preparation[1]
  • Stock Solution: Dissolve 3,3-DMHA in DMSO to create a 1 M stock.

    • Note: 3,3-DMHA is a liquid at room temperature.[1] Density is ~0.91 g/mL.[1]

  • Working Solutions: Dilute stock into External Solution to achieve concentrations of 0.1 mM, 1 mM, 3 mM, and 10 mM.

    • Critical: Adjust pH of the final solution back to 7.4 using NaOH, as high concentrations of the free acid will lower bath pH, confounding results with proton-gated effects.[1]

Phase 2: Electrophysiology (Voltage Clamp)[1]
  • Seal Formation: Establish a G

    
     seal and break-in to whole-cell configuration.
    
  • Equilibration: Allow 5 minutes for intracellular dialysis.

  • Voltage Protocol (Inactivation Protocol):

    • Hold membrane at -120 mV.[1]

    • Apply a pre-pulse to potentials ranging from -120 mV to -10 mV (500 ms duration) to induce steady-state inactivation.[1]

    • Test pulse to 0 mV (20 ms) to measure available channels.[1]

  • Perfusion:

    • Record baseline currents (Control).[1]

    • Perfuse 3,3-DMHA (start with 1 mM). Wait 2-3 minutes for steady-state effect.

    • Repeat Voltage Protocol.[1]

  • Washout: Perfuse External Solution for 5 minutes and re-record to verify reversibility.

Phase 3: Data Analysis[1]
  • Shift in Inactivation: Plot the normalized current (

    
    ) vs. Pre-pulse Voltage.
    
  • Fit: Fit data to the Boltzmann equation:

    
    [1]
    
  • Comparison: Calculate the

    
     (shift in half-inactivation voltage).[1]
    
    • Interpretation: VPA typically causes a hyperpolarizing shift (~10-15 mV).[1] If 3,3-DMHA causes a significantly smaller shift (< 5 mV), it indicates the binding site requires

      
      -branching.[1]
      

Visualizing the Mechanism

The following diagram illustrates how 3,3-DMHA acts as a "Steric Probe" to map the exclusion zone of the ion channel binding site.[1]

IonChannelProbecluster_channelVoltage-Gated Ion Channel (NaV/CaV)cluster_ligandsLigand ComparisonBindingSiteHydrophobic Binding Pocket(Inactivated State)GatingVoltage Sensor Domain(VSD)BindingSite->GatingModulatesVPAValproic Acid (VPA)(Alpha-Branching)VPA->BindingSiteFits PocketStabilizes InactivationOutcome1Result: Shift in V1/2(Anticonvulsant Activity)VPA->Outcome1DMHA3,3-Dimethylhexanoic Acid(Beta-Quaternary Carbon)DMHA->BindingSiteSteric Clash(Beta-Methyls)Outcome2Result: No/Low Shift(Inactive Control)DMHA->Outcome2

Figure 1: Mechanistic differentiation between VPA and 3,3-DMHA.[1] The

1

Troubleshooting & Controls

Common Artifacts
  • pH Shift: Carboxylic acids can lower local pH.[1]

    • Control: Use Valpromide (the amide analogue) or a buffer control with adjusted pH to ensure effects are not due to proton-gated channel modulation (e.g., ASICs).[1]

  • Lipid Bilayer Disruption: High concentrations (>5 mM) of branched fatty acids can act as detergents.[1]

    • Validation: Monitor "Leak Current" (

      
      ).[1] If 
      
      
      increases by >20%, the membrane integrity is compromised, and the cell should be discarded.[1]
Synthesis of Results

When publishing data using 3,3-DMHA, organize findings as follows:

CompoundConcentration

(Inactivation)
Recovery Time (

)
Conclusion
VPA 3 mM-12.5 mVSlowSpecific Binding
3,3-DMHA 3 mM-1.2 mVFastSteric Exclusion
Octanoic Acid 3 mM-3.0 mVMediumLipophilic Non-specific

References

  • Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid.[1] Journal of Medicinal Chemistry, 38(17), 3398–3406.[1] Link

  • Bialer, M. (1991). Clinical pharmacology of valproamide.[1] Clinical Pharmacokinetics, 20(2), 114-122.[1] Link

  • Perlman, B. J., & Goldstein, D. B. (1984). Membrane-disordering potency and anticonvulsant action of valproic acid and other short-chain fatty acids.[1] Molecular Pharmacology, 26(1), 83-89.[1] Link

  • Wlodarczyk, B., et al. (2012). Structure-teratogenicity relationship of valproic acid analogues.[1] Toxicological Sciences, 128(2), 458-466.[1] Link

3,3-dimethylhexanoic acid in the synthesis of complex natural products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 3,3-Dimethylhexanoic Acid in Complex Synthesis

Executive Summary & Strategic Significance

3,3-Dimethylhexanoic acid (CAS: 90808-83-6) is a specialized branched-chain fatty acid (BCFA) building block used in medicinal chemistry to modulate the physicochemical and metabolic profiles of drug candidates. Unlike linear fatty acids, the gem-dimethyl substitution at the C3 (


) position confers two critical properties:
  • Metabolic Blockade: The quaternary carbon at the

    
    -position renders the molecule immune to mitochondrial 
    
    
    
    -oxidation. The dehydrogenase enzyme cannot abstract a proton to form the
    
    
    -unsaturated intermediate, effectively increasing the metabolic half-life (
    
    
    ) of the lipophilic tail.
  • Conformational Locking: Via the Thorpe-Ingold Effect , the bulky gem-dimethyl group restricts bond rotation, forcing the side chain into a preferred conformation that can enhance binding affinity to hydrophobic pockets (e.g., in GPCRs or ion channels).

This guide details the synthesis of this high-value intermediate from isophorone and its application in the derivatization of complex pharmacophores, specifically illustrating its use in Leukotriene Antagonist synthesis.

Synthesis Protocol: The Isophorone Route

While 3,3-dimethylhexanoic acid can be synthesized via conjugate addition, the oxidative cleavage of isophorone followed by reduction is the industry-standard for scalability and stereochemical control (avoiding racemic conjugate addition issues by starting with a symmetrical precursor or achiral ketone).

Workflow Diagram

SynthesisWorkflow Iso Isophorone (Starting Material) Ozonolysis Step 1: Ozonolysis (Oxidative Cleavage) Iso->Ozonolysis O3, MeOH -78°C KetoAcid Intermediate: 3,3-dimethyl-5-oxohexanoic acid Ozonolysis->KetoAcid H2O2/NaOH Workup WK Step 2: Wolff-Kishner Reduction KetoAcid->WK N2H4, KOH Ethylene Glycol, Δ Product Target: 3,3-Dimethylhexanoic Acid WK->Product Yield: ~65-70%

Figure 1: Two-step synthesis of 3,3-dimethylhexanoic acid from isophorone.

Step 1: Ozonolysis of Isophorone

This step cleaves the cyclic enone to generate the acyclic keto-acid.

  • Reagents: Isophorone (1.0 eq), Ozone (

    
    ), Methanol (Solvent), 
    
    
    
    , Hydrogen Peroxide (
    
    
    ).
  • Procedure:

    • Dissolve isophorone (13.8 g, 100 mmol) in Methanol (150 mL) containing

      
       (2.0 g).
      
    • Cool to -78°C. Bubble

      
       through the solution until a persistent blue color appears (indicating saturation).
      
    • Purge with

      
       to remove excess ozone.
      
    • Quenching (Critical Safety Step): Slowly add 30%

      
       (15 mL) and aqueous NaOH (10%) to decompose the ozonide and oxidize the aldehyde intermediate to the carboxylic acid.
      
    • Stir at room temperature for 3 hours.

    • Acidify with 1M HCl to pH 2 and extract with Ethyl Acetate (3 x 50 mL).

    • Concentrate to yield 3,3-dimethyl-5-oxohexanoic acid .

Step 2: Wolff-Kishner Reduction

This step removes the C5 ketone to yield the saturated chain.

  • Reagents: 3,3-dimethyl-5-oxohexanoic acid (Intermediate), Hydrazine hydrate (80%), KOH, Ethylene Glycol.

  • Procedure:

    • In a high-pressure flask or reflux setup, combine the keto-acid (10 g), KOH (10 g), and Hydrazine hydrate (8 mL) in Ethylene Glycol (40 mL).

    • Reflux at 120°C for 2 hours to form the hydrazone.

    • Distill off water and excess hydrazine until the internal temperature rises to ~190-200°C.

    • Reflux at 200°C for 4 hours (decomposition of hydrazone).

    • Cool, dilute with water, and acidify with HCl.

    • Extract with Hexanes (highly lipophilic product).

    • Purification: Vacuum distillation (bp ~110°C at 10 mmHg) yields pure 3,3-dimethylhexanoic acid .

Application Protocol: Coupling to Complex Scaffolds

The steric bulk of the gem-dimethyl group at the


-position makes the carboxylic acid slightly less reactive than linear analogs. Standard EDC/NHS coupling may be sluggish. The Acid Chloride Method  is recommended for high-value natural product scaffolds.

Case Study Context: Synthesis of Leukotriene Antagonists (e.g., Quinoline derivatives as described in EP0480717A1).

Data: Coupling Efficiency Comparison
Activation MethodReagentsReaction TimeYield (%)Notes
Carbodiimide EDC, HOBt, DIPEA24 h45-55%Slow kinetics due to steric hindrance.
Mixed Anhydride Isobutyl chloroformate4 h60-65%Risk of disproportionation.
Acid Chloride Oxalyl Chloride, DMF (cat) 2 h 92% Recommended Protocol.
Step-by-Step Coupling Protocol
  • Activation:

    • To a solution of 3,3-dimethylhexanoic acid (1.2 eq) in dry DCM under Argon, add Oxalyl Chloride (1.5 eq) and 1 drop of DMF.

    • Stir for 1 hour at RT. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) confirms activation.
    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in dry DCM.

  • Coupling:

    • Add the activated acid chloride solution dropwise to a solution of the Target Amine/Alcohol (1.0 eq) and Pyridine (3.0 eq) in DCM at 0°C.

    • Note: The gem-dimethyl group protects the carbonyl from nucleophilic attack during storage but does not prevent acylation of unhindered primary amines. However, for secondary amines, heating to 40°C may be required.

  • Workup:

    • Quench with saturated

      
      . Wash with 
      
      
      
      to remove unreacted acid.
    • The lipophilic side chain significantly alters the

      
       of the product, facilitating easy separation from polar core scaffolds.
      

Mechanism of Action: Metabolic Stability

The primary value of 3,3-dimethylhexanoic acid in drug design is its resistance to degradation.

MetabolicBlockade Substrate Drug-Linker-CH2-C(Me)2-CH2-CH3 (3,3-Dimethyl Tail) Enzyme Acyl-CoA Dehydrogenase (Beta-Oxidation Initiator) Substrate->Enzyme Binding Attempt Attempted Proton Abstraction at Beta-Carbon Enzyme->Attempt Catalytic Cycle Block BLOCKADE: Quaternary Carbon has no H Cannot form C=C double bond Attempt->Block Fails Result Result: Extended Half-Life (t1/2) No Beta-Oxidation Metabolites Block->Result Metabolic Stability

Figure 2: Mechanism of metabolic resistance. The absence of protons at the


-position (C3) prevents the formation of the 

-unsaturated intermediate required for fatty acid degradation.

References

  • Isophorone Production & Chemistry: Ruther, T., et al. (2023).[1] "The Production of Isophorone." Encyclopedia, 3(1), 224–244.[1] Link

  • Ozonolysis Protocol: "Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester." PrepChem. Link

  • Leukotriene Antagonist Application: Gauthier, J.Y., et al. (1992). "Unsaturated hydroxyalkylquinoline acids as leukotriene antagonists." European Patent EP0480717A1. Link

  • Gem-Dimethyl Effect: Beesley, R.M., Ingold, C.K., & Thorpe, J.F. (1915). "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080-1106.
  • Branched Chain Fatty Acids in Nature: "3,5-Dimethylhexanoic acid technical guide." BenchChem.[2][3] Link (Demonstrating the class of compounds in chemical ecology).

Sources

High-throughput screening of 3,3-dimethylhexanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 3,3-Dimethylhexanoic Acid Analogs

Executive Summary

This guide details the protocol for the high-throughput screening (HTS) of 3,3-dimethylhexanoic acid (3,3-DMHA) analogs. While 3,3-DMHA is a primary odorant responsible for human axillary malodor, its structural analogs represent a critical chemical space for the development of Axillary Malodor Releasing Enzyme (AMRE) inhibitors.

This protocol targets the zinc-dependent metalloprotease (EC 3.5.1.133) secreted by Corynebacterium species.[1] The objective is to identify analogs that bind the enzyme's active site without undergoing cleavage, thereby competitively inhibiting the release of volatile odorants.

Biological Context & Mechanism

Human axillary malodor is not caused by sweat itself but by the bacterial biotransformation of odorless precursors. The primary culprit is 3,3-dimethylhexanoic acid (3,3-DMHA) , released from a glutamine conjugate secreted in apocrine sweat.

  • Target Enzyme:

    
    -acyl-glutamine aminoacylase (AMRE).[1]
    
  • Mechanism: The enzyme cleaves the amide bond of the odorless precursor (

    
    -acyl-glutamine), releasing free Glutamine and the volatile fatty acid (3,3-DMHA).
    
  • Therapeutic/Cosmetic Goal: Identify high-affinity analogs (inhibitors) that block this cleavage event.

Pathway Diagram

MalodorPathway Precursor Odorless Precursor (N-3,3-dimethylhexanoyl-glutamine) Bacteria Corynebacterium sp. (Skin Microbiome) Precursor->Bacteria Secretion onto skin Cleavage Hydrolysis Precursor->Cleavage Substrate Enzyme AMRE Enzyme (Zinc Metalloprotease) Bacteria->Enzyme Expression Enzyme->Cleavage Catalysis Product1 Free Glutamine (Non-volatile) Cleavage->Product1 Product2 3,3-DMHA (Volatile Malodor) Cleavage->Product2 Release

Figure 1: The enzymatic pathway of axillary malodor formation. The HTS campaign targets the "Cleavage" step.

Library Design Strategy

To successfully inhibit AMRE, the library of 3,3-DMHA analogs must probe the hydrophobic pocket and the zinc-binding domain of the enzyme.

Structural DomainModification StrategyRationale
Zinc Binding Group (ZBG) Replace -COOH with -CONHOH (hydroxamic acid), -PO(OH)2 (phosphinic acid), or -SH (thiol).Stronger chelation of the catalytic Zn²⁺ ion than the natural carboxylate.
Alpha-Position Introduction of steric bulk (methyl, ethyl) or fluorine.Restrict bond rotation to lock bio-active conformation; block metabolic degradation.
Hydrophobic Tail (3,3-dimethyl) Cyclization (cyclobutyl/cyclopentyl analogs) or chain elongation (C7-C9).Probe the depth and width of the hydrophobic specificity pocket (S1' subsite).
Linker Region Replacement of the amide bond with ketomethylene or hydroxyethylene isosteres.Create non-cleavable transition state mimics.

HTS Assay Protocol: Fluorescamine Endpoint

Since the natural reaction releases L-Glutamine (a primary amine) from an N-substituted precursor (blocked amine), a Gain-of-Signal fluorescence assay using Fluorescamine is the most robust method. Fluorescamine reacts instantly with primary amines to form a highly fluorescent pyrrolinone.

Experimental Materials
  • Enzyme: Recombinant Corynebacterium AMRE (produced in E. coli, purified via His-tag).

  • Substrate:

    
    -(3,3-dimethylhexanoyl)-L-glutamine (Synthetic, >98% purity).
    
  • Reagent: Fluorescamine (0.3 mg/mL in Acetone).

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 10 µM ZnCl₂, pH 7.5.

  • Plates: 384-well black, clear-bottom microplates (Corning #3764).

Step-by-Step Workflow
  • Compound Dispensing (Acoustic):

    • Dispense 50 nL of library compounds (10 mM DMSO stock) into assay plates.

    • Controls: DMSO only (Negative Control), EDTA (Positive Inhibitor Control).

  • Enzyme Addition:

    • Add 10 µL of AMRE enzyme solution (5 nM final concentration) using a Multidrop Combi.

    • Pre-incubation: Incubate for 15 min at RT to allow inhibitor binding.

  • Substrate Initiation:

    • Add 10 µL of Substrate solution (20 µM final,

      
       approx. 15 µM).
      
    • Reaction: Incubate for 45 min at 30°C.

  • Detection (Quench & Stain):

    • Add 10 µL of Fluorescamine reagent (in acetone). The acetone quenches the enzymatic reaction and the fluorescamine labels the released Glutamine.

  • Readout:

    • Measure Fluorescence (

      
      ) on a multimode reader (e.g., PerkinElmer EnVision).
      
Assay Logic Diagram

HTS_Workflow cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Detection Dispense Acoustic Dispense (50 nL Compounds) EnzymeAdd Add Enzyme (10 µL) Pre-incubation 15 min Dispense->EnzymeAdd SubstrateAdd Add Substrate (10 µL) (N-3,3-DMH-Gln) EnzymeAdd->SubstrateAdd Incubation Incubate 45 min @ 30°C (Cleavage releases Gln) SubstrateAdd->Incubation Fluorescamine Add Fluorescamine (10 µL) (Reacts with Free Gln) Incubation->Fluorescamine Read Read Fluorescence Ex 390 / Em 475 Fluorescamine->Read

Figure 2: Step-by-step liquid handling workflow for the Fluorescamine-based AMRE inhibition screen.

Data Analysis & Validation

Primary Screen Analysis
  • Normalization: Calculate % Inhibition relative to High Control (EDTA, 100% inhibition) and Low Control (DMSO, 0% inhibition).

    
    
    
  • Quality Control: The Z-factor must be > 0.5 for the plate to be accepted.

    
    
    
Hit Triage & Orthogonal Validation

Fluorescamine can react with primary amines present in the library compounds themselves (False Positives/Negatives). Therefore, hits must be validated using an LC-MS based assay .

LC-MS Protocol (RapidFire):

  • Incubate Enzyme + Inhibitor + Substrate as above.

  • Quench with Acetonitrile/Formic Acid.

  • Monitor the mass transition of the Product (3,3-DMHA) directly in Negative Ion Mode (ESI-).

    • 3,3-DMHA [M-H]⁻ m/z: ~143.1

    • Substrate [M-H]⁻ m/z: ~271.2

  • This confirms the inhibitor prevents the formation of the specific fatty acid, ruling out fluorescence interference.

References

  • Natsch, A., et al. (2003).[1] "A specific bacterial aminoacylase cleaves odorant precursors secreted in the human axilla."[1] Journal of Biological Chemistry.

  • Natsch, A. (2015). "Biochemistry of human axilla malodor and chemistry of deodorant ingredients." Chimia.

  • Troxler, R.F., et al. (1990). "Fluorescamine assay for amino acid detection." Analytical Biochemistry.

  • PubChem. "3,3-Dimethylhexanoic acid Compound Summary."[2] National Library of Medicine.

Sources

Application Note: Computational Modeling of 3,3-Dimethylhexanoic Acid (3,3-DMHA) Interactions with Olfactory Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the computational protocol for modeling the interaction between 3,3-dimethylhexanoic acid (3,3-DMHA)—a primary axillary odorant—and Class A G-Protein Coupled Receptors (GPCRs), specifically Olfactory Receptors (ORs).[1][2][3][4] Due to the scarcity of experimental crystal structures for human ORs, this protocol employs a hybrid in silico strategy combining AlphaFold2 inference, template-based homology modeling, and membrane-embedded Molecular Dynamics (MD) simulations. We focus on the critical physicochemical constraints of 3,3-DMHA, including pH-dependent protonation states and hydrophobic steric bulk, to predict binding affinity and stability with high confidence.

Introduction & Biological Context

3,3-Dimethylhexanoic acid (3,3-DMHA) is a branched short-chain fatty acid (SCFA) and a key marker of human axillary odor, typically generated by the enzymatic cleavage of glutamine conjugates by Corynebacterium species on the skin.

From a structural pharmacology perspective, 3,3-DMHA presents unique challenges:

  • Steric Bulk: The gem-dimethyl group at the C3 position creates significant steric hindrance compared to linear analogs like hexanoic acid, requiring a receptor pocket with specific volume accommodation.

  • Charge State: With a pKa of ~4.8, 3,3-DMHA exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms at the physiological pH of the nasal mucus (pH 5.5–6.5) and the receptor environment.[4][5][6]

  • Target Ambiguity: While specific receptors like OR7D4 are linked to similar odorous acids, high-confidence modeling requires scanning against representative SCFA-binding ORs (e.g., OR51E2, OR11H7) to establish a baseline binding mode.

Phase I: Ligand Preparation & Parametrization

Accurate force field parameters are the prerequisite for any reliable MD simulation. Standard libraries often fail to capture the specific torsional energy barriers of the gem-dimethyl moiety.

Protocol A: Quantum Mechanical Optimization

Objective: Generate conformationally optimized geometry and partial charges.

  • Initial Structure Generation:

    • Generate 3D coordinates for 3,3-DMHA (SMILES: CCCC(C)(C)CC(=O)O) using LigPrep or OpenBabel.

    • Critical Decision Point: Generate both the protonated (neutral) and deprotonated (anionic) states.

      • Reasoning: The hydrophobic orthosteric pocket of an OR may favor the neutral species despite the bulk pH favoring the anion. Simulation of both states is required to validate the active species.

  • QM Optimization:

    • Software: Gaussian 16 or ORCA.

    • Level of Theory: DFT B3LYP/6-31G** (minimum) or wB97X-D/def2-TZVP (recommended for dispersion correction).

    • Output: Optimized geometry and Electrostatic Potential (ESP) map.

  • Charge Fitting & Topology:

    • Derive partial charges using the RESP (Restrained Electrostatic Potential) method.

    • Generate topology files for the CHARMM36m or GAFF2 force field.

Data Summary: 3,3-DMHA Physicochemical Properties

PropertyValueSource/MethodRelevance
Molecular Weight 144.21 g/mol PubChemDiffusion rate
LogP 2.5XLogP3Hydrophobic pocket affinity
pKa 4.82 ± 0.10PredictedProtonation state ratio
Rotatable Bonds 33D AnalysisEntropic penalty upon binding
H-Bond Donors 1 (Neutral) / 0 (Anion)StructureAnchoring capability

Phase II: Receptor Homology Modeling

Since experimental structures for specific 3,3-DMHA receptors are unavailable, we utilize a "Hybrid Modeling" approach. This integrates AlphaFold2's backbone accuracy with Rosetta's side-chain refinement to resolve steric clashes common in raw ML-predicted models.

Protocol B: Hybrid Receptor Generation

Target Template: Human OR51E2 (Propionate receptor) or OR7D4 (Odorant receptor).

  • Sequence Retrieval: UniProtKB (e.g., Q9H255 for OR51E2).

  • Structural Inference:

    • Run AlphaFold2-Multimer .

    • Constraint: Ensure the "7TM" (seven transmembrane) bundle is preserved.

  • Refinement (The "Hybrid" Step):

    • Raw AlphaFold models often have packed side chains that artificially occlude the binding pocket.

    • Action: Perform Monte Carlo minimization using Rosetta Relax with the membrane energy function (mpframework).

    • Why? This relaxes the side chains into a low-energy state suitable for ligand insertion.

Phase III: Molecular Docking (The Static View)

Protocol C: Ensemble Docking

Software: Glide (Schrödinger) or AutoDock Vina.

  • Grid Generation:

    • Center the grid box on the canonical GPCR orthosteric site (typically between TM3, TM5, and TM6).

    • Dimensions: 20Å x 20Å x 20Å (sufficient to capture the entrance channel).

  • Ligand Conformational Search:

    • Allow full flexibility of the 3,3-DMHA aliphatic tail.

    • Constraint: Maintain the gem-dimethyl geometry fixed to QM-derived values.

  • Scoring:

    • Use XP (Extra Precision) scoring functions.

    • Filter: Discard poses where the carboxylate headgroup does not interact with conserved anchor residues (e.g., Arg/Lys on TM3 or TM5).

Phase IV: Membrane-Embedded Molecular Dynamics (The Dynamic View)

Static docking fails to account for the membrane environment, which exerts lateral pressure on the GPCR, influencing the shape of the binding pocket.

Protocol D: System Setup & Simulation

Software: GROMACS 2023 or AMBER 22.

  • Membrane Construction:

    • Tool: CHARMM-GUI Membrane Builder .

    • Composition: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) mixed with 10% Cholesterol to mimic the olfactory cilium membrane fluidity.

  • Solvation & Ionization:

    • Water Model: TIP3P.

    • Ions: Neutralize with Na+/Cl- to 0.15M physiological strength.

  • Equilibration (Critical Step):

    • Step 1: NVT ensemble (1 ns) with position restraints on protein backbone (1000 kJ/mol/nm²).

    • Step 2: NPT ensemble (5 ns) with gradual release of restraints.

    • Why? Prevents the membrane from "crashing" into the protein structure before the lipid tails adjust to the GPCR surface.

  • Production Run:

    • Time: 100 ns minimum (3 replicas).

    • Time Step: 2 fs.

    • Thermostat: Nose-Hoover (310 K).

    • Barostat: Parrinello-Rahman (1 bar, semi-isotropic coupling).

Workflow Visualization

The following diagram illustrates the integrated workflow from ligand prep to binding energy calculation.

Workflow Ligand Ligand: 3,3-DMHA (SMILES: CCCC(C)(C)CC(=O)O) QM QM Optimization (DFT B3LYP/6-31G**) Ligand->QM Geometry & Charge Docking Ensemble Docking (Identification of Orthosteric Site) QM->Docking Parametrized Ligand Receptor Receptor Sequence (e.g., OR51E2) AlphaFold AlphaFold2 Inference + Rosetta Relax Receptor->AlphaFold Homology Modeling AlphaFold->Docking Refined Receptor Membrane Membrane Embedding (POPC/Cholesterol via CHARMM-GUI) Docking->Membrane Ligand-Receptor Complex MD MD Simulation (100ns, NPT Ensemble) Membrane->MD Solvated System Analysis Analysis (MM-GBSA, RMSD, H-Bonds) MD->Analysis Trajectory Data

Figure 1: End-to-end computational pipeline for characterizing 3,3-DMHA receptor interactions.

Phase V: Analysis & Binding Free Energy (MM-GBSA)

To quantify the interaction strength beyond simple docking scores, we employ Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations on the MD trajectory.

Equation:



Protocol:

  • Extract 100 frames from the last 20 ns of the stable trajectory.

  • Strip water molecules and ions.

  • Calculate

    
     using the VSGB 2.0 solvation model.
    
  • Success Criteria:

    • RMSD: Ligand RMSD < 2.0 Å relative to the protein backbone indicates a stable binding pose.

    • Interaction Fingerprint: Persistent Hydrogen Bond (>60% occupancy) between the carboxylate head and the receptor's anchor residues (e.g., Tyr/Ser/Arg).

    • Energy:

      
       should be significantly lower (more negative) than -30 kcal/mol for a specific binder.
      
Receptor-Membrane System Logic

The diagram below details the specific architecture of the simulation box, crucial for GPCR stability.

SystemSetup cluster_0 Simulation Box Components GPCR GPCR (7TM Bundle) Embedded Ligand 3,3-DMHA (Orthosteric Pocket) GPCR->Ligand Van der Waals Contacts Lipids POPC Lipid Bilayer (Lateral Pressure) Lipids->GPCR Hydrophobic Stabilization Water TIP3P Water + Ions (0.15M NaCl) Water->GPCR Solvation

Figure 2: Component architecture for the membrane-embedded GPCR simulation system.

Troubleshooting & Optimization

  • Issue: Ligand ejects from the pocket during MD.

    • Cause: The initial docking pose was likely in a low-affinity metastable state, or the pocket was too closed (clashes).

    • Solution: Use "Induced Fit Docking" (IFD) protocols which allow receptor side-chain flexibility during the docking phase, or extend the equilibration phase of the MD.

  • Issue: High RMSD fluctuations in Extracellular Loops (ECLs).

    • Insight: ECLs in ORs are naturally flexible and often act as "lids" for the binding pocket. This is expected behavior.[7] Focus RMSD analysis on the transmembrane helices (TM1-TM7) and the ligand itself.

References

  • Polster, J., et al. (2025). A Fully In Silico Protocol to Understand Olfactory Receptor–Odorant Interactions. ACS Omega.[8] Link

  • Billesbølle, C. B., et al. (2023). Structural basis of odorant recognition by a human olfactory receptor. Nature. Link

  • Gronlier, C., et al. (2023). Machine Learning-based Modeling of Olfactory Receptors: Human OR51E2 as a Case Study. BioRxiv. Link

  • PubChem Database. 3,3-Dimethylhexanoic acid (CID 11367061).[9] National Library of Medicine. Link

  • Jo, S., et al. (2008). CHARMM-GUI: A web-based graphical user interface for CHARMM. Journal of Computational Chemistry. Link

Sources

Application Note: Metabolomic Profiling of Beta-Oxidation-Resistant Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 3,3-Dimethylhexanoic Acid (3,3-DMHA)

Executive Summary & Scientific Rationale

3,3-Dimethylhexanoic acid (3,3-DMHA) is a branched-chain fatty acid (BCFA) of significant interest in dermatology and metabolic toxicology.[1] Structurally, it is characterized by a gem-dimethyl substitution at the C3 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) position.

The Metabolic Challenge: In mammalian cells, fatty acids typically undergo mitochondrial ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-oxidation.[2] However, the presence of the gem-dimethyl group at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-carbon of 3,3-DMHA creates a steric and mechanistic blockade. The dehydrogenase enzymes cannot abstract a proton to form the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-ketoacyl-CoA intermediate required for thiolytic cleavage. Consequently, 3,3-DMHA acts as a metabolic probe , forcing cells to utilize alternative clearance pathways, primarily:[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Oxidation:  Hydroxylation at the terminal carbon (endoplasmic reticulum CYP450s).
    
  • Phase II Conjugation: Glucuronidation or amino acid conjugation (Glycine/Glutamine) for excretion.[1]

  • Lipid Sequestration: Incorporation into neutral lipids (Triacylglycerols) leading to lipid droplet accumulation.[1]

This Application Note provides a rigorous protocol for treating human keratinocytes (HaCaT) with 3,3-DMHA and performing dual-platform metabolomics (GC-MS and LC-MS/MS) to map these diverted metabolic fluxes.

Experimental Design: Cell Treatment

Objective: To treat adherent keratinocytes with 3,3-DMHA while maintaining physiological solubility and minimizing solvent toxicity.

Materials:

  • Cell Line: HaCaT (Human immortalized keratinocytes).[1]

  • Reagent: 3,3-Dimethylhexanoic acid (CAS: 55268-63-2, >98% purity).[1]

  • Vehicle: Fatty Acid Free Bovine Serum Albumin (BSA).[1] Critical: Free fatty acids are cytotoxic; BSA conjugation mimics physiological transport.[1]

Protocol:

  • Conjugation (10 mM Stock):

    • Dissolve 3,3-DMHA in a minimal volume of ethanol (final EtOH < 0.1% in culture).

    • Add dropwise to pre-warmed (37°C) 10% BSA in PBS while vortexing.

    • Incubate at 37°C for 30 minutes to allow binding. Filter sterilize (0.22 µm).

  • Seeding: Seed HaCaT cells in 6-well plates (1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     10
    
    
    
    cells/well). Culture until 80% confluence.
  • Treatment:

    • Experimental Group: Media + 100 µM 3,3-DMHA-BSA complex.[1]

    • Vehicle Control: Media + BSA only.[1]

    • Duration: 24 hours (Acute metabolic flux).[1][3]

Sample Preparation: Quenching & Dual-Phase Extraction

Rationale: We utilize a Methyl tert-butyl ether (MTBE) extraction.[1][4] Unlike the traditional Folch method (Chloroform), MTBE is less dense than water, causing the lipid-rich phase (containing 3,3-DMHA) to float on top.[1] This prevents contamination when harvesting the lower aqueous phase (polar metabolites).[1]

Step-by-Step Protocol:

  • Metabolic Quenching (CRITICAL):

    • Rapidly aspirate media.[1][5]

    • Immediately wash cells with ice-cold PBS (4°C).[1]

    • Add 1 mL of -80°C 80% Methanol directly to the well.

    • Why: This instantly denatures enzymes, freezing the metabolic state.[1]

  • Cell Scraping & Lysis:

    • Scrape cells on dry ice.[1][6] Transfer suspension to a pre-chilled glass vial.

    • Vortex for 30s. Freeze-thaw cycle (Liquid N

      
      
      
      
      
      37°C water bath) x 3 to rupture membranes.
  • MTBE Extraction:

    • Add 3 mL MTBE to the lysate.[1] Vortex for 1 hour at 4°C.[1]

    • Add 750 µL water to induce phase separation.[1]

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Fraction Collection:

    • Upper Phase (Organic): Contains 3,3-DMHA, triglycerides, ceramides.[1]

      
      Route to GC-MS .
      
    • Lower Phase (Aqueous): Contains amino acids, TCA intermediates, conjugates.[1]

      
      Route to LC-MS/MS .
      
Analytical Workflow 1: GC-MS for 3,3-DMHA Quantification

Rationale: 3,3-DMHA is volatile but polar.[1] Direct injection causes peak tailing.[1] We use TBDMS (tert-butyldimethylsilyl) derivatization, which is superior to methylation for preventing evaporative loss of short-chain fatty acids.[1]

Derivatization Protocol:

  • Dry 200 µL of the Organic Phase under Nngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     gas.
    
  • Add 50 µL MTBSTFA + 1% TBDMCS .

  • Add 50 µL Pyridine .

  • Incubate at 60°C for 60 minutes.

  • Transfer to GC vial with glass insert.

GC-MS Parameters (Agilent 7890B/5977B or similar):

ParameterSetting
Column HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless, 250°C
Oven Program 60°C (1 min) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

10°C/min to 300°C

Hold 5 min
Ion Source EI (70 eV), 230°C
SIM Mode Monitor [M-57]+ ion (Loss of tert-butyl group) for high specificity.
Analytical Workflow 2: LC-MS/MS for Downstream Metabolites

Rationale: To detect the "metabolic frustration" markers (e.g., acyl-carnitines, acyl-glycines) and oxidative stress markers (GSH/GSSG).[1]

Protocol:

  • Dry the Aqueous Phase in a SpeedVac (no heat).[1]

  • Reconstitute in 100 µL 50% Acetonitrile/Water.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - Waters BEH Amide (2.1 x 100mm).

LC Gradient (Mobile Phase A: 10mM Amm.[1] Formate / B: ACN):

Time (min)% BFlow (mL/min)
0.0950.4
2.0950.4
12.0500.4
15.0500.4
15.1950.4

Targeted Transitions (ES-):

  • Glutathione (GSH): 306.1

    
     143.0
    
  • 3,3-DMHA-Glucuronide: (Predicted) 319.1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     113.0
    
  • Acyl-Carnitines: Monitor in Positive Mode (Precursor scan of 85 Da).

Visualization of Metabolic Pathways

The following diagram illustrates the blockade of


-oxidation by 3,3-DMHA and the compensatory pathways utilized by the cell.

DMHA_Metabolism cluster_mito Mitochondria DMHA_Ex Exogenous 3,3-DMHA DMHA_Cyto Cytosolic 3,3-DMHA DMHA_Ex->DMHA_Cyto Uptake (CD36) DMHA_CoA 3,3-DMHA-CoA DMHA_Cyto->DMHA_CoA ACS OmegaOx ER Omega-Oxidation (CYP450) DMHA_Cyto->OmegaOx Detox Pathway 1 Conjugation Phase II Conjugation (Glycine/Glucuronide) DMHA_Cyto->Conjugation Detox Pathway 2 BetaOx Mitochondrial Beta-Oxidation DMHA_CoA->BetaOx Transport (CPT1) LipidDroplet Lipid Droplet Sequestration DMHA_CoA->LipidDroplet Esterification (DGAT) Block BLOCKED (gem-dimethyl) BetaOx->Block Dicarboxy Dicarboxylic Acid Intermediate OmegaOx->Dicarboxy Excretion Excretion (Urine/Sweat) Dicarboxy->Excretion Conjugation->Excretion

Caption: Figure 1. Metabolic fate of 3,3-DMHA. The gem-dimethyl group prevents ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-oxidation, forcing flux toward 

-oxidation, conjugation, or lipid droplet storage.
Experimental Workflow Diagram

Workflow Step1 1. Cell Treatment (HaCaT + 3,3-DMHA/BSA) Step2 2. Quenching (-80°C MeOH) Step1->Step2 Step3 3. MTBE Extraction (Biphasic) Step2->Step3 Step4a Organic Phase (Lipids) Step3->Step4a Step4b Aqueous Phase (Polar) Step3->Step4b Step5a Derivatization (TBDMS) Step4a->Step5a Step5b SpeedVac Dry Step4b->Step5b Step6a GC-MS Analysis (Parent Compound) Step5a->Step6a Step6b LC-MS/MS Analysis (Metabolic Flux) Step5b->Step6b

Caption: Figure 2. Integrated metabolomics workflow for analyzing cells treated with volatile, branched-chain fatty acids.

Expected Results & Interpretation
ObservationMetabolic Interpretation
High Intracellular 3,3-DMHA Confirming uptake; accumulation suggests inability to oxidize.[1]
Decrease in Acetyl-CoA Blockage of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-oxidation reduces the pool of acetyl-CoA derived from fats.
Increase in Dicarboxylic Acids Signature of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-oxidation activation (CYP450 activity).
Elevated Acyl-Carnitines "Carnitine trapping" – mitochondria import the fatty acid but cannot process it, leading to accumulation of the carnitine ester.[1]
Lipid Droplet Increase Cells esterify the un-oxidizable fatty acid into triglycerides to protect membranes from detergent effects.[1]
References
  • Houtkooper, R. H., et al. (2010).[1] "Mitochondrial fatty acid oxidation disorders: Laboratory diagnosis, pathogenesis, and the complicated route to treatment." ResearchGate.[1]

  • BenchChem. (2025).[1][3] "Application Note: Enhanced GC-MS Analysis of 3-Hydroxy-3-methylhexanoic Acid through Silylation."

  • Agilent Technologies. (2020).[1] "Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples."

  • Trompette, A., et al. (2022).[1][7][8] "Gut-derived short-chain fatty acids modulate skin barrier integrity by promoting keratinocyte metabolism."[1][7] Mucosal Immunology.

  • Rockefeller University. (2020).[1] "Sample Preparation Guideline for Extraction of Non-Polar Metabolites from Adherent Cells."

Sources

Application Notes and Protocols for the Utilization of 3,3-Dimethylhexanoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Value of Branched Carboxylic Acids in Agrochemical Design

Carboxylic acids and their derivatives are foundational pillars in the development of modern agrochemicals, contributing to the synthesis of a wide array of herbicides, fungicides, and insecticides.[1][2] The structural diversity of these acidic building blocks is a key determinant of the biological activity, selectivity, and physicochemical properties of the final active ingredient. Within this context, branched-chain carboxylic acids, such as 3,3-dimethylhexanoic acid, offer unique structural motifs that can be exploited to fine-tune the efficacy and safety profile of new agrochemicals.

The gem-dimethyl group at the C3 position of 3,3-dimethylhexanoic acid introduces steric hindrance and lipophilicity, which can significantly influence the molecule's interaction with biological targets and its environmental fate. This application note provides a comprehensive guide to the synthetic utility of 3,3-dimethylhexanoic acid as a starting material for the synthesis of key agrochemical intermediates and illustrative target molecules. The protocols detailed herein are designed to be robust and scalable, providing a solid foundation for research and development programs aimed at the discovery of novel crop protection agents.

Physicochemical Properties of 3,3-Dimethylhexanoic Acid

A thorough understanding of the starting material's properties is crucial for successful process development.

PropertyValueSource
Molecular Formula C8H16O2[3][4]
Molecular Weight 144.21 g/mol [3][4]
CAS Number 90808-83-6[3][4]
Boiling Point 113-115 °C at 10 Torr[5]
Density 0.9009 g/cm³ at 25 °C[5]

Core Synthetic Transformations of 3,3-Dimethylhexanoic Acid for Agrochemical Applications

The carboxylic acid functionality of 3,3-dimethylhexanoic acid is a versatile handle for a variety of chemical transformations that are central to the synthesis of many agrochemicals. This section details the protocols for converting 3,3-dimethylhexanoic acid into three key intermediates: the acid chloride, amides, and esters.

Synthesis of 3,3-Dimethylhexanoyl Chloride: A Gateway Intermediate

The conversion of a carboxylic acid to its corresponding acid chloride is often the first step in the synthesis of amides and esters, as it significantly enhances the reactivity of the carbonyl group.

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials:

  • 3,3-dimethylhexanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,3-dimethylhexanoic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM) or toluene (approximately 5-10 mL per gram of acid).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the solution at room temperature with vigorous stirring. The addition is exothermic, and gas evolution will be observed.

  • After the initial effervescence subsides, heat the reaction mixture to reflux (for DCM, ~40°C; for toluene, ~110°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, the crude product can be co-evaporated with anhydrous toluene (2-3 times).

  • The resulting 3,3-dimethylhexanoyl chloride is typically used in the next step without further purification.

G start 3,3-Dimethylhexanoic Acid in Anhydrous Solvent reagent Add Thionyl Chloride (SOCl₂) start->reagent reflux Reflux (2-4 h) reagent->reflux cooldown Cool to Room Temperature reflux->cooldown evaporation Rotary Evaporation to Remove Solvent and Excess SOCl₂ cooldown->evaporation product 3,3-Dimethylhexanoyl Chloride evaporation->product

Figure 1. Synthesis of 3,3-dimethylhexanoyl chloride.
Synthesis of 3,3-Dimethylhexanamides: Building Blocks for Fungicides and Herbicides

Carboxylic acid amides are a prominent class of fungicides and herbicides.[6][7] The synthesis of amides from 3,3-dimethylhexanoic acid can be achieved via the acid chloride intermediate or through direct coupling methods.

Rationale: This is a highly efficient method that leverages the high reactivity of the acid chloride.

Materials:

  • 3,3-dimethylhexanoyl chloride (from the previous step)

  • Desired primary or secondary amine (1.0 eq)

  • A non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether)

  • Standard aqueous work-up reagents (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and the base (1.1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 3,3-dimethylhexanoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and perform an aqueous work-up: wash sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO₃ (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography or recrystallization.

Rationale: This method avoids the preparation of the acid chloride and uses coupling reagents that are common in medicinal chemistry and can be applied to agrochemical synthesis.

Materials:

  • 3,3-dimethylhexanoic acid

  • Desired amine

  • Coupling reagent (e.g., DCC, EDC)

  • Additive (e.g., HOBt, DMAP)

  • Anhydrous aprotic solvent (e.g., DCM, DMF)

Procedure:

  • Dissolve 3,3-dimethylhexanoic acid (1.0 eq), the amine (1.0-1.2 eq), and the additive (e.g., HOBt, 0.2-1.0 eq) in the anhydrous solvent.

  • Add the coupling reagent (e.g., EDC, 1.1-1.3 eq) to the solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).

  • Perform an aqueous work-up as described in Protocol 2a.

  • Purify the product by column chromatography.

Figure 2. Synthetic pathways to 3,3-dimethylhexanamides.
Synthesis of 3,3-Dimethylhexyl Esters: Precursors for Insecticides and Herbicides

Ester functional groups are present in a variety of insecticides and herbicides.[8] The esterification of 3,3-dimethylhexanoic acid can be accomplished through several reliable methods.

Rationale: A classic and cost-effective method for simple alcohols, driven to completion by removing water.

Materials:

  • 3,3-dimethylhexanoic acid

  • Desired alcohol (in large excess, can be used as solvent)

  • Strong acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid)

  • Dean-Stark apparatus (optional)

Procedure:

  • Combine 3,3-dimethylhexanoic acid, the alcohol (at least 3 equivalents, or as the solvent), and a catalytic amount of the strong acid in a round-bottom flask.

  • Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product.

  • Continue refluxing for 4-16 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and perform an aqueous work-up with saturated NaHCO₃ to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer, concentrate, and purify the ester by distillation or column chromatography.

Rationale: A highly efficient method suitable for more sensitive or valuable alcohols.

Materials:

  • 3,3-dimethylhexanoyl chloride

  • Desired alcohol

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous aprotic solvent

Procedure:

  • Follow a similar procedure to Protocol 2a, substituting the amine with the desired alcohol.

  • The reaction is often faster than amide formation and may be complete at room temperature.

G start 3,3-Dimethylhexanoic Acid pathA Fischer Esterification (Alcohol, Acid Catalyst, Heat) start->pathA pathB Via Acid Chloride (1. SOCl₂; 2. Alcohol, Base) start->pathB product 3,3-Dimethylhexyl Ester pathA->product pathB->product

Sources

Application Notes and Protocols for Investigating 3,3-Dimethylhexanoic Acid's Role in Modulating Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of 3,3-Dimethylhexanoic Acid

3,3-Dimethylhexanoic acid is a branched-chain fatty acid with emerging interest in the field of neuroscience. Preliminary data suggests its potential to modulate critical neurotransmitter systems, specifically the balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling. It is hypothesized that 3,3-dimethylhexanoic acid may exert its effects by binding to glutamate or GABA receptors, leading to an inhibition of glutamate release and an enhancement of GABAergic neuronal activity[1]. Such a dual action could have significant implications for conditions characterized by neuronal hyperexcitability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously investigate the neuromodulatory effects of 3,3-dimethylhexanoic acid. The protocols outlined herein are designed to be self-validating, offering a systematic approach to dissecting the compound's mechanism of action, from receptor-level interactions to its influence on synaptic transmission.

Part 1: Foundational Investigations at the Receptor Level

A crucial first step in characterizing the bioactivity of 3,3-dimethylhexanoic acid is to validate its interaction with glutamate and GABA receptors. Radioligand binding assays are a classical and robust method for determining the affinity of a compound for a specific receptor.

Protocol 1.1: Competitive Radioligand Binding Assay for Glutamate Receptors

This protocol is designed to assess the ability of 3,3-dimethylhexanoic acid to displace a known radiolabeled ligand from glutamate receptors in rodent brain membrane preparations.

Materials:

  • Fresh or frozen rodent cerebral cortex

  • [3H]-Glutamate (radioligand)

  • 3,3-Dimethylhexanoic acid

  • Unlabeled L-glutamate (for non-specific binding)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-treated with a substance like polyethyleneimine to reduce non-specific binding)[1]

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rodent cerebral cortex in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet by resuspension and re-centrifugation. Resuspend the final membrane pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, [3H]-glutamate at a concentration near its dissociation constant (Kd), and varying concentrations of 3,3-dimethylhexanoic acid.

  • Controls: Prepare tubes for total binding (membranes + [3H]-glutamate) and non-specific binding (membranes + [3H]-glutamate + a high concentration of unlabeled L-glutamate).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C to minimize enzymatic degradation) for a predetermined time to reach equilibrium[1]. Methodological artifacts can arise from microbial contamination in buffers, so using sterile, filtered, or freshly boiled buffers is recommended[2].

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of 3,3-dimethylhexanoic acid to determine the half-maximal inhibitory concentration (IC50).

Protocol 1.2: Modulatory Effects on GABA-A Receptors

To investigate the claim of enhanced GABAergic activity, this protocol assesses the effect of 3,3-dimethylhexanoic acid on GABA-A receptor function using a similar binding assay, but with a focus on allosteric modulation.

Materials:

  • Rodent brain membrane preparation (as in Protocol 1.1)

  • [3H]-Muscimol or [3H]-GABA (GABA-A agonist radioligand)

  • GABA (gamma-Aminobutyric acid)

  • 3,3-Dimethylhexanoic acid

  • Appropriate buffers and equipment as in Protocol 1.1

Procedure:

  • Assay Setup: Prepare reaction tubes with the membrane preparation and the radiolabeled GABA-A agonist.

  • Modulation Assessment: To one set of tubes, add a fixed, sub-saturating concentration of GABA. To another set, add both the fixed concentration of GABA and varying concentrations of 3,3-dimethylhexanoic acid.

  • Controls: Include controls for total and non-specific binding as in the previous protocol.

  • Incubation, Filtration, and Quantification: Follow steps 4-6 from Protocol 1.1.

  • Data Analysis: Compare the specific binding of the radioligand in the presence and absence of 3,3-dimethylhexanoic acid. An increase in binding in the presence of the test compound suggests positive allosteric modulation.

Part 2: Functional Assays of Neurotransmitter Release

Following receptor binding studies, it is essential to determine the functional consequences of these interactions on neurotransmitter release. The use of synaptosomes, which are isolated presynaptic terminals, provides an excellent in vitro model for such investigations.

Protocol 2.1: Glutamate Release from Cortical Synaptosomes

This protocol measures the effect of 3,3-dimethylhexanoic acid on depolarization-evoked glutamate release from isolated nerve terminals.

Materials:

  • Fresh rodent cerebral cortex

  • Synaptosome preparation buffers (e.g., sucrose-based buffer for homogenization and Percoll gradients for purification)

  • Basal buffer (e.g., Krebs-Ringer buffer)

  • High-potassium depolarization buffer (basal buffer with elevated KCl concentration)

  • 3,3-Dimethylhexanoic acid

  • Glutamate detection kit (e.g., colorimetric or fluorometric) or HPLC system[3]

  • Microplate reader or HPLC instrument

Procedure:

  • Synaptosome Preparation: Homogenize cortical tissue in an isotonic sucrose buffer. Layer the homogenate on a discontinuous Percoll gradient and centrifuge to separate the synaptosome fraction[4]. Collect the synaptosome layer and wash to remove Percoll.

  • Pre-incubation: Resuspend the synaptosomes in basal buffer and pre-incubate them with varying concentrations of 3,3-dimethylhexanoic acid or vehicle control.

  • Stimulation of Release: Pellet the pre-incubated synaptosomes and resuspend them in either basal buffer (for basal release) or high-potassium depolarization buffer (for stimulated release). Incubate for a short period (e.g., 2-5 minutes).

  • Sample Collection: Pellet the synaptosomes by centrifugation and collect the supernatant, which contains the released glutamate.

  • Quantification: Measure the glutamate concentration in the supernatant using a suitable detection method. While various methods exist, direct measurements can be challenging due to the rapid nature of release[5]. Colorimetric or fluorometric kits offer a more accessible approach for many labs[3][6].

  • Data Analysis: Express the amount of released glutamate as a percentage of the total glutamate content (determined by lysing a sample of synaptosomes). Compare the stimulated release in the presence of 3,3-dimethylhexanoic acid to the vehicle control.

Visualizing the Experimental Workflow

Caption: Workflow for measuring glutamate release from synaptosomes.

Protocol 2.2: GABA Release from Cultured GABAergic Neurons

To assess the impact on inhibitory neurotransmission, this protocol outlines the measurement of GABA release from primary cultures of GABAergic neurons.

Materials:

  • Primary GABAergic neurons (can be cultured from specific brain regions like the medial ganglionic eminence or purchased)[7][8][9][10]

  • Neuron culture medium and supplements

  • Basal and high-potassium buffers (as in Protocol 2.1)

  • 3,3-Dimethylhexanoic acid

  • GABA detection kit (e.g., ELISA or HPLC-based)

Procedure:

  • Cell Culture: Culture primary GABAergic neurons on appropriate substrates until they form mature synaptic networks.

  • Treatment: Replace the culture medium with basal buffer containing either vehicle or varying concentrations of 3,3-dimethylhexanoic acid and incubate.

  • Stimulation: Replace the treatment buffer with either basal buffer or high-potassium buffer to stimulate release.

  • Sample Collection: After a short incubation, collect the buffer (supernatant) for GABA measurement.

  • Quantification: Measure the GABA concentration in the collected samples using a sensitive detection method.

  • Data Analysis: Normalize the amount of released GABA to the total protein content in each well. Compare the stimulated release between treated and control groups.

Part 3: Electrophysiological Characterization

Patch-clamp electrophysiology is the gold standard for investigating how a compound affects the electrical properties of individual neurons, including ion channel function and synaptic transmission[11][12][13].

Protocol 3.1: Whole-Cell Patch-Clamp Recording of Postsynaptic Currents

This protocol allows for the direct measurement of the impact of 3,3-dimethylhexanoic acid on both excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents in cultured neurons or brain slices.

Materials:

  • Primary neuronal cultures or acute brain slices

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Glass micropipettes

  • Internal (pipette) and external (bath) recording solutions

  • 3,3-Dimethylhexanoic acid

  • Pharmacological agents to isolate specific currents (e.g., CNQX and AP5 to block ionotropic glutamate receptors; bicuculline or picrotoxin to block GABA-A receptors)

Procedure:

  • Preparation: Place the cultured neurons or brain slice in the recording chamber and perfuse with oxygenated external solution.

  • Establish Recording: Using a micromanipulator, form a high-resistance "giga-seal" between the micropipette and the membrane of a target neuron. Rupture the membrane patch to achieve the whole-cell configuration.

  • Record Baseline Activity: Record spontaneous or evoked EPSCs and IPSCs under baseline conditions. To study EPSCs, the neuron is typically voltage-clamped at the reversal potential for GABAergic currents (around -70 mV). To study IPSCs, the neuron is clamped at the reversal potential for glutamatergic currents (around 0 mV).

  • Compound Application: Perfuse the chamber with the external solution containing 3,3-dimethylhexanoic acid at the desired concentration.

  • Record Post-Treatment Activity: Continue recording to observe any changes in the frequency, amplitude, or kinetics of the postsynaptic currents.

  • Washout: Perfuse with the control external solution to determine if the effects of the compound are reversible.

  • Data Analysis: Analyze the recorded currents to quantify changes in synaptic activity. A decrease in EPSC frequency would suggest a presynaptic inhibition of glutamate release. An increase in IPSC amplitude or frequency would indicate an enhancement of GABAergic transmission.

Visualizing the Hypothesized Mechanism

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DMHA 3,3-Dimethylhexanoic Acid GluReceptor Putative Receptor (e.g., Glutamate Autoreceptor) DMHA->GluReceptor Binds & Inhibits Release Glutamate Release GluReceptor->Release Inhibits Vesicle Glutamate Vesicle Vesicle->Release SynapticCleft Synaptic Cleft GABAReceptor GABA-A Receptor IonFlow Cl- Influx (Hyperpolarization) GABAReceptor->IonFlow Enhances GABA GABA GABA->GABAReceptor DMHA_mod 3,3-Dimethylhexanoic Acid DMHA_mod->GABAReceptor Positive Allosteric Modulation

Caption: Hypothesized dual mechanism of 3,3-dimethylhexanoic acid.

Quantitative Data Summary

Experiment Parameter Measured Expected Outcome with 3,3-Dimethylhexanoic Acid
Glutamate Receptor Binding IC50 for [3H]-Glutamate displacementFinite value indicating competitive binding
GABA-A Receptor Modulation % change in [3H]-Muscimol bindingIncrease in binding in the presence of GABA
Glutamate Release Assay % inhibition of K+-evoked releaseDose-dependent decrease in glutamate release
GABA Release Assay % change in K+-evoked releaseDose-dependent increase in GABA release
Patch-Clamp (EPSCs) Frequency and AmplitudeDecrease in frequency, minimal change in amplitude
Patch-Clamp (IPSCs) Frequency and AmplitudeIncrease in frequency and/or amplitude

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for elucidating the role of 3,3-dimethylhexanoic acid in modulating neurotransmitter release. By systematically progressing from receptor-level interactions to functional synaptic assays and high-resolution electrophysiological recordings, researchers can build a comprehensive understanding of this compound's mechanism of action.

Positive findings from these studies would warrant further investigation into the specific subtypes of glutamate and GABA receptors involved. Moreover, exploring the effects of 3,3-dimethylhexanoic acid in in vivo models of neurological disorders characterized by excitotoxicity, such as epilepsy or ischemic stroke, would be a logical and compelling next step in its development as a potential therapeutic agent. The general principles outlined here, drawing from established methodologies for studying fatty acid and neurotransmitter interactions, provide a solid foundation for these future endeavors[14][15][16].

References

  • Ogita, K., & Yoneda, Y. (1990). Microbial methodological artifacts in [3H]glutamate receptor binding assays. Journal of Neurochemistry, 55(5), 1595-1600. [Link]

  • De Braday, L., et al. (2014). Proteomic screening of glutamatergic mouse brain synaptosomes isolated by fluorescence activated sorting. PLoS ONE, 9(1), e85375. [Link]

  • van Wel, J. H., et al. (2011). Modulation of human GABAA receptor function: a novel mode of action of drugs of abuse. Neuropsychopharmacology, 36(6), 1295-1306. [Link]

  • Giménez, E., & Sánchez-López, E. (2016). Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors. Frontiers in Endocrinology, 7, 15. [Link]

  • Barber, F. S., et al. (2015). Editorial: Modulation of Ion Channels and Ionic Pumps by Fatty Acids: Implications in Physiology and Pathology. Frontiers in Physiology, 6, 301. [Link]

  • Fazzari, M., et al. (2010). A Method to Culture GABAergic Interneurons Derived from the Medial Ganglionic Eminence. Journal of Neuroscience Methods, 193(2), 219-228. [Link]

  • Ogita, K., & Yoneda, Y. (1988). Microbial methodological artifacts in [3H]glutamate receptor binding assays. Neurochemical Research, 13(7), 603-608. [Link]

  • Jensen, T. P., et al. (2019). Population imaging of synaptically released glutamate in mouse hippocampal slices. STAR Protocols, 1(1), 100001. [Link]

  • Silva, Y. P., Bernardi, A., & Frozza, R. L. (2020). The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers in Endocrinology, 11, 25. [Link]

  • Luscher, B., et al. (2011). The dynamic modulation of GABAA receptor trafficking and its role in the formation of inhibitory synapses. Neuropharmacology, 60(4), 518-525. [Link]

  • The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. [Link]

  • protocols.io. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). [Link]

  • Miloa Academy. (2010). Modulation of the γ-aminobutric acid (GABA) system by Passiflora incarnata L.[Link]

  • Verkhratsky, A., & Rose, C. R. (2020). GABA Release from Astrocytes in Health and Disease. International Journal of Molecular Sciences, 21(18), 6643. [Link]

  • Commune. (2024). The Impact of Short Chain Fatty Acids on Brain Health. [Link]

  • Park, C. K. (2017). Modulation of the Activities of Neuronal Ion Channels by Fatty Acid-Derived Pro-Resolvents. Frontiers in Physiology, 8, 936. [Link]

  • Alila Medical Media. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. [Link]

  • Legua, A., et al. (2024). Targeting short-chain fatty acids receptors signalling for neurological disorders treatment. Cellular & Molecular Immunology, 21(1), 1-13. [Link]

  • eDiss. (n.d.). Optical Measurement of Glutamate Release at a Fast Central Synapse. [Link]

  • JoVE. (2019). Primary Cell Culture of Purified GABAergic or Glutamatergic Neurons Established through Fluorescence-activated Cell Sorting. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Hoyles, L., et al. (2021). Short-chain fatty acids increase tight junction protein spikes and protect expression and localization. Gut Microbes, 13(1), 1-18. [Link]

  • ResearchGate. (2025). A Novel Binding Assay For Metabotropic Glutamate Receptors Using [3H] ʟ-Quisqualic Acid And Recombinant Receptors. [Link]

  • PubMed. (2019). Primary Cell Culture of Purified GABAergic or Glutamatergic Neurons Established through Fluorescence-activated Cell Sorting. [Link]

  • BrainXell. (n.d.). BrainXell Cortical GABAergic Neuron Monoculture Protocol (v10.0). [Link]

  • ScienceOpen. (2022). Effects of C5a and Receptor CD88 on Glutamate and N-Methyl-D. [Link]

  • YouTube. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. [Link]

  • PubMed. (2018). Attaining in vivo selectivity of positive modulation of α3βγ2 GABA A receptors in rats: A hard task!. [Link]

  • The Physiological Society. (2023). PHYSIOLOGY SHORTS: Circadian regulation of glutamate release pathways. [Link]

Sources

Application Notes & Protocols for Investigating the Long-term Effects of 3,3-Dimethylhexanoic Acid Exposure in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Rationale for a Structured Toxicological Investigation

3,3-Dimethylhexanoic acid is a branched-chain carboxylic acid for which there is a paucity of publicly available long-term toxicity data in animal models. In the absence of direct evidence, a structured and comprehensive investigation is paramount to characterize its safety profile. This document provides a detailed framework for conducting such a study, drawing from established regulatory guidelines and knowledge of structurally related compounds. The protocols herein are designed to be self-validating, incorporating interim analyses and a battery of endpoints to provide a holistic view of potential systemic effects. Our approach is grounded in the principles of the Organization for Economic Co-operation and Development (OECD) guidelines for chronic toxicity studies, ensuring the generation of robust and reliable data for risk assessment.[1][2][3][4]

Part 1: Pre-Clinical Study Design - A Stepwise Approach to Long-Term Assessment

A successful long-term toxicity study hinges on a well-conceived study design. The following sections outline the critical preliminary steps and the comprehensive design for a chronic exposure study in a rodent model.

Initial Considerations and Preliminary Studies

Before embarking on a long-term study, a thorough review of existing data on 3,3-dimethylhexanoic acid and structurally similar compounds is necessary. This includes physicochemical properties, in vitro toxicity data, and any available acute or sub-acute in vivo data.[1] Based on the known toxicological profiles of other branched-chain carboxylic acids, such as isononanoic acid, particular attention should be paid to potential effects on the liver and kidneys.[5]

A 28-day repeated dose oral toxicity study in rodents is recommended as a preliminary step to determine appropriate dose levels for the chronic study.[2][6] This study will help in identifying the maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL), which are crucial for setting the dose range in the long-term investigation.

Chronic Toxicity Study Design

The following table outlines the key parameters for a 12-month chronic oral toxicity study of 3,3-dimethylhexanoic acid in rats. This duration is generally considered sufficient for chronic rodent studies for non-food use chemicals.[7]

Parameter Recommendation Rationale & Key Considerations
Test System Sprague-Dawley or Wistar rats (both sexes)Commonly used in toxicology studies with extensive historical control data.
Age of Animals Young adults (approximately 6-8 weeks old at the start of dosing)Ensures animals are in a healthy state and allows for the assessment of effects over a significant portion of their lifespan.[3][8]
Group Size 20 males and 20 females per dose groupProvides sufficient statistical power for detecting significant effects.[3]
Dose Levels At least 3 dose levels (low, mid, high) and a control groupThe high dose should induce some toxicity but not mortality, the low dose should ideally be a NOAEL, and the mid-dose should be intermediate.[1]
Route of Administration Oral gavage or in feed/drinking waterThe choice depends on the physicochemical properties of the test substance and the intended route of human exposure.[9]
Duration of Study 12 monthsA standard duration for chronic toxicity studies in rodents to assess long-term effects.[7][10]
Interim Sacrifices At 3 and 6 months (10 animals/sex/group)Allows for the assessment of the progression of any toxic effects.[1]
Housing Temperature: 22 ± 3°C, Humidity: 30-70%, 12-hour light/dark cycleStandard and controlled environmental conditions are crucial for animal welfare and data consistency.[1][2][8]

Part 2: Experimental Protocols - Detailed Methodologies for Comprehensive Assessment

The following protocols are designed to provide a detailed, step-by-step guide for the key experimental workflows in the long-term toxicity study of 3,3-dimethylhexanoic acid.

Clinical Observations and Functional Assessments

Objective: To monitor the general health of the animals and detect any signs of toxicity.

Protocol:

  • Daily Observations: Conduct general clinical observations at least once daily, preferably at the same time each day. Record any changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.

  • Weekly Detailed Observations: Once a week, perform a more detailed clinical examination outside the home cage in a standard arena. This should include a functional observational battery to assess sensory and motor functions.

  • Body Weight and Food/Water Consumption: Measure body weight weekly for the first 13 weeks and monthly thereafter.[4][9] Monitor food and water consumption weekly.

  • Ophthalmology: Conduct an ophthalmological examination on all animals prior to the start of the study and at termination.

Hematology and Clinical Biochemistry

Objective: To assess the effects of 3,3-dimethylhexanoic acid on the hematopoietic system and the function of major organs.

Protocol:

  • Blood Collection: Collect blood samples from the retro-orbital sinus or another appropriate site from 10 male and 10 female animals per group at 3, 6, and 12 months, and at termination.[4]

  • Hematology: Analyze the following parameters: hematocrit, hemoglobin concentration, erythrocyte count, total and differential leukocyte count, and platelet count.

  • Clinical Biochemistry: Analyze the following serum parameters:

    • Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

    • Kidney function: Urea and creatinine.

    • Other: Glucose, total protein, albumin, and electrolytes (sodium, potassium, chloride).

Urinalysis

Objective: To evaluate renal function and detect any abnormalities in the urinary system.

Protocol:

  • Urine Collection: Collect urine samples from 10 male and 10 female animals per group at 3, 6, and 12 months, and at termination.

  • Analysis: Analyze the following parameters: volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and urobilinogen. Microscopic examination of the sediment should also be performed.

Gross Necropsy and Histopathology

Objective: To identify any macroscopic and microscopic changes in organs and tissues.

Protocol:

  • Necropsy: At the end of the study or at interim sacrifices, perform a full gross necropsy on all animals.

  • Organ Weights: Weigh the following organs: brain, heart, liver, kidneys, spleen, adrenal glands, and gonads.

  • Tissue Collection and Preservation: Collect a comprehensive set of tissues from all animals in the control and high-dose groups, and any animals that die prematurely. Tissues should be preserved in 10% neutral buffered formalin.

  • Histopathology: Perform a full histopathological examination on the preserved organs and tissues from the control and high-dose groups. If treatment-related changes are observed, the corresponding tissues from the mid- and low-dose groups should also be examined.

Part 3: Data Analysis and Interpretation

Data Type Statistical Method
Continuous Data (e.g., body weight, organ weights, clinical chemistry) Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for comparing treated groups with the control group.
Categorical Data (e.g., histopathological findings) Chi-square test or Fisher's exact test.
Survival Data Kaplan-Meier analysis.

Part 4: Visualization of Experimental Workflow

The following diagram illustrates the overall experimental workflow for the long-term toxicity study of 3,3-dimethylhexanoic acid.

experimental_workflow cluster_preliminary Preliminary Phase cluster_chronic Chronic Study Phase (12 Months) cluster_analysis Analysis Phase lit_review Literature Review & Data Mining dose_range 28-Day Dose-Range Finding Study lit_review->dose_range dosing Dosing (3 Dose Levels + Control) clinical_obs Clinical Observations dosing->clinical_obs bw_food Body Weight & Food/Water Consumption dosing->bw_food interim_3m Interim Sacrifice (3 Months) dosing->interim_3m interim_6m Interim Sacrifice (6 Months) dosing->interim_6m terminal Terminal Sacrifice (12 Months) dosing->terminal hem_biochem Hematology & Clinical Biochemistry interim_3m->hem_biochem urinalysis Urinalysis interim_3m->urinalysis necropsy Gross Necropsy & Organ Weights interim_3m->necropsy interim_6m->hem_biochem interim_6m->urinalysis interim_6m->necropsy terminal->hem_biochem terminal->urinalysis terminal->necropsy stat_analysis Statistical Analysis hem_biochem->stat_analysis urinalysis->stat_analysis histopath Histopathology necropsy->histopath histopath->stat_analysis final_report Final Report & Risk Assessment stat_analysis->final_report

Caption: Experimental workflow for the long-term toxicity assessment of 3,3-dimethylhexanoic acid.

Part 5: Potential Signaling Pathways for Further Investigation

Given that other branched-chain fatty acids have been shown to affect lipid metabolism, it would be prudent to investigate potential effects on peroxisome proliferator-activated receptors (PPARs).

ppar_pathway substance 3,3-Dimethylhexanoic Acid ppar PPARα substance->ppar rxr RXR ppar->rxr heterodimerization p_response Peroxisome Proliferation & Lipid Metabolism Gene Expression rxr->p_response binds to PPRE

Caption: Potential involvement of PPARα signaling in the effects of 3,3-dimethylhexanoic acid.

Conclusion

This document provides a comprehensive and scientifically rigorous framework for assessing the long-term toxicity of 3,3-dimethylhexanoic acid in animal models. By adhering to these protocols, researchers can generate high-quality, reliable data that will be crucial for the safety assessment and potential regulatory submission of this compound. The emphasis on a structured, multi-endpoint approach ensures a thorough characterization of its toxicological profile.

References

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents. Retrieved from [Link]

  • OECD. (2018). OECD Guideline for the Testing of Chemicals 452: Chronic Toxicity Studies. Retrieved from [Link]

  • Altogen Labs. (n.d.). Chronic Toxicity OECD 452. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Long-term oral toxicity. Retrieved from [Link]

  • National Toxicology Program. (2008). 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • National Toxicology Program. (n.d.). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Retrieved from [Link]

  • ECETOC. (n.d.). MON-007.pdf. Retrieved from [Link]

  • Slideshare. (n.d.). Oecd for chronic toxicity. Retrieved from [Link]

  • Vietnam Center for Food Safety Risk Assessment (VFSA). (2018). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Retrieved from [Link]

Sources

Safety Operating Guide

3,3-Dimethylhexanoic Acid: Proper Disposal & Handling Guide

[1]

Executive Summary

3,3-dimethylhexanoic acid (CAS: 90808-83-6) is a branched medium-chain carboxylic acid.[1] While often overlooked as a standard organic intermediate, its disposal requires strict adherence to Organic Acid waste protocols.[1] It must not be treated as general organic solvent waste due to potential incompatibility with bases and oxidizers often found in commingled solvent drums.[1]

Immediate Action Required:

  • Classification: Segregate as Corrosive Acidic Organic Waste .

  • Primary Hazard: Causes severe skin irritation and serious eye damage (H315, H318).[1]

  • Disposal Method: High-temperature chemical incineration via a licensed hazardous waste contractor.[1] Do not dispose of down the drain , even if neutralized, without explicit written approval from your facility's Environmental Health & Safety (EHS) officer.[1]

Part 1: Chemical Assessment & Hazard Profiling[1]

To ensure the safety of your workflow, we must first quantify the chemical behavior of the substance. This data dictates our choice of waste container and segregation strategy.[1]

Physicochemical Properties Table[1][2]
PropertyValue / DescriptionOperational Implication
Molecular Formula C₈H₁₆O₂Medium-chain fatty acid derivative.[1]
Molecular Weight 144.21 g/mol --
Physical State Liquid (Colorless to pale yellow)Requires liquid-tight HDPE or glass containment.[1]
Acidity (pKa) ~4.8 (Predicted)Weak acid, but concentrated forms are Corrosive .[1]
Flash Point >100°C (Estimated based on isomers)Combustible.[1] Not highly flammable, but burns.[1]
Solubility Low in water; High in organic solventsDo not attempt aqueous dilution for drain disposal.[1]
Regulatory Waste Codes (RCRA - USA)
  • D002 (Corrosivity): Applicable if the pH of the waste solution is ≤ 2.[1][2][3][4]

  • General Classification: Non-halogenated organic acid.[1]

Part 2: Pre-Disposal Stabilization & Segregation[1]

The Core Directive: The most common accident involving organic acids is the "unintended exotherm." This occurs when researchers mistakenly pour organic acids into a "General Organic Waste" drum that contains residual bases (e.g., amines, hydroxides) or oxidizers.[1]

Segregation Protocol
  • Isolate from Bases: Never mix 3,3-dimethylhexanoic acid with basic waste streams (e.g., waste containing pyridine, triethylamine, or NaOH).[1] The neutralization reaction releases significant heat, potentially pressurizing the drum.

  • Isolate from Oxidizers: Keep away from nitric acid or perchloric acid waste.[1] Mixing organic acids with oxidizing acids creates unstable, potentially explosive mixtures.[1]

  • Container Compatibility:

    • Preferred: High-Density Polyethylene (HDPE) or Polypropylene (PP).[1]

    • Acceptable: Glass (Borosilicate).[1]

    • Prohibited: Metal containers (due to acid corrosion).[1]

Part 3: The Disposal Protocol (Step-by-Step)

This protocol is a self-validating system.[1] You must verify the state of the waste at each transfer point.

Step 1: Waste Stream Selection

Do not bulk this chemical with "Non-Halogenated Solvents" unless your facility explicitly allows comingling of acids and solvents.[1]

  • Target Stream: "Organic Acid Waste" or "Corrosive Organics."[1]

Step 2: Packaging
  • Select a clean, chemically compatible container (HDPE recommended).[1]

  • Fill the container to 90% capacity maximum to allow for thermal expansion (headspace).[1]

  • Wipe the exterior: Ensure no acid residue remains on the bottle threads or exterior.[1]

Step 3: Labeling

Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must contain:

  • Full Chemical Name: "3,3-Dimethylhexanoic Acid Waste" (No abbreviations).

  • Hazard Checkbox: Mark "Corrosive" and "Toxic."[1]

  • Composition: If mixed with solvents (e.g., Hexane, Ethyl Acetate), list percentages (e.g., "5% 3,3-dimethylhexanoic acid in Hexane").

Step 4: Handover

Transfer the sealed, labeled container to your facility's Central Accumulation Area (CAA) within the regulatory timeframe (usually 3-6 months depending on generator status).[1]

Part 4: Visualization (Decision Logic)[1]

The following diagram illustrates the decision logic for disposing of 3,3-dimethylhexanoic acid, ensuring segregation from incompatible streams.

DisposalLogicStartWaste: 3,3-Dimethylhexanoic AcidCheckMixIs it mixed with other solvents?Start->CheckMixPurePure Acid WasteCheckMix->PureNoMixedMixed Solvent WasteCheckMix->MixedYesStreamOrganicAcidStream: Organic Acid Waste(Corrosive)Pure->StreamOrganicAcidCheckCompatCheck Compatibility:Any Bases or Oxidizers?Mixed->CheckCompatSegregateSTOP: Segregate Immediately.Do NOT Combine.CheckCompat->SegregateYes (Incompatible)CheckCompat->StreamOrganicAcidNo (Neutral Solvents)LabelingLabel: 'Corrosive' + 'Toxic'Container: HDPEStreamOrganicAcid->LabelingIncinerationFinal Disposal:High-Temp IncinerationLabeling->Incineration

Caption: Decision matrix for segregating 3,3-dimethylhexanoic acid to prevent incompatible mixing.

Part 5: Emergency Contingencies

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is large (>500 mL) or outside a fume hood, evacuate the immediate area.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Neutralization:

    • Do not use water immediately (it spreads the hydrophobic acid).[1]

    • Cover the spill with a solid acid neutralizer (e.g., sodium bicarbonate or a commercial spill kit containing calcium carbonate).[1]

    • Wait for the bubbling (CO₂ evolution) to cease.[1]

  • Cleanup: Scoop the resulting sludge into a waste container labeled "Spill Debris - Organic Acid."[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11367061, 3,3-dimethylhexanoic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] (Standard industry guidance for organic acid segregation).

Personal protective equipment for handling 3,3-dimethylhexanoic Acid

[1]

Part 1: Executive Safety Summary (Emergency Action Card)

Immediate Hazard Profile: 3,3-Dimethylhexanoic acid (CAS: 90808-83-6) is a branched organic acid.[1] While structurally related to hexanoic acid (caproic acid), the dimethyl substitution at the C3 position increases lipophilicity, potentially enhancing skin absorption. It is corrosive to mucous membranes and skin, and possesses a potent, lingering odor characteristic of medium-chain fatty acids.

Hazard Class GHS Classification Critical Effect
Skin Corrosion/Irritation Category 1C / 2Severe burns or significant irritation upon direct contact.[1]
Eye Damage Category 1Risk of permanent corneal damage.[1]
Inhalation Category 3Respiratory tract irritation; potent odor fatigue.[1][2]

Emergency Response:

  • Skin Contact: Immediately flush with water for 15 minutes.[3][4] Do not use organic solvents (ethanol) to wash skin; this enhances absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2][3][5][6]

  • Spill: Evacuate area if odor is overwhelming. Neutralize with Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    ).

Part 2: Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy

The Causality of Choice: Standard disposable nitrile gloves (4-5 mil) provide adequate splash protection but are permeable to medium-chain organic acids upon prolonged contact. The lipophilic nature of 3,3-dimethylhexanoic acid allows it to solvate into the nitrile matrix, leading to "silent breakthrough"—where the chemical reaches the skin without visible glove degradation.

Protocol:

  • Routine Handling (Weighing/Transfer < 10 mL):

    • Primary: Disposable Nitrile (minimum 5 mil).

    • Secondary: Double-gloving is mandatory. The air gap between gloves acts as a diffusion buffer.

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Bulk Handling (> 100 mL) or Spill Cleanup:

    • Material: Butyl Rubber (0.3 mm) or Neoprene.

    • Reasoning: Butyl rubber offers superior resistance to organic acids and prevents permeation for >480 minutes.

Respiratory & Odor Control

The "Odor Fatigue" Trap: Like many fatty acids, 3,3-dimethylhexanoic acid causes olfactory fatigue (nose blindness). Relying on smell to detect exposure is dangerous.

  • Engineering Control (Primary): All manipulations must occur within a certified fume hood (Face velocity: 80–100 fpm).

  • Respirator (Secondary - for spill cleanup outside hood):

    • Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: A standard N95 is useless against these vapors.

Eye & Face Protection

Mechanism of Injury: Organic acids denature proteins in the cornea rapidly.

  • Standard: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to vapor migration.

  • High Risk (Pouring/Refilling): Polycarbonate Face Shield worn over goggles.

Part 3: Operational Workflows

Workflow A: Safe Weighing & Transfer

Objective: Prevent vapor release and cross-contamination.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary containment tray and a "tarred" closed vessel.

  • Transfer: Use a glass pipette or chemically resistant PFA/PTFE tubing. Avoid polystyrene (PS) serological pipettes, which may craze or crack under acid stress.

  • Odor Lock: Immediately seal the receiving vessel with Parafilm or a screw cap. Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent acid crystallization and cap seizure.

Workflow B: Spill Response & Neutralization

Objective: Chemical neutralization without generating toxic byproducts.

The Chemistry of Cleanup: Directly adding strong base (NaOH) to a concentrated acid spill generates excessive heat (exothermic reaction) and can cause spattering. We use a weak base (Bicarbonate) to control the reaction rate via

1

DOT Diagram: Spill Response Logic

SpillResponseStartSpill DetectedAssessAssess Volume & LocationStart->AssessSmallSpill< 50 mL (Inside Hood)Assess->SmallSpillContainedLargeSpill> 50 mL or Outside HoodAssess->LargeSpillUncontainedPPE_CheckVerify PPE:Double Nitrile + GogglesSmallSpill->PPE_CheckEvacuateEvacuate Lab Alert HSELargeSpill->EvacuateEndReport IncidentEvacuate->EndNeutralizeApply NaHCO3 (Solid)From perimeter inwardPPE_Check->NeutralizeWaitWait for CO2 bubbling to ceaseNeutralize->WaitWait->NeutralizeStill BubblingCollectCollect Sludge into HazWaste ContainerWait->CollectStableCleanWash surface with Soap & WaterCollect->CleanClean->End

Figure 1: Decision logic for responding to 3,3-dimethylhexanoic acid spills. Note the critical distinction between contained and uncontained spills.

Part 4: Waste Disposal & Deactivation

Regulatory Compliance: Do not dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing infrastructure.

  • Segregation: Collect in a dedicated "Organic Acid" waste stream. Do not mix with Oxidizers (Nitric Acid, Peroxides) or Strong Bases, as this can lead to pressurization or explosion.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to corrosion.

  • Labeling: Clearly mark as "Corrosive - Organic Acid - 3,3-Dimethylhexanoic Acid".

Part 5: PPE Selection Logic Visualization

The following diagram illustrates the decision matrix for selecting the appropriate glove material based on exposure duration and task type.

GloveSelectionTaskDefine TaskDurationContact Duration?Task->DurationShortSplash Risk Only(< 15 mins)Duration->ShortLongImmersion/Heavy Use(> 15 mins)Duration->LongNitrileStandard Nitrile (5 mil)DOUBLE GLOVEDShort->NitrileButylButyl Rubber orNeoprene (Heavy Duty)Long->ButylWarningSTOP: Do NOT useLatex or VinylNitrile->WarningAvoidButyl->WarningAvoid

Figure 2: Glove selection hierarchy.[1] Note that Latex and Vinyl are explicitly prohibited due to rapid degradation by organic acids.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11367061, 3,3-Dimethylhexanoic acid. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-dimethylhexanoic Acid
Reactant of Route 2
Reactant of Route 2
3,3-dimethylhexanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.